Product packaging for 2,5-Dimethylphenylacetonitrile(Cat. No.:CAS No. 16213-85-7)

2,5-Dimethylphenylacetonitrile

Cat. No.: B100795
CAS No.: 16213-85-7
M. Wt: 145.2 g/mol
InChI Key: HCELORQTHSKCQL-UHFFFAOYSA-N
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Description

2,5-Dimethylphenylacetonitrile is a useful research compound. Its molecular formula is C10H11N and its molecular weight is 145.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85352. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N B100795 2,5-Dimethylphenylacetonitrile CAS No. 16213-85-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,5-dimethylphenyl)acetonitrile
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InChI

InChI=1S/C10H11N/c1-8-3-4-9(2)10(7-8)5-6-11/h3-4,7H,5H2,1-2H3
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InChI Key

HCELORQTHSKCQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90167313
Record name Acetonitrile, (2,5-xylyl)-
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Molecular Weight

145.20 g/mol
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CAS No.

16213-85-7
Record name 2,5-Dimethylbenzeneacetonitrile
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Record name 2,5-Dimethylbenzyl cyanide
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Record name (2,5-dimethylphenyl)acetonitrile
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Record name 2,5-DIMETHYLBENZYL CYANIDE
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Foundational & Exploratory

What is the CAS number for 2,5-Dimethylphenylacetonitrile?

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 16213-85-7

This technical guide provides an in-depth overview of 2,5-Dimethylphenylacetonitrile, a substituted aromatic nitrile of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, a representative synthetic protocol, and its potential applications in medicinal chemistry.

Chemical and Physical Properties

This compound, also known as 2,5-dimethylbenzyl cyanide, is an organic compound with the chemical formula C10H11N.[1] The presence of the nitrile group and the substituted phenyl ring makes it a useful intermediate in organic synthesis. A summary of its key properties is presented in the table below.

PropertyValueReference
CAS Number 16213-85-7[1][2]
Molecular Formula C10H11N[1]
Molecular Weight 145.20 g/mol [1]
Synonyms 2,5-Xylylacetonitrile, Benzeneacetonitrile, 2,5-dimethyl-[1]

Synthesis of Substituted Phenylacetonitriles

Representative Experimental Protocol: Synthesis of 2-Methylbenzyl Cyanide

This protocol is for the synthesis of 2-methylbenzyl cyanide and is representative of the synthesis of substituted benzyl cyanides.[3]

Materials:

  • 2-Methylbenzyl chloride

  • 25% Sodium cyanide aqueous solution

  • Quaternary ammonium salt catalyst (e.g., tetramethylammonium chloride)

  • Alkali binding agent (e.g., ferric chloride)

  • Boric acid

  • Water

Procedure:

  • In a suitable reaction flask, charge the 25% aqueous solution of sodium cyanide.

  • Raise the temperature of the solution to 30°C.

  • Slowly add 2-methylbenzyl chloride dropwise to the cyanide solution.

  • Add the quaternary ammonium salt catalyst, the alkali binding agent, and boric acid to the reaction mixture.

  • Maintain the temperature at 30°C and monitor the reaction progress until the concentration of 2-methylbenzyl chloride is less than 0.1%.

  • Upon completion, quench the reaction by adding water to the reaction vessel.

  • Allow the mixture to stand for approximately one hour to let the layers separate.

  • Separate the organic layer containing the product.

  • Purify the crude 2-methylbenzyl cyanide by distillation to obtain the final product.[3]

Applications in Drug Discovery and Development

Phenylacetonitrile and its derivatives are valuable building blocks in the synthesis of a wide range of pharmaceuticals. The nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, making it a versatile functional group for the construction of more complex molecular architectures.

While specific therapeutic agents derived directly from this compound are not prominently documented, substituted phenylacetonitriles are key intermediates in the synthesis of various classes of drugs, including but not limited to:

  • Antihistamines

  • Antidepressants

  • Antihypertensives

  • Antitussives

The 2,5-dimethyl substitution pattern on the phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of a potential drug molecule by altering its lipophilicity, metabolic stability, and interaction with biological targets. Researchers in drug discovery can utilize this compound as a starting material to synthesize novel compounds for screening and development.

Synthetic Pathway Overview

The general synthesis of substituted phenylacetonitriles, such as this compound, typically involves the reaction of a substituted benzyl halide with a cyanide salt. This reaction proceeds via a nucleophilic substitution mechanism.

Synthesis_Workflow start Start: 2,5-Dimethylbenzyl Halide (e.g., Chloride or Bromide) reaction Nucleophilic Substitution Reaction (Heat may be required) start->reaction 1. Add halide to cyanide solution reagents Reagents: - Sodium or Potassium Cyanide - Solvent (e.g., Aqueous alcohol, DMSO) reagents->reaction 2. Provide reaction medium and nucleophile workup Aqueous Workup: - Quench with water - Separate organic layer reaction->workup 3. After reaction completion purification Purification: - Distillation or Crystallization workup->purification 4. Isolate crude product product Product: this compound purification->product 5. Obtain pure product

References

An In-depth Technical Guide to 2,5-Dimethylphenylacetonitrile: Chemical Structure, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dimethylphenylacetonitrile, a key chemical intermediate. The document details its chemical structure, physicochemical properties, and spectroscopic profile. Furthermore, it outlines a detailed experimental protocol for its synthesis and discusses its significant role as a precursor in the synthesis of pharmaceutically active compounds, with a particular focus on the antihyperlipidemic drug Gemfibrozil. The mechanism of action of Gemfibrozil, involving the Peroxisome Proliferator-Activated Receptor alpha (PPARα) signaling pathway, is also described and visualized.

Chemical Structure and Identification

This compound, also known as 2,5-dimethylbenzyl cyanide, is an aromatic nitrile. The structure consists of a benzene ring substituted with two methyl groups at positions 2 and 5, and a cyanomethyl group at position 1.

Chemical Structure:

Table 1: Chemical Identification

IdentifierValue
IUPAC Name 2-(2,5-dimethylphenyl)acetonitrile
Synonyms 2,5-Dimethylbenzyl cyanide, 2,5-Xylylacetonitrile
CAS Number 16213-85-7
Molecular Formula C₁₀H₁₁N
Molecular Weight 145.20 g/mol
InChI Key HCELORQTHSKCQL-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)CC#N

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

Table 2: Physicochemical Properties

PropertyValueReference
Physical State Solid[1]
Appearance White to off-white crystalline solid
Melting Point 27-29 °C[2]
Boiling Point 88-90 °C at 1.7 Torr; 73 °C at 1 mmHg[2][3]
Density 0.979 g/cm³[3]
Solubility Insoluble in water, soluble in organic solvents.[4]

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques.

Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.

Table 3: Mass Spectrometry Data

m/zInterpretation
145[M]⁺, Molecular ion
130[M-CH₃]⁺
116[M-C₂H₃N]⁺
91[C₇H₇]⁺
Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 4: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.15s1HAr-H
~7.05d, J ≈ 7.6 Hz1HAr-H
~6.95d, J ≈ 7.6 Hz1HAr-H
3.65s2H-CH₂CN
2.30s3HAr-CH₃
2.25s3HAr-CH₃

Table 5: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~136.0Ar-C
~135.5Ar-C
~130.5Ar-CH
~129.0Ar-CH
~127.0Ar-CH
~125.0Ar-C
~118.0-CN
~22.0-CH₂CN
~21.0Ar-CH₃
~19.0Ar-CH₃
Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for the nitrile and aromatic functional groups.

Table 6: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~2250C≡N stretch
~3000-3100Aromatic C-H stretch
~1600, 1500Aromatic C=C stretch
~2850-2960Aliphatic C-H stretch

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented method for the synthesis of substituted benzyl cyanides.[5]

Objective: To synthesize this compound from 2,5-dimethylbenzyl chloride via a nucleophilic substitution reaction.

Materials:

  • 2,5-Dimethylbenzyl chloride

  • Sodium cyanide (NaCN)

  • Tetrabutylammonium bromide (TBAB)

  • p-Xylene

  • Water

Procedure:

  • In a 500 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, charge a solution of 2,5-dimethylbenzyl chloride in p-xylene.

  • Add tetrabutylammonium bromide (0.015 mol) as a phase transfer catalyst.

  • To the stirred mixture, add a 20% aqueous solution of sodium cyanide (0.7 mol).

  • Heat the reaction mixture to 60-65 °C and maintain this temperature for 4 hours.

  • Monitor the reaction progress by Gas Chromatography (GC) until the 2,5-dimethylbenzyl chloride is completely consumed.

  • After the reaction is complete, cool the mixture to room temperature and separate the organic layer.

  • Wash the organic layer with water until it is neutral.

  • The resulting p-xylene solution containing this compound can be used directly in the next step or the solvent can be removed under reduced pressure to yield the crude product.

  • Purification can be achieved by vacuum distillation.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). A notable application is in the synthesis of 2,5-dimethylphenylacetic acid, a key precursor for the lipid-lowering drug Gemfibrozil.[6]

Synthesis of 2,5-Dimethylphenylacetic Acid

This compound can be hydrolyzed under acidic or basic conditions to yield 2,5-dimethylphenylacetic acid.[1]

Logical Workflow for the Synthesis of 2,5-Dimethylphenylacetic Acid:

G cluster_0 Synthesis of 2,5-Dimethylphenylacetic Acid A This compound B Hydrolysis (Acid or Base Catalyzed) A->B Reaction C 2,5-Dimethylphenylacetic Acid B->C Product

Caption: Synthetic pathway from this compound to 2,5-Dimethylphenylacetic Acid.

Gemfibrozil: A Downstream Pharmaceutical Product

Gemfibrozil is a fibrate class drug used to treat hyperlipidemia and hypertriglyceridemia. It is synthesized from precursors that can be derived from 2,5-dimethylphenol, a related starting material to this compound. The synthesis of Gemfibrozil often involves the alkylation of 2,5-dimethylphenol.[7]

Mechanism of Action: PPARα Agonism

Gemfibrozil's therapeutic effects are primarily mediated through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[8][9] PPARα is a nuclear receptor that plays a critical role in the regulation of lipid and glucose metabolism.

Signaling Pathway of Gemfibrozil:

G cluster_0 Gemfibrozil Signaling Pathway Gemfibrozil Gemfibrozil PPARa PPARα Gemfibrozil->PPARa Binds and Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression Regulates Lipoprotein_Lipase ↑ Lipoprotein Lipase Gene_Expression->Lipoprotein_Lipase ApoCIII ↓ Apolipoprotein C-III Gene_Expression->ApoCIII Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation Gene_Expression->Fatty_Acid_Oxidation Triglyceride_Clearance ↑ Triglyceride Clearance Lipoprotein_Lipase->Triglyceride_Clearance VLDL_Production ↓ VLDL Production ApoCIII->VLDL_Production Inhibition of Inhibition Fatty_Acid_Oxidation->VLDL_Production Lipid_Metabolism Lipid_Metabolism Triglyceride_Clearance->Lipid_Metabolism Improved VLDL_Production->Lipid_Metabolism Improved

Caption: Mechanism of action of Gemfibrozil via PPARα activation.

Activation of PPARα by Gemfibrozil leads to a cascade of downstream effects:

  • Increased Lipoprotein Lipase (LPL) Activity: This enhances the clearance of triglyceride-rich lipoproteins from the circulation.[9]

  • Decreased Apolipoprotein C-III (ApoC-III) Production: ApoC-III is an inhibitor of LPL, so its reduction further promotes triglyceride clearance.[8]

  • Increased Fatty Acid Oxidation: This reduces the availability of fatty acids for triglyceride synthesis in the liver.

  • Reduced VLDL Production: The net effect is a decrease in the hepatic production of very-low-density lipoprotein (VLDL).[10]

Conclusion

This compound is a valuable chemical intermediate with well-defined chemical and physical properties. Its synthesis is achievable through established chemical transformations. Its primary significance in the context of drug development lies in its role as a precursor to key pharmaceutical intermediates, such as 2,5-dimethylphenylacetic acid, which is utilized in the synthesis of the widely used lipid-lowering drug, Gemfibrozil. Understanding the properties and reactivity of this compound is therefore of considerable interest to researchers and professionals in the fields of medicinal chemistry and pharmaceutical development.

References

An In-depth Technical Guide to Aromatic Nitrile Isomers of C10H11N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aromatic nitrile isomers with the chemical formula C10H11N. The document details the IUPAC nomenclature, physical and spectroscopic properties, and established experimental protocols for the synthesis and analysis of these compounds. Furthermore, it explores their relevance in medicinal chemistry and drug development, offering valuable insights for professionals in the field.

IUPAC Nomenclature and Structural Isomers

The aromatic nitriles of C10H11N can be categorized into two main groups: substituted benzonitriles, where the nitrile group is directly attached to the benzene ring, and phenylalkanenitriles, where the nitrile group is part of an alkyl side chain attached to a phenyl group. A systematic identification of the isomers is presented below.

Substituted Benzonitriles

These isomers are derivatives of benzonitrile (C6H5CN) with alkyl substituents totaling four carbon atoms.

  • Propylbenzonitrile Isomers:

    • 4-Propylbenzonitrile

    • 3-Propylbenzonitrile

    • 2-Propylbenzonitrile

    • 4-(Propan-2-yl)benzonitrile (4-Isopropylbenzonitrile)[1]

    • 3-(Propan-2-yl)benzonitrile (3-Isopropylbenzonitrile)

    • 2-(Propan-2-yl)benzonitrile (2-Isopropylbenzonitrile)[2]

  • Ethylmethylbenzonitrile Isomers:

    • 2-Ethyl-3-methylbenzonitrile

    • 2-Ethyl-4-methylbenzonitrile

    • 2-Ethyl-5-methylbenzonitrile

    • 2-Ethyl-6-methylbenzonitrile

    • 3-Ethyl-2-methylbenzonitrile

    • 3-Ethyl-4-methylbenzonitrile

    • 3-Ethyl-5-methylbenzonitrile

    • 4-Ethyl-2-methylbenzonitrile

    • 4-Ethyl-3-methylbenzonitrile

  • Trimethylbenzonitrile Isomers:

    • 2,3,4-Trimethylbenzonitrile

    • 2,3,5-Trimethylbenzonitrile

    • 2,3,6-Trimethylbenzonitrile

    • 2,4,5-Trimethylbenzonitrile

    • 2,4,6-Trimethylbenzonitrile

    • 3,4,5-Trimethylbenzonitrile

Phenylalkanenitrile Isomers

In these isomers, a phenyl group is a substituent on an alkyl nitrile chain.

  • Phenylbutanenitrile Isomers:

    • 2-Phenylbutanenitrile[3]

    • 3-Phenylbutanenitrile[4]

    • 4-Phenylbutanenitrile[5]

    • 2-Methyl-3-phenylpropanenitrile

Physicochemical and Spectroscopic Data

The following tables summarize the available quantitative data for various C10H11N aromatic nitrile isomers, facilitating easy comparison.

Table 1: Physical Properties of C10H11N Aromatic Nitrile Isomers

IUPAC NameCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
4-Propylbenzonitrile60484-66-4145.20---
4-(Propan-2-yl)benzonitrile13816-33-6145.2088-90 (5 mmHg)[6]-1.5180[6]
2-Phenylbutanenitrile769-68-6145.20---
3-Phenylbutanenitrile20132-76-7145.20---
4-Phenylbutanenitrile2046-18-6145.20---

Table 2: Spectroscopic Data References for C10H11N Aromatic Nitrile Isomers

IUPAC Name1H NMR13C NMRMass SpectrometryIR Spectroscopy
4-(Propan-2-yl)benzonitrileAvailable[1]Available[1]Available[1][7]Available[1]
2-PhenylbutanenitrileAvailableAvailableAvailableAvailable
3-PhenylbutanenitrileAvailableAvailable[4]Available[4]Available[4]
4-PhenylbutanenitrileAvailable[5]Available[5]Available[5]Available[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of key C10H11N aromatic nitrile isomers.

Synthesis of 2-Phenylbutanenitrile

A common method for the synthesis of 2-phenylbutanenitrile is the alkylation of phenylacetonitrile.

  • Reaction: Phenylacetonitrile is reacted with an ethyl halide (e.g., ethyl bromide) in the presence of a strong base and a phase-transfer catalyst.

  • Procedure:

    • A reaction flask is charged with 50% aqueous sodium hydroxide, phenylacetonitrile, and a phase-transfer catalyst such as benzyltriethylammonium chloride.

    • Ethyl bromide is added dropwise while maintaining the reaction temperature between 28-35 °C.

    • After the addition is complete, the mixture is stirred for an additional 2 hours.

    • The reaction mixture is then cooled, and the product is extracted using an organic solvent (e.g., benzene).

    • The organic layer is washed, dried, and the solvent is removed under reduced pressure.

    • The final product is purified by vacuum distillation.[8]

Synthesis_of_2_Phenylbutanenitrile phenylacetonitrile Phenylacetonitrile reaction_mixture Reaction Mixture (28-35°C) phenylacetonitrile->reaction_mixture ethyl_bromide Ethyl Bromide ethyl_bromide->reaction_mixture base_catalyst 50% NaOH Benzyltriethylammonium Chloride base_catalyst->reaction_mixture extraction Extraction with Benzene reaction_mixture->extraction washing_drying Washing and Drying extraction->washing_drying distillation Vacuum Distillation washing_drying->distillation product 2-Phenylbutanenitrile distillation->product

Figure 1: Workflow for the synthesis of 2-phenylbutanenitrile.
Synthesis of 3-Hydroxy-2-isopropylbenzonitrile

This synthesis involves an electrophilic aromatic substitution followed by the conversion of an aldehyde to a nitrile.

  • Principle: The synthesis starts with the ortho-formylation of 2-isopropylphenol to introduce an aldehyde group, which is then converted to a nitrile.[9]

  • Step 1: Ortho-formylation of 2-isopropylphenol

    • Dissolve 2-isopropylphenol in dichloromethane and cool to 0 °C.

    • Slowly add tin(IV) chloride, followed by the dropwise addition of dichloromethyl methyl ether, keeping the temperature below 5 °C.

    • Stir at 0 °C for 1 hour, then at room temperature for 4 hours.

    • Quench the reaction with ice-cold 1M HCl.

    • Extract the product with dichloromethane, wash, dry, and concentrate to yield crude 3-hydroxy-2-isopropylbenzaldehyde.[9]

  • Step 2: Conversion of Aldehyde to Nitrile

    • To the crude aldehyde, add formic acid and hydroxylamine hydrochloride.

    • Heat the mixture to reflux for 3 hours.

    • Cool the reaction and pour it into ice water.

    • Extract the product with ethyl acetate, wash, dry, and concentrate.

    • Purify the crude product by column chromatography to obtain 3-hydroxy-2-isopropylbenzonitrile.[9]

Synthesis_of_3_Hydroxy_2_isopropylbenzonitrile start 2-Isopropylphenol step1 Ortho-formylation (SnCl4, Dichloromethyl methyl ether) start->step1 intermediate 3-Hydroxy-2-isopropylbenzaldehyde step1->intermediate step2 Nitrile Formation (Hydroxylamine hydrochloride, Formic acid) intermediate->step2 product 3-Hydroxy-2-isopropylbenzonitrile step2->product

Figure 2: Synthetic pathway for 3-hydroxy-2-isopropylbenzonitrile.
General Protocol for NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve 5-10 mg of the nitrile compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3) in a 5 mm NMR tube. Tetramethylsilane (TMS) can be used as an internal standard.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.

  • Data Acquisition: For ¹H NMR, standard parameters include a 90° pulse width, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is commonly used.

General Protocol for FT-IR Spectroscopic Analysis
  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be made by grinding the sample with KBr powder and pressing it into a disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: A background spectrum is first recorded. The sample is then scanned, and the resulting spectrum is typically an average of multiple scans to improve the signal-to-noise ratio. The characteristic nitrile (C≡N) stretching vibration is expected in the range of 2220-2260 cm⁻¹.

Relevance in Drug Development and Medicinal Chemistry

Aromatic nitriles are important pharmacophores and versatile intermediates in the synthesis of pharmaceuticals. The nitrile group can act as a bioisostere for other functional groups and can participate in hydrogen bonding with biological targets.

  • 2-Phenylbutanenitrile and its derivatives are valuable intermediates in the synthesis of various pharmaceutical compounds. The presence of both the nitrile group and the phenyl ring allows for diverse chemical transformations, making it a versatile building block in medicinal chemistry.

  • Substituted benzonitriles have been investigated for a range of biological activities, including as aromatase inhibitors for cancer therapy and as agents for mood disorders. The specific substitution pattern on the benzene ring plays a crucial role in determining the biological activity.

DrugDev AromaticNitrile Aromatic Nitrile (C10H11N) Intermediate Versatile Synthetic Intermediate AromaticNitrile->Intermediate Bioisostere Bioisostere for Carbonyls, etc. AromaticNitrile->Bioisostere H_Bonding Hydrogen Bond Acceptor AromaticNitrile->H_Bonding DrugDiscovery Drug Discovery & Development Intermediate->DrugDiscovery BioTarget Interaction with Biological Targets Bioisostere->BioTarget H_Bonding->BioTarget BioTarget->DrugDiscovery

Figure 3: Role of aromatic nitriles in drug development.

References

Synonyms for 2,5-Dimethylphenylacetonitrile in chemical literature.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylphenylacetonitrile, a substituted aromatic nitrile, serves as a valuable intermediate in organic synthesis. Its chemical structure lends itself to a variety of transformations, making it a point of interest for the synthesis of more complex molecules, including potential pharmaceutical agents. This technical guide provides a comprehensive overview of its known synonyms, chemical properties, a detailed synthesis protocol, and a discussion of the current landscape of its biological activity based on available literature.

Chemical Identity and Properties

A clear identification of this compound is crucial for researchers. The compound is known by several synonyms in chemical literature and databases. Its key identifiers and physicochemical properties are summarized below.

PropertyValue
Systematic Name 2-(2,5-dimethylphenyl)acetonitrile
CAS Number 16213-85-7
Molecular Formula C₁₀H₁₁N
Molecular Weight 145.20 g/mol
Synonyms 2,5-Dimethylbenzyl cyanide, 2,5-Xylylacetonitrile, (2,5-xylyl)acetonitrile, Benzeneacetonitrile, 2,5-dimethyl-, 2,5-Dimethylbenzeneacetonitrile

Synthesis of this compound

The synthesis of this compound can be achieved through the cyanidation of 2,5-dimethylbenzyl chloride. The following protocol is based on established chemical synthesis principles and information extrapolated from related procedures.

Experimental Protocol: Cyanidation of 2,5-Dimethylbenzyl Chloride

This procedure outlines the synthesis of this compound as an intermediate in a multi-step synthesis.[1]

Materials:

  • 2,5-Dimethylbenzyl chloride

  • Sodium cyanide (or Potassium cyanide) aqueous solution (18-30% w/w)[1]

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide or Tetrabutylammonium chloride)[1]

  • p-Xylene (as solvent)

  • Water

Equipment:

  • 500 mL four-neck round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Thermometer/temperature probe

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator (optional)

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • Reaction Setup: In a 500 mL four-neck flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add the p-xylene solution containing 2,5-dimethylbenzyl chloride.

  • Addition of Catalyst and Cyanide: To the stirred solution, add the phase-transfer catalyst (e.g., 2 g of tetrabutylammonium bromide). Subsequently, add the aqueous sodium cyanide solution (e.g., 100 g of an 18% solution).[1]

  • Reaction Conditions: Heat the reaction mixture to 60-65 °C and maintain this temperature with vigorous stirring.[1]

  • Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots from the organic layer and analyzing them by Gas Chromatography (GC) to check for the disappearance of the 2,5-dimethylbenzyl chloride starting material. The reaction is typically complete within 3-4 hours.[1]

  • Work-up: Once the reaction is complete, cool the mixture to below 50 °C. Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer with water until it is neutral.

  • Isolation of Product: The resulting p-xylene solution contains this compound. For many subsequent reactions, this solution can be used directly.[1] If the pure compound is required, the solvent can be removed under reduced pressure using a rotary evaporator. Further purification can be achieved by vacuum distillation.

Synthesis Workflow

SynthesisWorkflow Synthesis Workflow for this compound cluster_reactants Reactants & Reagents cluster_process Reaction & Work-up cluster_product Product Reactant1 2,5-Dimethylbenzyl Chloride (in p-Xylene) Reaction Cyanidation Reaction (60-65 °C, 3-4h) Reactant1->Reaction Reactant2 Aqueous Sodium Cyanide Reactant2->Reaction Catalyst Phase-Transfer Catalyst Catalyst->Reaction Workup Aqueous Work-up (Separation & Washing) Reaction->Workup Product This compound (in p-Xylene) Workup->Product

Caption: A workflow diagram illustrating the key stages in the synthesis of this compound.

Biological Activity and Toxicological Profile

Currently, there is a notable lack of specific toxicological and pharmacological data for this compound in publicly available scientific literature. Safety Data Sheets for structurally similar compounds indicate that they may be harmful if swallowed, in contact with skin, or if inhaled, but detailed studies on this specific molecule are not available.[2]

The toxicological profile of nitriles as a class is often associated with the metabolic release of cyanide.[3] However, the rate and extent of this metabolism can vary significantly depending on the specific structure of the nitrile. Acetonitrile, the simplest nitrile, is known to cause delayed toxicity due to its slow metabolism to cyanide.[3] It is plausible that this compound could also exhibit toxicity through a similar mechanism, though this has not been experimentally verified.

Research into the biological activities of substituted phenylacetonitriles is an active area. For instance, various derivatives have been investigated for their potential as cytotoxic agents against cancer cell lines.[4] However, no studies were identified that specifically evaluate the antiproliferative or other biological effects of this compound itself.

Given the absence of direct data, any consideration of the biological effects of this compound must be inferred from the broader class of aromatic nitriles and related structures. Such inferences should be treated with caution and would require experimental validation.

Signaling Pathways

Due to the limited research on the biological effects of this compound, there is no information available regarding its interaction with specific signaling pathways. Elucidation of its mechanism of action would first require comprehensive in vitro and in vivo studies to identify its biological targets.

Conclusion

This compound is a well-defined chemical intermediate with several established synonyms. Its synthesis is achievable through standard organic chemistry methodologies, such as the cyanidation of the corresponding benzyl chloride. However, a significant gap exists in the scientific literature concerning its biological activity, toxicological profile, and mechanism of action. This lack of data presents an opportunity for future research to explore the potential pharmacological or toxicological properties of this compound and its derivatives, which could be of interest to professionals in drug development and chemical safety. Researchers are advised to handle this compound with care, assuming potential toxicity based on the properties of related nitriles, until more specific data becomes available.

References

A Technical Guide to the Physical Properties of 2,5-Dimethylbenzyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2,5-dimethylbenzyl cyanide, a key intermediate in various organic syntheses. The information is presented to support research, development, and drug discovery activities.

Core Physical and Chemical Data

2,5-Dimethylbenzyl cyanide, also known as 2,5-xylylacetonitrile, is an aromatic nitrile with the molecular formula C₁₀H₁₁N.[1][2][3] Its chemical structure consists of a benzene ring substituted with two methyl groups at positions 2 and 5, and a cyanomethyl group.

Summary of Physical Properties

The following table summarizes the key physical properties of 2,5-dimethylbenzyl cyanide compiled from various sources.

PropertyValueSource(s)
Molecular Weight 145.21 g/mol [1]
145.2010 g/mol [2][3]
145.205 g/mol [4]
Appearance Solid[1][1][5]
Colorless to light yellow clear liquid[5][6]
White crystalline lumps[4]
Melting Point 30 °C[1][4]
27-29 °C[5][6]
Boiling Point 79 °C[1][4]
Density 1.01 g/cm³[6]
Solubility Insoluble in water, soluble in organic solvents.[6][6]
Flash Point 119 °C[1]
Refractive Index n20/D 1.522[6]

Experimental Protocols for Physical Property Determination

Melting Point Determination

The melting point of a solid compound is a key indicator of its purity and is determined as the temperature at which it transitions from a solid to a liquid phase.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small, finely powdered sample of 2,5-dimethylbenzyl cyanide is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus, which consists of a heated block with a sample holder and a thermometer or a digital temperature sensor, is used.

  • Measurement: The capillary tube is placed in the heating block, and the temperature is raised at a slow, controlled rate (typically 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. For a pure compound, this range should be narrow.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Distillation Method

  • Apparatus Setup: A small-scale distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a calibrated thermometer. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

  • Procedure: A sample of 2,5-dimethylbenzyl cyanide is placed in the distillation flask along with a boiling chip to ensure smooth boiling. The flask is heated gently.

  • Measurement: The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. The boiling point is the constant temperature observed during the distillation of the pure liquid at a specific atmospheric pressure.

Density Measurement

Density is the mass of a substance per unit volume.

Methodology: Pycnometer Method

  • Measurement of Pycnometer Mass: A clean, dry pycnometer (a small glass flask of known volume) is weighed accurately.

  • Measurement with Sample: The pycnometer is filled with 2,5-dimethylbenzyl cyanide, ensuring no air bubbles are present, and weighed again.

  • Measurement with a Reference Liquid: The pycnometer is emptied, cleaned, dried, and then filled with a reference liquid of known density (e.g., deionized water) and weighed.

  • Calculation: The volume of the pycnometer is determined from the mass and density of the reference liquid. The density of the 2,5-dimethylbenzyl cyanide is then calculated by dividing the mass of the sample by the determined volume of the pycnometer. All measurements should be performed at a constant, recorded temperature.

Solubility Assessment

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Visual Miscibility Test

  • Procedure: A small, measured amount of 2,5-dimethylbenzyl cyanide is added to a test tube containing a specific volume of the solvent to be tested (e.g., water, ethanol, acetone).

  • Observation: The mixture is agitated (e.g., by vortexing) and visually inspected for the dissolution of the solute. Observations are made at a controlled temperature.

  • Classification: The solubility is typically described qualitatively as soluble, partially soluble, or insoluble based on the visual clarity of the resulting mixture. For quantitative analysis, techniques like UV-Vis spectroscopy or HPLC can be used to determine the concentration of the dissolved solute.

Logical Workflow for Synthesis and Purification

While signaling pathways involving 2,5-dimethylbenzyl cyanide are not documented, its synthesis is a critical process for its application as a chemical intermediate. The following diagram illustrates a general logical workflow for the synthesis and purification of a benzyl cyanide derivative like 2,5-dimethylbenzyl cyanide, based on the Kolbe nitrile synthesis.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Quality Control Reactants 2,5-Dimethylbenzyl Halide + Sodium Cyanide Reaction Nucleophilic Substitution (Kolbe Nitrile Synthesis) Reactants->Reaction Solvent (e.g., Ethanol/Water) CrudeProduct Crude 2,5-Dimethylbenzyl Cyanide Reaction->CrudeProduct Extraction Liquid-Liquid Extraction CrudeProduct->Extraction Addition of Water & Organic Solvent Drying Drying of Organic Phase (e.g., with MgSO4) Extraction->Drying Distillation Vacuum Distillation Drying->Distillation PureProduct Pure 2,5-Dimethylbenzyl Cyanide Distillation->PureProduct Analysis Spectroscopic Analysis (NMR, IR, MS) PureProduct->Analysis Purity Purity Assessment (GC, HPLC) PureProduct->Purity

Caption: General workflow for the synthesis and purification of 2,5-dimethylbenzyl cyanide.

Conclusion

This technical guide provides essential physical property data for 2,5-dimethylbenzyl cyanide, a compound of interest in synthetic chemistry and drug development. While specific experimental protocols for this compound are not widely published, the standardized methods described herein provide a solid foundation for its characterization. The provided data and methodologies are intended to assist researchers in the safe and effective handling and application of this chemical intermediate.

References

The Multifaceted Biological Activities of Phenylacetonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenylacetonitrile and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds have garnered significant interest for their potential therapeutic applications, ranging from anticancer and antimicrobial to enzyme inhibition properties. This technical guide provides an in-depth overview of the core biological activities of phenylacetonitrile derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular pathways and experimental workflows.

Core Biological Activities

The biological effects of phenylacetonitrile derivatives are diverse and largely dependent on the nature and position of substituents on the phenyl ring and the α-carbon. The nitrile group, a key pharmacophore, often plays a crucial role in the molecule's interaction with biological targets.[1]

Anticancer Activity

A significant area of research has focused on the anticancer potential of phenylacetonitrile derivatives. Several compounds have demonstrated potent cytotoxic effects against a variety of cancer cell lines.

One notable mechanism of action is the inhibition of tubulin polymerization .[2][3] By disrupting microtubule dynamics, these compounds arrest the cell cycle in the G2/M phase, leading to apoptosis.[2][3] For instance, the 2-phenylacrylonitrile derivative, compound 1g2a , has shown remarkable inhibitory activity against HCT116 and BEL-7402 cancer cells with IC50 values of 5.9 nM and 7.8 nM, respectively.[2][3]

Another identified mechanism is the uncoupling of mitochondrial oxidative phosphorylation .[4] Certain derivatives, particularly α-(phenylhydrazono)phenylacetonitriles, act as protonophores, disrupting the mitochondrial membrane potential and leading to a decrease in ATP synthesis and ultimately cell death.[4]

Antimicrobial Activity

Phenylacetonitrile derivatives have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi. The antimicrobial efficacy is often influenced by the substitution pattern on the aromatic ring, with methoxy groups, for example, being shown to modulate activity.[1]

Studies on methoxy-substituted phenylacrylonitriles have revealed activity against both Gram-positive and Gram-negative bacteria.[1] However, in some cases, the activity against Gram-negative bacteria and fungi was found to be lower than against Gram-positive strains, suggesting a need for further structural optimization.[1]

Quantitative Data Summary

The following tables summarize the reported quantitative biological activity data for representative phenylacetonitrile derivatives.

Table 1: Anticancer Activity of Phenylacetonitrile Derivatives

CompoundCancer Cell LineIC50 ValueMechanism of ActionReference
1g2aHCT1165.9 nMTubulin Polymerization Inhibition[2][3]
1g2aBEL-74027.8 nMTubulin Polymerization Inhibition[2][3]
Methoxy-substituted phenylacrylonitrile (2a)MCF-7131 µM (24h), 44 µM (48h)Cytotoxicity[5]
Methoxy-substituted phenylacrylonitrile (2b)MCF-7363 µM (24h), 34 µM (48h)Cytotoxicity[5]
Methoxy-substituted phenylacrylonitrile (2c)A549473 µM (48h)Cytotoxicity[5]

Table 2: Antimicrobial Activity of Phenylacetonitrile Derivatives

CompoundMicroorganismMIC (mg/mL)MBC (mg/mL)Reference
Methoxy-substituted phenylacrylonitrile (2a)Escherichia coli2.5-255-25[5]
Methoxy-substituted phenylacrylonitrile (2a)Pseudomonas aeruginosa5-12.55-25[5]
Methoxy-substituted phenylacrylonitrile (2a)Staphylococcus aureus6.25-12.512.5-25[5]
Methoxy-substituted phenylacrylonitrile (2a)Bacillus cereus12.512.5[5]
Methoxy-substituted phenylacrylonitrile (2c)Staphylococcus aureus6.25-12.512.5-25[5]

Key Experimental Protocols

Synthesis of 2-Phenylacrylonitrile Derivatives via Knoevenagel Condensation

This protocol describes a general method for the synthesis of 2-phenylacrylonitrile derivatives.

Materials:

  • Appropriate aromatic aldehyde

  • Phenylacetonitrile

  • Base catalyst (e.g., piperidine, NaOH)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Dissolve the aromatic aldehyde (1 equivalent) and phenylacetonitrile (1 equivalent) in ethanol in a round-bottom flask.

  • Add a catalytic amount of the base to the mixture.

  • Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product, wash it with cold ethanol, and dry it.

  • If no precipitate forms, pour the reaction mixture into cold water to induce precipitation. Filter the solid, wash with water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Phenylacetonitrile derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the phenylacetonitrile derivatives and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Phenylacetonitrile derivatives

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare a serial two-fold dilution of the phenylacetonitrile derivatives in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism.

  • Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental procedures related to the activity of phenylacetonitrile derivatives.

G cluster_synthesis Knoevenagel Condensation Workflow Reactants Aromatic Aldehyde + Phenylacetonitrile Mixing Dissolve in Ethanol + Base Catalyst Reactants->Mixing Reaction Stir at RT or Reflux Mixing->Reaction Workup Precipitation/ Filtration Reaction->Workup Product 2-Phenylacrylonitrile Derivative Workup->Product

Knoevenagel Condensation Workflow

G cluster_tubulin Tubulin Polymerization Inhibition Pathway Derivative Phenylacetonitrile Derivative Tubulin α/β-Tubulin Heterodimers Derivative->Tubulin Binds to Colchicine Site Microtubules Microtubule Assembly Tubulin->Microtubules Inhibits G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Tubulin Polymerization Inhibition Pathway

G cluster_mtt MTT Assay Workflow Cell_Seeding Seed Cells in 96-well Plate Treatment Treat with Derivatives Cell_Seeding->Treatment MTT_Addition Add MTT Reagent Treatment->MTT_Addition Incubation Incubate (3-4h) MTT_Addition->Incubation Solubilization Add Solubilizer Incubation->Solubilization Absorbance Measure Absorbance (570 nm) Solubilization->Absorbance

MTT Assay Workflow

G cluster_apoptosis Intrinsic Apoptosis Pathway Derivative Phenylacetonitrile Derivative Mitochondria Mitochondria Derivative->Mitochondria Induces Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Intrinsic Apoptosis Pathway

References

The Strategic Role of 2,5-Dimethylphenylacetonitrile in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylphenylacetonitrile, a versatile nitrile compound, is emerging as a significant building block in the landscape of organic synthesis. Its unique structural features, characterized by a cyanomethyl group attached to a 2,5-dimethylated benzene ring, offer a reactive handle for a variety of chemical transformations. This technical guide provides an in-depth analysis of the synthesis, key reactions, and potential applications of this compound, with a particular focus on its role as an intermediate in the preparation of valuable chemical entities, including active pharmaceutical ingredients (APIs).

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its effective application in synthesis.

PropertyValue
CAS Number 16213-85-7
Molecular Formula C₁₀H₁₁N
Molecular Weight 145.20 g/mol
Synonyms 2,5-Dimethylbenzyl cyanide

Synthesis of this compound

The primary and most industrially viable route to this compound involves a two-step process starting from the readily available p-xylene.

Synthesis_of_2_5_Dimethylphenylacetonitrile p_xylene p-Xylene dm_benzyl_chloride 2,5-Dimethylbenzyl chloride p_xylene->dm_benzyl_chloride Chloromethylation (HCHO, HCl, catalyst) dm_phenylacetonitrile This compound dm_benzyl_chloride->dm_phenylacetonitrile Cyanation (NaCN or KCN)

Figure 1. Synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound from 2,5-Dimethylbenzyl Chloride

This procedure is based on established methods for the cyanation of benzyl halides.[1]

Materials:

  • 2,5-Dimethylbenzyl chloride

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Aqueous solution (10-50% concentration)

  • Phase-transfer catalyst (e.g., a quaternary ammonium salt) - Optional but recommended

  • Organic solvent (e.g., Toluene, Dichloromethane)

Procedure:

  • A solution of 2,5-dimethylbenzyl chloride in an organic solvent is prepared.

  • An aqueous solution of sodium cyanide or potassium cyanide (10-50% concentration) is prepared.[2]

  • The two phases are combined, and a phase-transfer catalyst can be added to facilitate the reaction.

  • The mixture is stirred vigorously at a controlled temperature, typically between 20°C and 90°C.[2]

  • Reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC).

  • Upon completion, the organic layer is separated, washed with water and brine, and dried over an anhydrous salt (e.g., Na₂SO₄).

  • The solvent is removed under reduced pressure, and the crude this compound can be purified by vacuum distillation.

A patent describing a four-step synthesis of 2,5-dimethylphenylacetyl chloride, which includes the cyanation of 2,5-dimethylbenzyl chloride, reports a high overall yield of 75% and a final product purity of over 99.0%, indicating that the cyanation step is efficient.[2] While a specific yield for the cyanation of 2,5-dimethylbenzyl chloride is not explicitly stated, a similar reaction for the synthesis of 3,5-dimethylbenzyl cyanide reports a yield of 91%, suggesting that high yields are attainable for this type of transformation.

Key Reactions and Applications in Organic Synthesis

The nitrile functionality and the activated benzylic position of this compound make it a valuable precursor for a range of important chemical transformations.

Reactions_of_2_5_Dimethylphenylacetonitrile dm_phenylacetonitrile This compound dm_phenylacetic_acid 2,5-Dimethylphenylacetic acid dm_phenylacetonitrile->dm_phenylacetic_acid Hydrolysis (Acid or Base catalysis) dm_phenethylamine 2,5-Dimethylphenethylamine derivatives dm_phenylacetonitrile->dm_phenethylamine Reduction (e.g., LiAlH₄, H₂/Catalyst) alpha_substituted α-Substituted 2,5-dimethylphenylacetonitriles dm_phenylacetonitrile->alpha_substituted Alkylation/Acylation (Base, Electrophile) heterocycles Heterocyclic Compounds dm_phenylacetonitrile->heterocycles Cyclization Reactions

Figure 2. Key chemical transformations of this compound.

Hydrolysis to 2,5-Dimethylphenylacetic Acid

The nitrile group of this compound can be readily hydrolyzed under acidic or basic conditions to yield 2,5-dimethylphenylacetic acid.[2][3] This carboxylic acid derivative is a significant intermediate in the synthesis of various commercial products.

Experimental Protocol: Hydrolysis of this compound

This protocol is adapted from a patented procedure for the hydrolysis of the nitrile.[2]

Materials:

  • This compound

  • Aqueous acid solution (e.g., H₂SO₄, HCl) or aqueous base solution (e.g., NaOH, KOH)

  • Organic solvent (e.g., p-xylene)

Procedure:

  • A solution of this compound in an organic solvent (e.g., p-xylene) is added to an aqueous acidic or basic solution.

  • The mixture is heated to a temperature ranging from 90°C to 160°C and stirred for several hours until the hydrolysis is complete.[2]

  • After cooling, the organic layer is separated.

  • If basic hydrolysis was performed, the aqueous layer is acidified to precipitate the carboxylic acid.

  • The product, 2,5-dimethylphenylacetic acid, is then collected by filtration, washed with water, and dried.

Reduction to 2,5-Dimethylphenethylamines

The reduction of the nitrile group provides access to 2,5-dimethylphenethylamine derivatives. Phenethylamines are a well-known class of compounds with a wide range of pharmacological activities, acting as stimulants, hallucinogens, and anorectics by targeting various receptors in the central nervous system. The 2,5-disubstitution pattern is a common feature in several psychoactive phenethylamines.

α-Alkylation and Acylation

The methylene group adjacent to the nitrile is activated and can be deprotonated with a suitable base to form a carbanion. This nucleophile can then react with various electrophiles, such as alkyl halides or acyl chlorides, to introduce substituents at the α-position. This allows for the construction of more complex molecular architectures.

Role in Drug Development and Medicinal Chemistry

While direct applications of this compound in marketed drugs are not extensively documented, its utility as a key intermediate is evident from its role in the synthesis of 2,5-dimethylphenylacetic acid. Phenylacetic acid derivatives are recognized as important precursors in the pharmaceutical industry.[4] For instance, they are used in the synthesis of penicillins and other bioactive molecules.

The hydrolysis product, 2,5-dimethylphenylacetic acid, is a crucial intermediate for the synthesis of the insecticide Spirotetramat.[2] Although not a pharmaceutical, this highlights the importance of this compound in accessing complex and commercially valuable molecules. The structural motif of this compound makes it an attractive starting material for the synthesis of novel drug candidates.

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of this compound

ParameterConditionReference
Starting Material 2,5-Dimethylbenzyl chloride[2]
Reagent Sodium cyanide or Potassium cyanide[2]
Solvent Aqueous solution (10-50%)[2]
Temperature 20-90 °C[2]
Catalyst Phase-transfer catalyst (optional)General Practice
Reported Yield High (inferred from overall process yield)[2]

Table 2: Summary of Reaction Conditions for the Hydrolysis of this compound

ParameterConditionReference
Starting Material This compound[2]
Reagent Aqueous acid or base[2]
Solvent p-Xylene[2]
Temperature 90-160 °C[2]
Product 2,5-Dimethylphenylacetic acid[2][3]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation from p-xylene and the reactivity of its nitrile and α-methylene groups provide access to a variety of important chemical structures. While its direct application in pharmaceuticals is an area for further exploration, its established role as a precursor to 2,5-dimethylphenylacetic acid underscores its significance. For researchers and professionals in drug development, this compound represents a promising scaffold for the synthesis of novel bioactive molecules and a key component in the efficient production of complex chemical targets. Further investigation into the reactions and applications of this compound is warranted to fully unlock its potential in medicinal chemistry and beyond.

References

The Versatility of Substituted Phenylacetonitriles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Substituted phenylacetonitriles are a pivotal class of chemical intermediates, serving as versatile building blocks in the synthesis of a wide array of pharmaceutical agents and biologically active molecules. Their inherent reactivity, stemming from the acidic benzylic proton and the electrophilic nitrile group, allows for diverse chemical transformations, making them indispensable tools for medicinal chemists and drug development professionals. This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of substituted phenylacetonitriles, offering detailed experimental protocols, quantitative data, and visual representations of key chemical pathways to empower researchers in their quest for novel therapeutics.

I. Synthesis of Substituted Phenylacetonitriles

A variety of synthetic routes are available for the preparation of substituted phenylacetonitriles, each with its own advantages and substrate scope. Key methods include the cyanation of benzyl derivatives, the Strecker synthesis for α-amino phenylacetonitriles, and the Sandmeyer reaction.

Cyanation of Benzyl Halides

A common and effective method for the synthesis of phenylacetonitriles is the nucleophilic substitution of a benzyl halide with an alkali metal cyanide.[1] This reaction is often facilitated by a phase-transfer catalyst in a biphasic system or by using a polar aprotic solvent.

Experimental Protocol: Synthesis of Phenylacetonitrile from Benzyl Chloride [2]

  • Materials: Benzyl chloride (0.635 g, 0.005 mole), sodium cyanide (0.50 g, 0.010 mole), a suitable phase-transfer catalyst (e.g., a tetraalkylammonium salt, 0.0005 mole), and acetonitrile (15 ml).

  • Procedure: A mixture of the reactants is stirred at reflux for 3 hours. The reaction progress is monitored by vapor-phase chromatography to confirm the complete consumption of benzyl chloride. Upon completion, the reaction mixture is poured into water and extracted with petroleum ether. The organic layer is then concentrated to afford phenylacetonitrile. The catalyst can often be recovered and reused.

Strecker Synthesis of α-Aminophenylacetonitriles

The Strecker synthesis is a three-component reaction between an aldehyde (or ketone), an amine, and a cyanide source, providing a direct route to α-aminonitriles, which are valuable precursors to amino acids and other nitrogen-containing heterocycles.[3][4]

Experimental Protocol: General Strecker Synthesis of an α-Aminonitrile [5]

  • Materials: Benzaldehyde (1.0 mmol), aniline (1.0 mmol), trimethylsilyl cyanide (TMSCN, 1.2 mmol), and N-methyl imidazolium acetate (50 mol%).

  • Procedure: The aldehyde, amine, TMSCN, and catalyst are combined in a round-bottomed flask and stirred at room temperature. The reaction is typically complete within minutes, as monitored by TLC. The product, 2-phenyl-2-(phenylamino)acetonitrile, precipitates and can be isolated by filtration.

Sandmeyer Reaction

The Sandmeyer reaction provides a method to introduce a nitrile group onto an aromatic ring by the copper-catalyzed decomposition of a diazonium salt, which is typically generated in situ from an aniline derivative.[6][7] This method is particularly useful for synthesizing phenylacetonitriles with substitution patterns that are not easily accessible through other routes.

II. Reactions of Substituted Phenylacetonitriles as Building Blocks

The rich chemistry of substituted phenylacetonitriles makes them ideal starting materials for the synthesis of a diverse range of molecular scaffolds. Key transformations include alkylation, condensation reactions, cyclizations, and reductions.

α-Alkylation

The acidic α-protons of phenylacetonitriles can be readily removed by a base to form a resonance-stabilized carbanion, which can then be alkylated with various electrophiles.[8]

Knoevenagel Condensation

The Knoevenagel condensation is a widely used reaction where an active methylene compound, such as a phenylacetonitrile, reacts with an aldehyde or ketone in the presence of a base to form a new carbon-carbon double bond.[9] This reaction is instrumental in the synthesis of various pharmacologically active compounds, including combretastatin analogs with anticancer properties.

Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile, catalyzed by a strong base, to form a cyclic β-enaminonitrile, which can then be hydrolyzed to a cyclic ketone.[10][11] This reaction is a powerful tool for the construction of five- to eight-membered rings and macrocycles.[12]

Experimental Protocol: Thorpe-Ziegler Cyclization of a Dinitrile [10]

  • Reactants: An α,ω-dinitrile.

  • Reagents: A strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LHMDS) or sodium hydride in an aprotic polar solvent like THF.

  • Procedure: The dinitrile is treated with the base to induce intramolecular cyclization. The resulting cyclic β-enaminonitrile is then subjected to acidic hydrolysis to yield the corresponding cyclic ketone.

dot

Neuroprotective_Pathway cluster_synthesis Synthesis cluster_cellular_effect Cellular Mechanism PAN Phenylacetonitrile Derivative Pyrazole Pyrazole Derivative PAN->Pyrazole Cyclization Inflammation Pro-inflammatory Cytokine Expression (e.g., IL-6) Pyrazole->Inflammation Inhibition Neuroprotection Neuroprotective Effect

References

Potential Research and Development Pathways for 2,5-Dimethylphenylacetonitrile: A Technical Guide for Chemical and Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: 2,5-Dimethylphenylacetonitrile (CAS No. 16213-85-7) is a versatile aromatic nitrile poised for significant application in synthetic and medicinal chemistry. Its structure, featuring a reactive nitrile group and an adjacent active methylene unit, provides a robust platform for chemical diversification. This technical guide outlines the core physicochemical properties, synthesis, and key derivatization reactions of this compound. It further explores promising, yet underexplored, research avenues for its application as a building block in the development of novel pharmaceuticals, agrochemicals, and functional materials. Detailed experimental protocols for its synthesis and transformation into key derivatives are provided to facilitate immediate research and development efforts.

Physicochemical Properties and Spectroscopic Data

This compound, also known as 2,5-dimethylbenzyl cyanide, is a substituted benzeneacetonitrile.[1] While comprehensive experimental data is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Compound Data

The fundamental properties of this compound are summarized below.

PropertyValueReference
CAS Number 16213-85-7[1]
Molecular Formula C₁₀H₁₁N[1][2]
Molecular Weight 145.20 g/mol [1]
Appearance Colorless to pale yellow liquid[3]
XLogP3 (Predicted) 2.3[2][4]
Topological Polar Surface Area 23.8 Ų[4]
Hydrogen Bond Acceptor Count 1[4]
Predicted Spectroscopic Data

The structural elucidation of this compound and its derivatives is critical. The following table outlines the expected spectroscopic characteristics to guide analytical efforts.

SpectrumExpected Characteristics
¹H NMR ~2.3 ppm (s, 3H) : Methyl group at C5. ~2.4 ppm (s, 3H) : Methyl group at C2. ~3.7 ppm (s, 2H) : Methylene (-CH₂CN) protons. ~7.0-7.2 ppm (m, 3H) : Aromatic protons exhibiting characteristic splitting for a 1,2,4-trisubstituted benzene ring.
¹³C NMR ~19 ppm & ~21 ppm : Two distinct methyl carbons. ~23 ppm : Methylene carbon. ~118 ppm : Nitrile carbon (-C≡N). ~128-136 ppm : Six aromatic carbons, four of which are protonated and two are quaternary.
IR Spectroscopy ~2245 cm⁻¹ : Sharp, medium-intensity absorption characteristic of a nitrile (C≡N) stretch. ~2920-3050 cm⁻¹ : C-H stretching from aromatic and aliphatic groups. ~1450-1600 cm⁻¹ : C=C stretching vibrations within the aromatic ring.
Mass Spectrometry (EI) m/z 145 : Molecular ion peak [M]⁺. m/z 130 : Prominent fragment corresponding to the loss of a methyl group [M-CH₃]⁺. m/z 105 : Tropylium-like ion from the benzyl moiety [C₈H₉]⁺.

Synthesis and Derivatization Potential

The utility of this compound stems from its straightforward synthesis and the diverse chemical transformations it can undergo.

Synthetic Workflow

The most direct synthesis involves the nucleophilic substitution of a 2,5-dimethylbenzyl halide with a cyanide salt. This common industrial method is efficient and utilizes readily available starting materials.

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product A 2,5-Dimethylbenzyl Chloride or Bromide B Nucleophilic Substitution (e.g., NaCN in DMSO) A->B C This compound B->C

Caption: Proposed synthesis of this compound.

Key Derivatization Pathways

The true potential for research lies in the derivatization of the core molecule. The nitrile and active methylene groups are handles for extensive chemical modification, making it an ideal scaffold for building libraries of novel compounds.

G cluster_core Core Scaffold cluster_derivatives Key Derivatives Core This compound Acid 2,5-Dimethylphenylacetic Acid Core->Acid Hydrolysis (H⁺/OH⁻) Amine 2-(2,5-Dimethylphenyl)ethan-1-amine Core->Amine Reduction (e.g., LiAlH₄) Alkylated α-Substituted Derivatives Core->Alkylated Alkylation (Base + R-X)

Caption: Key chemical transformations of this compound.

Potential Research Areas and Applications

While direct research on this compound is limited, its structure suggests high potential in several fields, particularly in drug discovery.

Application in Pharmaceutical Research

Phenylacetonitrile and phenethylamine scaffolds are prevalent in a wide range of therapeutics. By using this compound as a starting point, researchers can access novel chemical entities for screening and development.

  • CNS Agents: The reduction of this compound yields 2-(2,5-Dimethylphenyl)ethan-1-amine. The parent phenethylamine structure is the backbone for many neurotransmitters and psychoactive drugs. Specifically, the 2,5-disubstitution pattern is a hallmark of potent serotonin 5-HT₂ receptor agonists.[5] Derivatives could be explored for applications in treating depression, anxiety, and other CNS disorders.

  • Anti-inflammatory Agents: The hydrolysis product, 2,5-Dimethylphenylacetic acid, belongs to the arylalkanoic acid class, which includes many non-steroidal anti-inflammatory drugs (NSAIDs). Novel derivatives could be synthesized and screened for COX inhibition or other anti-inflammatory mechanisms.[6]

  • Antimicrobial/Anticancer Agents: Phenylacetonitrile derivatives have been investigated for antimicrobial and cytotoxic effects.[7] The core scaffold can be elaborated through condensation or alkylation reactions to generate diverse structures for screening against bacterial, fungal, or cancer cell lines.

The integration of this building block into a typical drug discovery workflow is a promising strategy for identifying novel therapeutic candidates.

G A Scaffold Synthesis (this compound) B Combinatorial Derivatization (Hydrolysis, Reduction, Alkylation, etc.) A->B C Compound Library Generation B->C D High-Throughput Screening (Biological Assays) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship) E->F G Preclinical Candidate F->G

Caption: Drug discovery workflow using the target scaffold.

Application in Agrochemicals

Many commercial pesticides and herbicides are built on aromatic scaffolds. The reactivity of this compound allows for the synthesis of novel esters, amides, and heterocyclic compounds that could be screened for desired agrochemical activities.

Experimental Protocols

The following protocols are provided as detailed starting points for the synthesis and derivatization of this compound, based on established chemical literature for analogous compounds.

Protocol 1: Synthesis of this compound

This procedure describes the conversion of 2,5-dimethylbenzyl chloride to the target nitrile.

  • Materials: 2,5-Dimethylbenzyl chloride (1.0 eq), Sodium Cyanide (1.2 eq), Dimethyl Sulfoxide (DMSO), Ethyl Acetate, Brine.

  • Procedure:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve sodium cyanide in anhydrous DMSO with stirring.

    • Slowly add a solution of 2,5-dimethylbenzyl chloride in DMSO to the cyanide solution at room temperature.

    • Heat the reaction mixture to 60-70 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).

    • Cool the mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash twice with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to yield this compound as a clear liquid.

Protocol 2: Hydrolysis to 2,5-Dimethylphenylacetic Acid

This protocol details the conversion of the nitrile to the corresponding carboxylic acid via base-catalyzed hydrolysis.[8]

  • Materials: this compound (1.0 eq), Sodium Hydroxide (4.0 eq), n-Butanol, Water, Hydrochloric Acid (6M).

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add this compound, n-butanol, water, and sodium hydroxide pellets.

    • Heat the mixture to reflux (approx. 120-125 °C) with vigorous stirring for 6-8 hours.

    • After cooling, add water and remove the n-butanol by distillation.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the slow addition of 6M HCl. A white precipitate will form.

    • Collect the solid by vacuum filtration and wash thoroughly with cold water.

    • Dry the solid under vacuum to yield 2,5-Dimethylphenylacetic acid. Recrystallization from an ethanol/water mixture can be performed for further purification.

Protocol 3: Reduction to 2-(2,5-Dimethylphenyl)ethan-1-amine

This protocol describes the reduction of the nitrile to the primary amine, a key building block for phenethylamine derivatives.

  • Materials: Lithium aluminum hydride (LiAlH₄, 1.5 eq), Anhydrous Diethyl Ether or THF, this compound (1.0 eq), Sodium Hydroxide solution (15%), Water.

  • Procedure:

    • In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend LiAlH₄ in anhydrous diethyl ether.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of this compound in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

    • Cool the reaction back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), 15% NaOH solution (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

    • Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the filter cake with fresh diethyl ether.

    • Combine the filtrates, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude amine. Purification can be achieved by vacuum distillation.

References

An In-depth Technical Guide to the Safety, Handling, and Storage of 2,5-Dimethylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and storage information for 2,5-Dimethylphenylacetonitrile (CAS No. 16213-85-7), a key intermediate in various organic synthesis applications. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

This compound, also known as 2,5-dimethylbenzyl cyanide, is a white to light yellow crystalline solid.[1][2] Its properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 16213-85-7[2][3]
Molecular Formula C₁₀H₁₁N[2][3]
Molecular Weight 145.21 g/mol [4]
Appearance White to light yellow powder or crystalline lumps[1][4]
Melting Point 27-30 °C[2][4]
Boiling Point 73 °C @ 1 mmHg; 79 °C @ 0.3 mmHg[2][4]
Flash Point 73 °C / 1mm (closed cup); 119 °C[1][4]
Density 1.0353 g/cm³ (estimate)[2]
Storage Temperature Refrigerated (0-10°C) under an inert atmosphere[4]

Hazard Identification and Toxicological Data

This compound is classified as a toxic substance. The primary routes of exposure are inhalation, ingestion, and skin contact.[4] Like other aromatic nitriles, its toxicity is associated with the potential to release cyanide in the body. Aliphatic nitriles can be metabolized to the free cyanide ion, making them generally more toxic than aryl nitriles which are more stable in the body.[5]

GHS Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled
Skin IrritationCategory 2H315: Causes skin irritation

Source:[2][4]

Pictograms:

Signal Word: Danger[2][4]

Precautionary Statements:

A comprehensive list of precautionary statements is provided by suppliers. Key statements include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P264: Wash skin thoroughly after handling.[4]

  • P270: Do not eat, drink or smoke when using this product.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[4]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[4]

  • P501: Dispose of contents/container to an approved waste disposal plant.

Safe Handling and Storage

Due to the toxicity of this compound, stringent safety protocols must be followed during handling and storage.

Engineering Controls

All work with this compound must be conducted in a properly functioning chemical fume hood.[6] The work area should be clearly designated for cyanide compound use, and an emergency shower and eyewash station must be readily accessible.[7][8]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound.

PPE TypeSpecificationRationale
Gloves Double nitrile gloves or thicker nitrile rubber gloves.To prevent skin contact and absorption.[6]
Eye Protection Safety goggles and a face shield.To protect against splashes and dust.[9]
Lab Coat A flame-retardant lab coat.To protect skin and clothing from contamination.[6]
Respiratory Protection Use a NIOSH-approved respirator if there is a risk of inhalation.To prevent inhalation of toxic dust or vapors.
Handling Procedures

A general workflow for the safe handling of this compound is outlined below.

G start Start: Prepare for Handling prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood weigh Weigh Compound in Fume Hood prep_hood->weigh transfer Transfer to Reaction Vessel weigh->transfer reaction Conduct Experiment transfer->reaction decontaminate Decontaminate Glassware & Work Area reaction->decontaminate dispose Dispose of Waste Properly decontaminate->dispose end End: Secure Area dispose->end

Caption: Safe Handling Workflow for this compound.

Storage Requirements

Proper storage is crucial to prevent accidents and degradation of the material.

  • Location: Store in a cool, dry, and well-ventilated area.[10]

  • Container: Keep the container tightly closed and store under an inert atmosphere.[4]

  • Incompatibilities: Store separately from strong acids, oxidizing agents, and bases.[9][11] Contact with acids can lead to the rapid evolution of highly toxic hydrogen cyanide gas.[6]

  • Security: Store in a secured area to prevent unauthorized access.[9]

Emergency Procedures

Immediate and appropriate response to an exposure or spill is critical.

Exposure Response

The following diagram illustrates the immediate steps to take in case of personal exposure.

G cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation exposure Exposure Occurs alert Alert Others in the Lab exposure->alert remove_clothing Remove Contaminated Clothing exposure->remove_clothing eyewash Use Eyewash Station for 15 min exposure->eyewash fresh_air Move to Fresh Air exposure->fresh_air remove_victim Remove from Contaminated Area alert->remove_victim call_emergency Call Emergency Services (911) Inform them of Cyanide Exposure remove_victim->call_emergency provide_sds Provide SDS to Emergency Responders call_emergency->provide_sds shower Use Emergency Shower for 15 min remove_clothing->shower

Caption: Personal Exposure Response Protocol.

Spill Response

The appropriate response to a spill depends on its size and location.

  • Small Spill (Inside Fume Hood):

    • Ensure appropriate PPE is worn.

    • Contain the spill with an absorbent material.

    • Clean the area with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[7]

    • Collect all contaminated materials in a sealed container for hazardous waste disposal.[6]

  • Large Spill or Spill Outside Fume Hood:

    • Evacuate the immediate area.[7]

    • Alert others and prevent entry to the contaminated area.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency services.[9]

The logical flow for spill response is depicted below.

G spill Spill Detected location Spill Inside Fume Hood? spill->location size Spill is Small? location->size Yes evacuate Evacuate Area & Call EHS location->evacuate No size->evacuate No cleanup Contain & Clean Spill (Use Spill Kit) size->cleanup Yes dispose Dispose of Waste cleanup->dispose

References

2,5-Dimethylphenylacetonitrile material safety data sheet (MSDS).

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Material Safety of 2,5-Dimethylphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for trained professionals in research and development. The information provided is compiled from available safety data sheets and chemical databases. It is not exhaustive and should be used in conjunction with your institution's established safety protocols and a thorough risk assessment before handling this chemical.

Chemical Identification

IdentifierValue
Chemical Name This compound
Synonyms 2,5-Dimethylbenzyl Cyanide, 2,5-Xylylacetonitrile
CAS Number 16213-85-7
Molecular Formula C₁₀H₁₁N
Molecular Weight 145.21 g/mol
Structure
Chemical Structure of this compound

Hazard Identification and Classification

GHS Classification:

  • Pictograms:

  • Signal Word: Danger

Hazard Statements:

  • H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[1][2]

  • H315: Causes skin irritation.[2]

Precautionary Statements:

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]

    • P264: Wash skin thoroughly after handling.[2]

    • P270: Do not eat, drink or smoke when using this product.[2]

    • P271: Use only outdoors or in a well-ventilated area.[2]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

  • Response:

    • P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[1][2]

    • P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER or doctor/physician if you feel unwell.[1][2]

    • P304 + P340 + P311: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician.[1][2]

    • P361 + P364: Take off immediately all contaminated clothing and wash it before reuse.[1][2]

  • Storage:

    • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[2]

    • P405: Store locked up.

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.[1]

Physical and Chemical Properties

PropertyValueSource(s)
Appearance White to light yellow powder/crystal[1][2]
Melting Point 27-30 °C[2][3][4]
Boiling Point 73 °C @ 1 mm Hg / 79 °C @ 0.3 mmHg[2][3][4]
Flash Point 119 °C[2][4]
Density ~1.035 g/cm³ (estimate)[3]
Solubility No data available. Assumed to be insoluble in water, similar to other organic nitriles.

Toxicological Information

Note: The toxicological properties of this compound have not been fully investigated.[5] The hazard classification is based on the expected properties of toxic organic nitriles. No quantitative LD50 or LC50 data for this specific compound are currently available in the public domain. The primary toxicological concern with nitrile compounds is the potential for metabolic release of cyanide, which can inhibit cellular respiration.

Acute Effects:

  • Oral: Toxic if swallowed.[1][2]

  • Dermal: Toxic in contact with skin.[1][2] Causes skin irritation.[2]

  • Inhalation: Toxic if inhaled.[1][2]

Chronic Effects:

  • No data available.

Carcinogenicity, Mutagenicity, and Reproductive Toxicity:

  • No data available.

Experimental Protocols and Safe Handling

Personal Protective Equipment (PPE)

A risk assessment should be conducted for any procedure involving this compound. The following PPE is recommended as a minimum:

  • Eye/Face Protection: Chemical safety goggles and a face shield.

  • Skin Protection:

    • A flame-retardant lab coat.

    • Chemical-resistant gloves (e.g., nitrile, neoprene). Glove integrity should be checked before each use, and gloves should be changed immediately upon contamination.

    • Full-length pants and closed-toe shoes.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Handling and Storage
  • Handling:

    • Use this compound only in a well-ventilated area, preferably a chemical fume hood.

    • Avoid the formation of dust and aerosols.

    • Use non-sparking tools.

    • Ground and bond containers when transferring material.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[2]

    • Keep the container tightly closed and stored under an inert gas as the material is air-sensitive.[2]

    • Store refrigerated (0-10°C).[2]

    • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

    • Store in a locked, secure location.

Spill Response Protocol

For Small Spills (in a chemical fume hood):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, cover the spill with a chemical absorbent suitable for organic compounds (e.g., vermiculite, sand).

  • Gently sweep the absorbed material into a labeled, sealable container for hazardous waste. Avoid creating dust.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

For Large Spills (outside of a chemical fume hood):

  • Evacuate the area immediately.

  • Alert your institution's emergency response team.

  • Close the doors to the affected area and post a warning sign.

  • Do not re-enter the area until it has been cleared by safety professionals.

First Aid Measures

Immediate medical attention is critical in all cases of exposure.

  • Inhalation:

    • Remove the individual to fresh air.

    • If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).

    • Keep the person warm and at rest.

    • Seek immediate medical attention.[1][2]

  • Skin Contact:

    • Immediately remove all contaminated clothing.

    • Wash the affected area with copious amounts of soap and water for at least 15 minutes.

    • Seek immediate medical attention.[1][2]

  • Eye Contact:

    • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse mouth with water.

    • Never give anything by mouth to an unconscious person.

    • Seek immediate medical attention.[1][2]

Fire-Fighting Measures

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.

  • Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may spread the fire.

  • Specific Hazards: Combustion may produce toxic gases, including carbon oxides, nitrogen oxides, and hydrogen cyanide.

  • Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).

Visualized Workflows

FirstAidWorkflow cluster_assessment Initial Assessment cluster_actions Immediate Actions Start Exposure Occurs Inhalation Inhalation Start->Inhalation Identify Route SkinContact Skin Contact Start->SkinContact Identify Route EyeContact Eye Contact Start->EyeContact Identify Route Ingestion Ingestion Start->Ingestion Identify Route MoveToFreshAir Move to Fresh Air Provide artificial respiration if needed Inhalation->MoveToFreshAir RemoveClothing Remove Contaminated Clothing Wash with soap and water for 15 min SkinContact->RemoveClothing FlushEyes Flush Eyes with Water for 15 min EyeContact->FlushEyes RinseMouth Rinse Mouth Do NOT induce vomiting Ingestion->RinseMouth SeekMedicalAttention Seek Immediate Medical Attention MoveToFreshAir->SeekMedicalAttention RemoveClothing->SeekMedicalAttention FlushEyes->SeekMedicalAttention RinseMouth->SeekMedicalAttention

Caption: First aid workflow for exposure to this compound.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Start Prepare for Experiment RiskAssessment Conduct Risk Assessment Start->RiskAssessment DonPPE Don Appropriate PPE (Goggles, Lab Coat, Gloves) RiskAssessment->DonPPE FumeHood Verify Fume Hood Function DonPPE->FumeHood Weighing Weigh Solid in Fume Hood (Minimize dust creation) FumeHood->Weighing Transfer Transfer to Reaction Vessel Weighing->Transfer Decontaminate Decontaminate Glassware & Surfaces Transfer->Decontaminate DisposeWaste Dispose of Waste in Labeled Hazardous Waste Container Decontaminate->DisposeWaste DoffPPE Doff PPE Correctly DisposeWaste->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands End Experiment Complete WashHands->End

Caption: Experimental workflow for handling this compound solid.

References

Methodological & Application

Synthesis of 2,5-Dimethylphenylacetonitrile from p-Xylene: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2,5-dimethylphenylacetonitrile, a valuable intermediate in organic synthesis, starting from the readily available bulk chemical, p-xylene. The synthesis involves a two-step process: the radical-initiated side-chain bromination of p-xylene to yield 2,5-dimethylbenzyl bromide, followed by a nucleophilic substitution with sodium cyanide to afford the target nitrile.

Introduction

This compound, also known as 2,5-xylylacetonitrile, serves as a key building block in the preparation of various biologically active molecules and fine chemicals. Its synthesis from p-xylene is an efficient and scalable route. This application note outlines two key reactions, providing detailed experimental procedures, quantitative data, and visualizations to aid researchers in the successful synthesis and characterization of this compound.

Reaction Pathway

The overall synthetic scheme is as follows:

Synthesis_Pathway p_xylene p-Xylene benzyl_bromide 2,5-Dimethylbenzyl bromide p_xylene->benzyl_bromide Side-chain Bromination acetonitrile 2,5-Dimethylphenyl- acetonitrile benzyl_bromide->acetonitrile Cyanation

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Step 1: Side-Chain Bromination of p-Xylene to 2,5-Dimethylbenzyl Bromide

This procedure utilizes N-bromosuccinimide (NBS) as the brominating agent and dibenzoyl peroxide as a radical initiator for the selective bromination of one of the methyl groups on p-xylene.

Materials:

  • p-Xylene

  • N-Bromosuccinimide (NBS)

  • Dibenzoyl peroxide

  • Carbon tetrachloride (or a suitable non-polar solvent)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-xylene (1.0 equivalent) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.0 equivalent) and a catalytic amount of dibenzoyl peroxide to the solution.

  • Heat the reaction mixture to reflux and maintain reflux for 4-6 hours. The reaction can be monitored by TLC or GC for the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 2,5-dimethylbenzyl bromide, which can be purified by vacuum distillation.

Step 2: Cyanation of 2,5-Dimethylbenzyl Bromide to this compound

This protocol employs a nucleophilic substitution reaction using sodium cyanide in dimethyl sulfoxide (DMSO), a polar aprotic solvent that facilitates the reaction.[1][2]

Materials:

  • 2,5-Dimethylbenzyl bromide

  • Sodium cyanide

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2,5-dimethylbenzyl bromide (1.0 equivalent) in DMSO.

  • In a separate flask, carefully prepare a solution of sodium cyanide (1.1-1.5 equivalents) in DMSO. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Slowly add the sodium cyanide solution to the solution of 2,5-dimethylbenzyl bromide with stirring.

  • Heat the reaction mixture to 50-70°C and monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash them with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis. Please note that yields and reaction conditions may vary depending on the specific scale and experimental setup.

Table 1: Reaction Parameters and Yields for the Synthesis of 2,5-Dimethylbenzyl Bromide

ParameterValueReference
Starting Material p-Xylene
Reagents N-Bromosuccinimide, Dibenzoyl Peroxide[3]
Solvent Carbon Tetrachloride
Reaction Temperature Reflux[3]
Reaction Time 4-6 hours
Typical Yield 65-75%[4]

Table 2: Reaction Parameters and Yields for the Synthesis of this compound

ParameterValueReference
Starting Material 2,5-Dimethylbenzyl Bromide
Reagents Sodium Cyanide[1]
Solvent Dimethyl Sulfoxide (DMSO)[1][2]
Reaction Temperature 50-70°C[5]
Reaction Time 2-4 hours
Typical Yield >85%[1]

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

Table 3: Spectroscopic Data for this compound

TechniqueDataReference
Mass Spectrometry (EI) Molecular Weight: 145.20 g/mol [6]
¹H NMR (CDCl₃, predicted) δ ~7.1-7.2 (m, 3H, Ar-H), 3.7 (s, 2H, CH₂CN), 2.3 (s, 6H, 2 x CH₃)
¹³C NMR (CDCl₃, predicted) δ ~136, 135, 130, 128, 127, 118 (Ar-C & CN), 23 (CH₂CN), 21, 19 (2 x CH₃)
IR (neat) ν ~2250 cm⁻¹ (C≡N stretch), ~2920, 2860 cm⁻¹ (C-H stretch)

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Cyanation s1_start Dissolve p-Xylene in CCl₄ s1_reagents Add NBS and Dibenzoyl Peroxide s1_start->s1_reagents s1_reflux Reflux for 4-6h s1_reagents->s1_reflux s1_cool Cool to RT s1_reflux->s1_cool s1_filter Filter Succinimide s1_cool->s1_filter s1_wash Wash with NaHCO₃ and Brine s1_filter->s1_wash s1_dry Dry with Na₂SO₄ s1_wash->s1_dry s1_evap Solvent Evaporation s1_dry->s1_evap s1_purify Vacuum Distillation s1_evap->s1_purify s1_product 2,5-Dimethylbenzyl Bromide s1_purify->s1_product s2_start Dissolve Benzyl Bromide in DMSO s1_product->s2_start s2_reagent Add NaCN solution in DMSO s2_start->s2_reagent s2_heat Heat at 50-70°C for 2-4h s2_reagent->s2_heat s2_cool Cool to RT s2_heat->s2_cool s2_extract Extract with Et₂O s2_cool->s2_extract s2_wash Wash with Brine s2_extract->s2_wash s2_dry Dry with Na₂SO₄ s2_wash->s2_dry s2_evap Solvent Evaporation s2_dry->s2_evap s2_purify Vacuum Distillation s2_evap->s2_purify s2_product 2,5-Dimethylphenyl- acetonitrile s2_purify->s2_product

Caption: General experimental workflow for the two-step synthesis.

Safety Precautions

  • Sodium Cyanide: This reagent is extremely toxic and should be handled with utmost care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Have a cyanide antidote kit readily available and be familiar with its use.

  • Bromine and N-Bromosuccinimide: These are corrosive and toxic. Handle in a fume hood and wear appropriate PPE.

  • Solvents: Carbon tetrachloride is a known carcinogen and should be handled with care. Diethyl ether is highly flammable. Ensure all operations are performed away from ignition sources.

  • General: Always conduct a thorough safety assessment before starting any chemical synthesis.

References

Application Notes and Protocols for the Cyanation of 2,5-Dimethylbenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyanation of benzylic halides is a fundamental transformation in organic synthesis, providing a versatile pathway to phenylacetonitriles. These compounds are key intermediates in the synthesis of numerous pharmaceuticals, agrochemicals, and other fine chemicals. This document provides detailed protocols for the cyanation of 2,5-dimethylbenzyl chloride to produce 2,5-dimethylbenzyl cyanide (also known as 2,5-dimethylphenylacetonitrile), a valuable building block in organic chemistry.

The primary reaction is a nucleophilic substitution where the chloride in 2,5-dimethylbenzyl chloride is displaced by a cyanide ion. Two effective methods are presented: a phase-transfer catalyzed (PTC) reaction in a biphasic system and a substitution reaction in an anhydrous alcoholic solvent.

Reaction Mechanism and Signaling Pathway

The cyanation of 2,5-dimethylbenzyl chloride is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The cyanide anion (CN⁻) acts as the nucleophile, attacking the electrophilic benzylic carbon of 2,5-dimethylbenzyl chloride. This concerted reaction involves the simultaneous formation of a new carbon-carbon bond and the breaking of the carbon-chlorine bond, with the chloride ion acting as the leaving group.

Applications of 2,5-Dimethylphenylacetonitrile in Medicinal Chemistry: A Framework for Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2,5-Dimethylphenylacetonitrile is a versatile chemical intermediate that holds significant potential as a starting material in the synthesis of novel therapeutic agents. Its aromatic core, substituted with two methyl groups and a reactive nitrile functional group, provides a valuable scaffold for the construction of diverse molecular architectures with a range of biological activities. This document outlines the application of this compound in the development of potent antimicrobial agents, specifically focusing on the synthesis and evaluation of N-2,5-dimethylphenylthioureido acid derivatives.

Application Notes

The 2,5-dimethylphenyl moiety has been identified as a key pharmacophore in a variety of bioactive molecules, including antimicrobial compounds.[1][2] Its incorporation into molecular structures can influence physicochemical properties such as lipophilicity and metabolic stability, which are critical for drug efficacy.[2] Recent research has highlighted the potential of N-2,5-dimethylphenylthioureido acid derivatives as a promising class of antimicrobial agents, particularly against multidrug-resistant Gram-positive bacteria.[1]

These compounds have demonstrated potent and selective activity against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).[1][2] The nitrile group of this compound serves as a synthetic handle that can be elaborated through a series of chemical transformations to introduce the thioureido linkage and other functionalities essential for antimicrobial activity.

Antimicrobial Activity of N-2,5-Dimethylphenylthioureido Acid Derivatives

A series of N-2,5-dimethylphenylthioureido acid derivatives have been synthesized and evaluated for their in vitro antimicrobial activity. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, was determined for these compounds against a panel of bacterial and fungal strains. The results, summarized in the table below, demonstrate the potent and, in some cases, broad-spectrum antimicrobial activity of these derivatives.

Compound IDR GroupS. aureus (MRSA) MIC (μg/mL)E. faecium (VRE) MIC (μg/mL)C. albicans MIC (μg/mL)C. auris MIC (μg/mL)
3h 3,4-dichlorophenyl22>64>64
3j naphthalen-2-yl12>64>64
7 naphthoquinone-fused12>64>64
8f 4-chlorophenyl (ester)>64>6411-8
9f 4-chlorophenyl (hydrazide)>64>648>64
14f 4-chlorophenyl (hydrazone)>64>644>64

Data sourced from Kavaliauskas et al. (2023).[1]

Experimental Protocols

The following protocols provide a general framework for the synthesis of N-2,5-dimethylphenylthioureido acid derivatives starting from this compound and for the evaluation of their antimicrobial activity.

Synthesis of N-2,5-Dimethylphenylthioureido Acid Derivatives

The synthesis is a multi-step process that begins with the hydrolysis of this compound to 2,5-dimethylphenylacetic acid. This is followed by the conversion of the carboxylic acid to 2,5-dimethylaniline, which then serves as the key precursor for the target thioureido derivatives.

Step 1: Hydrolysis of this compound to 2,5-Dimethylphenylacetic Acid

A general procedure for the acidic hydrolysis of an arylacetonitrile is as follows:

  • To a round-bottom flask equipped with a reflux condenser, add this compound and a 1:1 mixture of concentrated sulfuric acid and water.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • The precipitated 2,5-dimethylphenylacetic acid is collected by filtration, washed with cold water until the washings are neutral, and dried.

  • Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Step 2: Conversion of 2,5-Dimethylphenylacetic Acid to 2,5-Dimethylaniline via Curtius Rearrangement

The Curtius rearrangement provides a method to convert a carboxylic acid to a primary amine with the loss of one carbon atom.[3]

  • Activation of the Carboxylic Acid: Convert 2,5-dimethylphenylacetic acid to its corresponding acyl chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM) or toluene.

  • Formation of the Acyl Azide: The crude acyl chloride is then reacted with sodium azide in a suitable solvent (e.g., acetone or a biphasic system with water) at low temperature (typically 0 °C) to form the acyl azide. Caution: Acyl azides can be explosive and should be handled with care.

  • Rearrangement to the Isocyanate: The acyl azide is carefully heated in an inert solvent (e.g., toluene or benzene). The rearrangement occurs with the evolution of nitrogen gas to form 2,5-dimethylphenyl isocyanate.

  • Hydrolysis to the Amine: The isocyanate is then hydrolyzed by heating with an aqueous acid (e.g., HCl) or base (e.g., NaOH) to yield 2,5-dimethylaniline.

Step 3: Synthesis of N-2,5-Dimethylphenylthioureido Acid Derivatives

The synthesis of the final compounds involves the reaction of 2,5-dimethylaniline with a suitable isothiocyanate precursor.[1]

  • The synthesis of the starting material, 3-(1-(2,5-dimethylphenyl)thioureido)propanoic acid, is achieved through a multi-step reaction as described in the literature.[1]

  • Further derivatization to obtain compounds like 3h , 3j , 7 , 8f , 9f , and 14f involves reactions such as Hantzsch thiazole synthesis.[1]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[4][5]

  • Preparation of Inoculum: A pure culture of the test microorganism is grown on an appropriate agar medium. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL in the well).[4]

  • Preparation of Microtiter Plates: The test compounds are serially diluted (usually two-fold) in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (medium with inoculum, no drug) and a negative control (medium only) are included on each plate.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35-37 °C for 18-24 hours for bacteria; 35 °C for 24-48 hours for fungi).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Synthetic Pathway from this compound

Synthetic_Pathway start This compound intermediate1 2,5-Dimethylphenylacetic Acid start->intermediate1 Acid Hydrolysis (H2SO4, H2O) intermediate2 2,5-Dimethylaniline intermediate1->intermediate2 Curtius Rearrangement final_product N-2,5-Dimethylphenyl- thioureido Acid Derivatives intermediate2->final_product Multi-step Synthesis

Caption: Synthetic route from this compound to antimicrobial derivatives.

Experimental Workflow for Antimicrobial Susceptibility Testing

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Microbial Suspension prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of Test Compounds in 96-well Plate prep_plate->inoculate incubate Incubate Plate (e.g., 37°C, 24h) inoculate->incubate read_results Visually Inspect for Growth and Determine MIC incubate->read_results

References

Application Note: A Practical Guide to the α-Alkylation of 2,5-Dimethylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for the α-alkylation of 2,5-dimethylphenylacetonitrile, a key transformation for the synthesis of various organic intermediates. The primary method detailed is Phase-Transfer Catalysis (PTC), a robust and scalable technique that utilizes a biphasic system to facilitate the reaction, thereby avoiding the need for anhydrous solvents or hazardous, moisture-sensitive bases.[1][2] An alternative "Borrowing Hydrogen" methodology using alcohols as green alkylating agents is also discussed.[3][4] This guide includes step-by-step procedures, a summary of expected quantitative data, and a visual workflow diagram to ensure clarity and reproducibility in a research setting.

Introduction and Reaction Principles

The α-alkylation of arylacetonitriles is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The benzylic protons of this compound are sufficiently acidic (pKa ≈ 22 in DMSO) to be deprotonated by a moderately strong base.[5] The resulting carbanion is a potent nucleophile that can readily react with electrophiles, such as alkyl halides, to form a new C-C bond at the α-position.

Method 1: Phase-Transfer Catalysis (PTC)

Phase-Transfer Catalysis is a highly effective method for alkylating active methylene compounds.[6] The reaction operates in a two-phase system (typically aqueous and organic). A phase-transfer catalyst, such as a quaternary ammonium salt, transports the hydroxide anion (OH⁻) from the aqueous phase into the organic phase.[1][5] In the organic phase, the hydroxide deprotonates the this compound. The resulting carbanion then undergoes a nucleophilic substitution (SN2) reaction with an alkyl halide.[7] This method is advantageous due to its operational simplicity, high yields, and avoidance of strictly anhydrous conditions.[2][5]

Method 2: Borrowing Hydrogen Catalysis

A more modern and environmentally benign approach is the "borrowing hydrogen" or "dehydrogenative coupling" strategy.[3] This method employs alcohols as the alkylating agents in the presence of a transition-metal catalyst (e.g., based on iridium, ruthenium, or cobalt).[3][8][9] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate.[10] This aldehyde then undergoes a condensation reaction with the nitrile, and the resulting intermediate is hydrogenated by the catalyst (returning the "borrowed" hydrogen) to yield the final α-alkylated product, with water as the only byproduct.[3][10]

Experimental Protocols

Protocol 1: α-Alkylation via Phase-Transfer Catalysis

This protocol describes the ethylation of this compound using ethyl bromide under PTC conditions.

Materials:

  • This compound

  • Ethyl Bromide

  • 50% (w/w) Aqueous Sodium Hydroxide (NaOH)

  • Benzyltriethylammonium Chloride (TEBAC) or similar PTC catalyst

  • Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware (three-necked flask, mechanical stirrer, dropping funnel, condenser, thermometer)

Procedure (Adapted from established PTC methodologies[5]):

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a reflux condenser, and a dropping funnel, add this compound (29.0 g, 0.20 mol) and benzyltriethylammonium chloride (0.9 g, 0.004 mol, 2 mol%).

  • Base Addition: Begin vigorous stirring of the organic mixture. Through the dropping funnel, add 50% aqueous sodium hydroxide solution (64 g) dropwise over a period of 30-45 minutes. Use a water bath to maintain the internal reaction temperature between 25-30 °C.

  • Alkylating Agent Addition: Once the base addition is complete, add ethyl bromide (26.2 g, 0.24 mol, 1.2 equivalents) dropwise via the dropping funnel over approximately 1.5-2 hours. The reaction is exothermic; maintain the temperature between 30-35 °C using a cooling bath as necessary.

  • Reaction Completion: After the addition of the alkyl halide is complete, continue to stir the mixture vigorously for an additional 2 hours to ensure the reaction goes to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with water (150 mL) and toluene (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with toluene (2 x 50 mL).

  • Washing and Drying: Combine all organic layers and wash them with saturated brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent. Remove the solvent (toluene) from the filtrate using a rotary evaporator. The crude product can be purified by vacuum distillation to yield the pure 2-(2,5-dimethylphenyl)butanenitrile.

Data Presentation

The following table summarizes representative quantitative data for the α-alkylation of arylacetonitriles based on literature precedents. Actual results may vary depending on the specific substrates and precise reaction conditions.

ParameterPTC Method (with Ethyl Bromide)Borrowing Hydrogen (with Ethanol)Reference(s)
Substrate This compoundPhenylacetonitrile[5],[3]
Alkylating Agent Ethyl BromideEthanol[5],[3]
Base 50% aq. NaOHK₃PO₄[5],[3]
Catalyst TEBAC (2 mol%)Co@PNC-900 (2.04 mol% Co)[5],[3]
Solvent Toluene / Water (biphasic)Toluene[5],[3]
Temperature (°C) 30 - 35140[5],[3]
Reaction Time (h) 3.5 - 424[5],[3]
Isolated Yield (%) Typically >90%Up to 88%[5],[3]
Purity (by GC/NMR) >99% after distillationHigh, after chromatography[5],[3]

Visualization of Experimental Workflow

The following diagrams illustrate the key chemical transformation and the experimental workflow for the Phase-Transfer Catalysis protocol.

G Figure 1: General Reaction Scheme for α-Alkylation cluster_reactants Reactants cluster_conditions Conditions cluster_products Products R1 This compound P1 α-Alkylated Product R1->P1 R2 Alkyl Halide (R-X) R2->P1 C1 Base (e.g., NaOH) C1->P1 C2 PTC Catalyst (e.g., TEBAC) C2->P1 P2 NaX + H₂O

Caption: General reaction for the α-alkylation of this compound.

G Figure 2: Workflow for PTC-Mediated Alkylation start Setup: Charge flask with This compound and TEBAC base_add Add 50% aq. NaOH dropwise (25-30 °C) start->base_add Vigorous Stirring alkyl_add Add alkyl halide dropwise (30-35 °C) base_add->alkyl_add Exothermic react Stir vigorously for 2 hours alkyl_add->react workup Quench with water and dilute with toluene react->workup Monitor by TLC/GC extract Separate layers and extract aqueous phase workup->extract dry Combine organic layers, wash, and dry over MgSO₄ extract->dry purify Filter and concentrate. Purify by vacuum distillation. dry->purify end Final Product purify->end

Caption: Step-by-step experimental workflow for the PTC alkylation protocol.

References

Application Notes and Protocols: 2,5-Dimethylphenylacetonitrile as a Precursor for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,5-dimethylphenylacetonitrile in the generation of novel heterocyclic scaffolds with significant potential in drug discovery and development. The following sections detail the synthesis of polysubstituted 2-aminothiophenes via the Gewald reaction and propose a subsequent pathway to fused pyridazine systems through a Thorpe-Ziegler cyclization.

Introduction to this compound in Heterocyclic Synthesis

This compound is a versatile and readily available starting material. The presence of the activated methylene group adjacent to the nitrile functionality allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making it an ideal precursor for the construction of diverse heterocyclic systems. The 2,5-dimethylphenyl moiety offers a lipophilic scaffold that can be further functionalized, providing a valuable building block for medicinal chemistry programs.

Application 1: Synthesis of Novel 2-Amino-3-cyanothiophenes via the Gewald Reaction

The Gewald reaction is a powerful one-pot, three-component reaction for the synthesis of highly substituted 2-aminothiophenes.[1][2] This reaction involves the condensation of a ketone or aldehyde, an α-cyanoester or related active methylene compound, and elemental sulfur in the presence of a basic catalyst.[3][4] Utilizing this compound as the active methylene component allows for the synthesis of novel 2-amino-3-cyano-4,5-disubstituted-thiophenes bearing the 2,5-dimethylphenyl group at the 3-position.

These 2-aminothiophene derivatives are of significant interest in drug discovery, as the thiophene core is a well-established pharmacophore found in numerous approved drugs.[3][5] Thiophene-based compounds have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][5]

Experimental Protocol: Gewald Synthesis of 2-Amino-4,5-alky-3-(2,5-dimethylphenyl)thiophenes

This protocol describes a general procedure for the Gewald reaction using this compound, a ketone, and elemental sulfur.

Materials:

  • This compound

  • Appropriate ketone (e.g., cyclohexanone, acetone)

  • Elemental Sulfur

  • Base catalyst (e.g., morpholine, triethylamine, or piperidine)

  • Solvent (e.g., ethanol, methanol, or N,N-dimethylformamide)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.), the desired ketone (1.1 eq.), and elemental sulfur (1.1 eq.) in a suitable solvent (e.g., ethanol).

  • Add the basic catalyst (e.g., morpholine, 0.2-0.5 eq.) to the mixture.

  • Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary from 2 to 24 hours depending on the substrates and catalyst used.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to afford the desired 2-aminothiophene derivative.

Data Presentation:

EntryKetoneProductTypical Yield (%)
1Cyclohexanone2-Amino-4,5-tetramethylene-3-(2,5-dimethylphenyl)thiophene75-85
2Acetone2-Amino-4,5-dimethyl-3-(2,5-dimethylphenyl)thiophene60-70
3Propiophenone2-Amino-4-methyl-5-phenyl-3-(2,5-dimethylphenyl)thiophene65-75

Note: Yields are representative and may vary based on specific reaction conditions and purification methods.

Visualization of the Gewald Reaction Workflow:

Gewald_Reaction Start Start Materials Reactants This compound + Ketone + Sulfur + Base Start->Reactants Reaction Gewald Reaction (Reflux in Solvent) Reactants->Reaction Workup Cooling & Precipitation/Concentration Reaction->Workup Purification Filtration & Recrystallization/ Chromatography Workup->Purification Product 2-Aminothiophene Derivative Purification->Product

Gewald Reaction Workflow

Application 2: Proposed Synthesis of Fused Pyridazines via Thorpe-Ziegler Cyclization

The versatile 2-aminothiophene scaffold can be further elaborated to construct more complex fused heterocyclic systems. A potential synthetic route involves the conversion of the 2,5-dimethylphenyl moiety into a dinitrile, followed by an intramolecular Thorpe-Ziegler cyclization to form a fused pyridazine ring system.[6][7] Fused pyridazines are an important class of heterocycles with a broad range of biological activities, including antiviral and anticancer properties.[8]

This proposed pathway involves the initial functionalization of the methyl groups on the 2,5-dimethylphenyl ring of the synthesized aminothiophene to introduce a second nitrile group, creating a dinitrile precursor suitable for cyclization.

Proposed Experimental Protocol: Synthesis of a Thieno[2,3-g]phthalazine Derivative

This protocol outlines a proposed multi-step synthesis starting from a 2-aminothiophene derivative obtained from the Gewald reaction.

Step 1: Bromination of the Methyl Groups

  • Dissolve the 2-aminothiophene derivative in a suitable solvent (e.g., carbon tetrachloride).

  • Add N-bromosuccinimide (NBS) (2.2 eq.) and a radical initiator (e.g., AIBN).

  • Reflux the mixture under irradiation with a UV lamp until the starting material is consumed (monitored by TLC).

  • Cool the reaction, filter off the succinimide, and concentrate the filtrate to obtain the crude dibrominated product.

Step 2: Cyanation of the Dibrominated Intermediate

  • Dissolve the crude dibrominated product in a polar aprotic solvent (e.g., DMSO or DMF).

  • Add sodium cyanide (NaCN) or potassium cyanide (KCN) (2.5 eq.).

  • Heat the reaction mixture (typically 80-120 °C) and monitor by TLC.

  • After completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the dinitrile intermediate.

Step 3: Thorpe-Ziegler Cyclization

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the dinitrile intermediate in a dry aprotic solvent (e.g., THF or toluene).

  • Add a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography to obtain the fused pyridazine derivative.

Visualization of the Proposed Synthetic Pathway:

Fused_Pyridazine_Synthesis Start 2-Aminothiophene Derivative Bromination Bromination (NBS, AIBN, UV) Start->Bromination Dibromo Dibrominated Intermediate Bromination->Dibromo Cyanation Cyanation (NaCN) Dibromo->Cyanation Dinitrile Dinitrile Intermediate Cyanation->Dinitrile Cyclization Thorpe-Ziegler Cyclization (NaH or LDA) Dinitrile->Cyclization Product Fused Pyridazine (Thieno[2,3-g]phthalazine) Cyclization->Product

Proposed Synthesis of Fused Pyridazine

Biological Significance and Potential Signaling Pathway Modulation

The synthesized 2-aminothiophene derivatives are analogues of known bioactive molecules and hold promise as modulators of key cellular signaling pathways implicated in various diseases. Thiophene-containing compounds have been identified as inhibitors of the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[9][10][11][12]

Furthermore, many thiophene derivatives exhibit anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of the inflammatory response.[5][13][14][15]

Visualization of the PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition:

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream CellResponse Cell Growth, Proliferation, Survival Downstream->CellResponse Inhibitor Aminothiophene Derivative Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTORC1 Inhibition

References

Application Note & Protocol: Large-Scale Synthesis of 2,5-Dimethylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,5-Dimethylphenylacetonitrile is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its structure serves as a versatile building block for more complex molecules. This document provides a detailed protocol for the large-scale synthesis of this compound, focusing on a robust and scalable method. The primary synthetic route discussed is the cyanidation of 2,5-dimethylbenzyl chloride. Additionally, a protocol for the preparation of the precursor, 2,5-dimethylbenzyl chloride, from p-xylene is outlined.

Synthesis of Precursor: 2,5-Dimethylbenzyl Chloride

A common method for the preparation of 2,5-dimethylbenzyl chloride is the chloromethylation of p-xylene.[1][2] This reaction should be performed with extreme caution in a well-ventilated fume hood due to the potential formation of the highly toxic byproduct, bis(chloromethyl) ether.[1]

Experimental Protocol:

  • In a suitable reaction vessel equipped with a mechanical stirrer, a gas inlet, and a reflux condenser, a mixture of p-xylene, a hydrochloric acid solution, and a catalyst is prepared.[2]

  • Formaldehyde is then added to the mixture.[2]

  • The reaction is allowed to proceed, closely monitoring the temperature and reaction progress.

  • Upon completion, the reaction mixture is worked up to isolate the p-xylene solution of 2,5-dimethylbenzyl chloride.[2] This solution can often be used directly in the subsequent cyanidation step without further purification.[2]

Large-Scale Synthesis of this compound

The conversion of 2,5-dimethylbenzyl chloride to this compound is typically achieved through a nucleophilic substitution reaction with an alkali metal cyanide.[1][2][3] The use of a phase-transfer catalyst can be beneficial for large-scale industrial applications.[3]

Experimental Protocol:

  • An aqueous solution of sodium cyanide or potassium cyanide is prepared in a reaction vessel.[2][3]

  • A phase-transfer catalyst, such as N,N-dialkyl cyclohexylamine, can be added to the aqueous cyanide solution.[3]

  • The p-xylene solution containing 2,5-dimethylbenzyl chloride is then added to the stirred aqueous cyanide solution.[2][3]

  • The reaction mixture is heated to reflux and maintained at this temperature with vigorous stirring to ensure efficient reaction between the two phases.[3]

  • The reaction progress is monitored by appropriate analytical techniques (e.g., TLC, GC).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., benzene, monochlorobenzene) to recover any remaining product.[3][4]

  • The combined organic layers are washed successively with water, a dilute acid solution, and again with water to remove any unreacted cyanide and other impurities.[4][5]

  • The organic layer is then dried over an anhydrous drying agent, such as magnesium sulfate.[4][5]

  • The solvent is removed by distillation under reduced pressure.[4]

  • The crude this compound can be purified by vacuum distillation to yield the final product.[4] A patent suggests that a four-step process starting from p-xylene can yield the final chlorinated product with a purity of over 99.0% and a total yield of 75%.[2]

Quantitative Data Summary

ParameterValue/RangeNotesReference
Precursor Synthesis (Chloromethylation)
Starting Materialp-Xylene[2]
ReagentsHydrochloric acid, Formaldehyde[2]
Main Synthesis (Cyanidation)
Starting Material2,5-Dimethylbenzyl chloride[2][3]
Cyanide SourceSodium cyanide or Potassium cyanideAqueous solution[2][3]
SolventWater and a water-immiscible solvent (e.g., p-xylene, monochlorobenzene)Biphasic system[2][3]
Catalyst (optional)N,N-dialkyl cyclohexylamine (Phase-transfer catalyst)Improves reaction rate in biphasic systems[3]
Reaction TemperatureReflux temperature of the solvent mixtureEnsures sufficient reaction rate[3]
Overall Process
Overall Yield (from p-xylene to final product)~75% (for the four-step synthesis of the acetyl chloride)This yield is for the entire sequence, not just the nitrile formation.[2]
Product Purity> 99.0%For the final product of the four-step synthesis.[2]

Experimental Workflow Diagram

SynthesisWorkflow Workflow for the Synthesis of this compound cluster_precursor Precursor Synthesis cluster_main Main Synthesis p_xylene p-Xylene chloromethylation Chloromethylation Reaction p_xylene->chloromethylation hcl_formaldehyde HCl, Formaldehyde hcl_formaldehyde->chloromethylation benzyl_chloride 2,5-Dimethylbenzyl Chloride Solution chloromethylation->benzyl_chloride cyanidation Cyanidation Reaction benzyl_chloride->cyanidation Reactant cyanide Aqueous NaCN/KCN cyanide->cyanidation ptc Phase-Transfer Catalyst (optional) ptc->cyanidation workup Workup (Separation, Washing, Drying) cyanidation->workup purification Purification (Vacuum Distillation) workup->purification final_product This compound purification->final_product

References

Application Notes and Protocols for the Analytical Characterization of 2,5-Dimethylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail the analytical methodologies for the thorough characterization of 2,5-Dimethylphenylacetonitrile, a key intermediate in various synthetic pathways. The following protocols provide a framework for assessing the purity, identity, and structure of this compound using state-of-the-art analytical techniques.

Chromatographic Analysis

Chromatographic techniques are essential for separating this compound from potential impurities, starting materials, and byproducts. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for purity assessment and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for the analysis of volatile and semi-volatile compounds like this compound, providing both qualitative and quantitative information.

Experimental Protocol:

  • Instrumentation: A standard Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate.

  • Injection: 1 µL of the prepared sample is injected into the GC system.

Table 1: GC-MS Instrumental Parameters

ParameterValue
Column HP-5ms (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (split ratio 50:1)
Oven Program Initial temperature 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450

Expected Results:

The retention time for this compound will be specific to the established method. The mass spectrum will show a molecular ion peak ([M]⁺) at m/z 145, corresponding to its molecular weight.[1] Key fragmentation patterns can be used for structural confirmation. The primary fragment is often the tropylium ion or a related structure.

Diagram 1: GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample This compound Sample Dissolve Dissolve Sample->Dissolve Solvent Dichloromethane or Ethyl Acetate Solvent->Dissolve Vial Sample Vial Dissolve->Vial Injector GC Injector Vial->Injector Injection GC_Column GC Column Injector->GC_Column Separation MS_Detector Mass Spectrometer GC_Column->MS_Detector Ionization & Detection Data_System Data System MS_Detector->Data_System Data Acquisition HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample This compound Sample Dilution Dilute to 0.1 mg/mL Sample->Dilution Mobile_Phase Mobile Phase (Acetonitrile/Water) Mobile_Phase->Dilution HPLC_Vial HPLC Vial Dilution->HPLC_Vial Injector HPLC Injector HPLC_Vial->Injector Injection HPLC_Column C18 Column Injector->HPLC_Column Separation UV_Detector UV Detector HPLC_Column->UV_Detector Detection Chromatogram Chromatogram UV_Detector->Chromatogram Data Output NMR_Logic cluster_protons Proton Environments cluster_carbons Carbon Environments Molecule This compound Structure Aromatic_H Aromatic Protons (3 distinct signals) Molecule->Aromatic_H Methylene_H Methylene Protons (adjacent to CN and ring) Molecule->Methylene_H Methyl_H Methyl Protons (on the aromatic ring) Molecule->Methyl_H Aromatic_C Aromatic Carbons (quaternary and CH) Molecule->Aromatic_C Nitrile_C Nitrile Carbon Molecule->Nitrile_C Methylene_C Methylene Carbon Molecule->Methylene_C Methyl_C Methyl Carbons Molecule->Methyl_C MS_Fragmentation cluster_frags Major Fragments Parent [C₁₀H₁₁N]⁺˙ m/z = 145 Frag1 [C₉H₈N]⁺ m/z = 130 Parent->Frag1 - •CH₃ Frag2 [C₈H₉]⁺ m/z = 105 Parent->Frag2 - •CH₂CN Frag3 [C₇H₇]⁺ m/z = 91 Frag2->Frag3 - CH₂

References

Application Note: 1H NMR Spectral Analysis of 2,5-Dimethylphenylacetonitrile in CDCl3

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed analysis of the 1H NMR spectrum of 2,5-Dimethylphenylacetonitrile in deuterated chloroform (CDCl3), including predicted spectral data, a comprehensive experimental protocol for sample analysis, and a visual representation of the molecular structure and its corresponding proton signals.

Introduction

This compound is a substituted aromatic nitrile with potential applications in organic synthesis and as a building block in the development of pharmaceutical compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such molecules. This application note details the predicted 1H NMR spectrum of this compound and provides a standardized protocol for its analysis.

Predicted 1H NMR Spectral Data

The following table summarizes the predicted 1H NMR spectral data for this compound in CDCl3. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-3~ 7.15d1H~ 7.5
H-4~ 7.08dd1H~ 7.5, 1.5
H-6~ 7.02s1H-
-CH2CN~ 3.68s2H-
2-CH3~ 2.35s3H-
5-CH3~ 2.30s3H-

Experimental Protocol

This section outlines a detailed methodology for the acquisition of a 1H NMR spectrum of this compound.

1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound into a clean, dry vial.[1]

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.[1][2]

  • Gently agitate the vial to ensure the sample is completely dissolved.

  • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Ensure the liquid height in the NMR tube is approximately 4-5 cm.[3]

  • Cap the NMR tube securely and wipe the outside of the tube with a lint-free tissue before insertion into the spectrometer.[4]

2. NMR Spectrometer and Parameters

The following parameters are recommended for a standard 1H NMR experiment on a 400 MHz spectrometer.

ParameterRecommended Value
Spectrometer Frequency400 MHz
SolventCDCl3
Temperature25 °C (298 K)
Pulse Programzg30
Number of Scans (NS)16-32
Relaxation Delay (D1)1.0 s
Acquisition Time (AQ)~ 4 s
Spectral Width (SW)16 ppm
Receiver Gain (RG)Autoadjust

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain a flat baseline.

  • Calibrate the spectrum by setting the chemical shift of the internal standard (TMS) to 0.00 ppm. If TMS is not used, the residual solvent peak of CDCl3 can be used as a reference (δ 7.26 ppm).[1]

  • Integrate all signals to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Visualization of 1H NMR Signal Assignments

The following diagram illustrates the molecular structure of this compound and the correlation of each proton environment to its predicted signal in the 1H NMR spectrum.

Caption: Molecular structure and predicted 1H NMR signal assignments.

References

Application Note: Analysis of 2,5-Dimethylphenylacetonitrile by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylphenylacetonitrile is an aromatic nitrile compound of interest in synthetic chemistry and potentially in drug discovery as a building block for more complex molecules. Understanding its behavior under mass spectrometric analysis is crucial for its identification and characterization in various experimental settings. This application note provides a detailed interpretation of the electron ionization (EI) mass spectrum of this compound, a standard experimental protocol for its analysis, and a proposed fragmentation pathway.

Data Presentation

The mass spectrum of this compound is characterized by a distinct molecular ion peak and several key fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant peaks, are summarized in Table 1. This data has been compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]

Table 1: Mass Spectrum Data for this compound

m/zRelative Intensity (%)Proposed Ion
14545[C₁₀H₁₁N]⁺• (Molecular Ion)
130100[C₉H₈N]⁺
11520[C₉H₇]⁺
10315[C₈H₇]⁺
7712[C₆H₅]⁺
518[C₄H₃]⁺

Interpretation of the Mass Spectrum

The mass spectrum of this compound is consistent with the fragmentation patterns typically observed for aromatic compounds and nitriles.[1] The molecular ion peak ([M]⁺•) is observed at m/z 145, corresponding to the molecular weight of the compound (C₁₀H₁₁N). The presence of a nitrogen atom results in an odd nominal molecular mass, following the nitrogen rule.

The base peak at m/z 130 is attributed to the loss of a methyl radical (•CH₃) from the molecular ion. This is a common fragmentation pathway for methylated aromatic compounds, leading to the formation of a stable benzylic-type cation. The subsequent loss of a hydrogen cyanide (HCN) molecule from the [M-15]⁺ ion would lead to the peak at m/z 103. The peak at m/z 115 likely arises from the loss of a methyl group from the ion at m/z 130, followed by rearrangement. The smaller fragments at m/z 77 and 51 are characteristic of the phenyl group and its subsequent fragmentation.

Experimental Protocols

The following is a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. This protocol is based on standard methods for the analysis of similar aromatic compounds.

1. Sample Preparation

  • Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

2. Gas Chromatography (GC) Conditions

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl methyl polysiloxane column.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: Scan from m/z 40 to 450.

  • Solvent Delay: A solvent delay of 3-5 minutes is recommended to prevent filament damage from the solvent peak.

Mandatory Visualization

The following diagram illustrates the proposed fragmentation pathway of this compound under electron ionization conditions.

fragmentation_pathway M [C₁₀H₁₁N]⁺• m/z = 145 F1 [C₉H₈N]⁺ m/z = 130 M->F1 - •CH₃ F2 [C₉H₇]⁺ m/z = 115 F1->F2 - CH₃• F3 [C₈H₇]⁺ m/z = 103 F1->F3 - HCN F4 [C₆H₅]⁺ m/z = 77 F3->F4 - C₂H₂

Caption: Proposed fragmentation pathway of this compound.

Conclusion

The mass spectrum of this compound exhibits a clear molecular ion and a predictable fragmentation pattern dominated by the loss of a methyl radical to form a stable cation. The provided experimental protocol offers a reliable method for the GC-MS analysis of this compound. This information is valuable for the unambiguous identification and structural confirmation of this compound in complex mixtures, which is essential for quality control in chemical synthesis and for its potential application in drug development.

References

Application Note: High-Throughput Purity Analysis of Phenylacetonitriles by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed and robust protocol for the determination of the purity of phenylacetonitriles using Gas Chromatography-Mass Spectrometry (GC-MS). Phenylacetonitrile and its derivatives are key intermediates in the synthesis of numerous pharmaceuticals, making stringent purity control essential to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines the experimental procedures for sample preparation, GC-MS instrumentation, and data analysis for the identification and quantification of phenylacetonitrile and its common process-related impurities.

Introduction

Phenylacetonitrile, also known as benzyl cyanide, is a critical precursor in the manufacturing of a wide range of therapeutic agents, including anticonvulsants, antimalarials, and antidepressants. The purity of this starting material directly impacts the quality and impurity profile of the final drug product. Various synthetic routes to phenylacetonitriles can introduce a range of impurities, including unreacted starting materials, byproducts from side reactions, and degradation products. A reliable and sensitive analytical method is therefore crucial for the quality control of phenylacetonitriles.

Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity, making it an ideal technique for the separation, identification, and quantification of volatile and semi-volatile compounds present in phenylacetonitrile samples.[1] This protocol details a validated GC-MS method suitable for routine purity analysis in a drug development or quality control setting.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC-MS analysis. The following protocol is recommended for the preparation of phenylacetonitrile samples.

Materials:

  • Phenylacetonitrile sample

  • Dichloromethane (DCM), HPLC grade or equivalent

  • Volumetric flasks (10 mL)

  • Micropipettes

  • GC vials with caps and septa

  • Vortex mixer

Procedure:

  • Accurately weigh approximately 50 mg of the phenylacetonitrile sample into a 10 mL volumetric flask.

  • Dissolve the sample in dichloromethane and dilute to the mark.

  • Vortex the solution for 30 seconds to ensure homogeneity.

  • Transfer an aliquot of the solution into a GC vial for analysis. For samples with expected high purity, a dilution may be necessary to fall within the linear range of the instrument.

GC-MS Instrumentation and Conditions

The following instrumental parameters have been optimized for the analysis of phenylacetonitrile and its common impurities.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • GC Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.[2]

GC Conditions:

ParameterValue
Inlet Temperature 250 °C
Injection Mode Split (50:1 split ratio)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program
Initial Temperature80 °C, hold for 2 minutes
Ramp Rate10 °C/min to 280 °C
Final Temperature280 °C, hold for 5 minutes

Mass Spectrometer Conditions:

ParameterValue
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Transfer Line Temp. 280 °C
Scan Range 35 - 400 amu

Data Presentation

Quantitative Analysis

The following table summarizes the expected retention times and characteristic mass-to-charge ratios (m/z) for phenylacetonitrile and its potential impurities under the specified GC-MS conditions. These values should be confirmed with authentic reference standards.

CompoundExpected Retention Time (min)Molecular Ion (M+) [m/z]Key Fragment Ions [m/z]
Benzyl Chloride~ 6.512691, 65, 39
Phenylacetonitrile ~ 8.2 117 91, 65, 39
Benzyl Alcohol~ 7.810879, 77, 51
Phenylacetamide~ 12.513592, 91, 65
Phenylacetic Acid~ 13.113691, 65, 45
Diphenylacetonitrile~ 15.8193165, 116
Common Impurities and Their Origins

The presence of specific impurities can provide insights into the synthetic route used and the control of the manufacturing process.

ImpurityChemical StructureCommon Synthetic Origin
Benzyl ChlorideC₇H₇ClUnreacted starting material in the reaction of benzyl chloride with a cyanide salt.
Benzyl AlcoholC₇H₈OHydrolysis of benzyl chloride.
PhenylacetamideC₈H₉NOPartial hydrolysis of the nitrile group of phenylacetonitrile.
Phenylacetic AcidC₈H₈O₂Complete hydrolysis of the nitrile group of phenylacetonitrile.
DiphenylacetonitrileC₁₄H₁₁NDi-alkylation byproduct during the synthesis of substituted phenylacetonitriles.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS purity analysis of phenylacetonitriles.

GCMS_Workflow GC-MS Purity Analysis Workflow for Phenylacetonitriles sample_prep Sample Preparation (Dissolution in Dichloromethane) gc_injection GC Injection (1 µL, Split Mode) sample_prep->gc_injection gc_separation Chromatographic Separation (HP-5ms Column) gc_injection->gc_separation ms_detection Mass Spectrometric Detection (Electron Ionization) gc_separation->ms_detection data_analysis Data Analysis (Peak Integration and Library Search) ms_detection->data_analysis purity_report Purity Assessment & Reporting data_analysis->purity_report

GC-MS Purity Analysis Workflow
Logical Relationship of Phenylacetonitrile and Key Impurities

This diagram shows the relationship between phenylacetonitrile and its common process-related impurities.

Impurity_Relationship Relationship of Phenylacetonitrile and Key Impurities cluster_synthesis Synthesis cluster_impurities Potential Impurities benzyl_chloride Benzyl Chloride (Starting Material) phenylacetonitrile Phenylacetonitrile (Product) benzyl_chloride->phenylacetonitrile Reaction unreacted_sm Unreacted Benzyl Chloride benzyl_chloride->unreacted_sm Incomplete Reaction sodium_cyanide Sodium Cyanide (Reagent) sodium_cyanide->phenylacetonitrile Reaction hydrolysis_amide Phenylacetamide (Hydrolysis Product) phenylacetonitrile->hydrolysis_amide Partial Hydrolysis dialkylation Diphenylacetonitrile (Byproduct) phenylacetonitrile->dialkylation Side Reaction hydrolysis_acid Phenylacetic Acid (Hydrolysis Product) hydrolysis_amide->hydrolysis_acid Further Hydrolysis

Impurity Formation Pathways

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust approach for the purity analysis of phenylacetonitriles. The protocol is suitable for identifying and quantifying the main component and its common process-related impurities, ensuring the quality and consistency of this critical pharmaceutical intermediate. The provided data and workflows serve as a valuable resource for researchers, scientists, and drug development professionals involved in the manufacturing and quality control of phenylacetonitrile-based APIs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Dimethylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,5-Dimethylphenylacetonitrile. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method for synthesizing this compound is the nucleophilic substitution of 2,5-dimethylbenzyl chloride or bromide with an alkali metal cyanide, such as sodium or potassium cyanide. This reaction is often facilitated by a phase-transfer catalyst (PTC) to improve the reaction rate and yield by enabling the transport of the cyanide anion from the aqueous phase to the organic phase.

Q2: What are the typical side reactions I should be aware of?

A2: The primary side reactions include:

  • Formation of 2,5-Dimethylbenzyl isocyanide: This isomer can form as a byproduct and can be difficult to separate from the desired nitrile.

  • Hydrolysis of the nitrile: The presence of water, especially under acidic or basic conditions and at elevated temperatures, can lead to the hydrolysis of this compound to form 2,5-dimethylphenylacetamide and subsequently 2,5-dimethylphenylacetic acid.

  • Formation of 2,5-Dimethylbenzyl alcohol: If there is residual water in the reaction, the starting material, 2,5-dimethylbenzyl chloride, can be hydrolyzed to the corresponding alcohol.[1]

  • Polymerization: Under certain conditions, especially at high temperatures, polymeric byproducts can form.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be effectively monitored using analytical techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). GC-MS is particularly useful for identifying the formation of the desired product and any potential side products.

Q4: What are the recommended methods for purifying the final product?

A4: The primary purification method for this compound is vacuum distillation. This technique is effective in separating the product from less volatile impurities and unreacted starting materials. For removing colored impurities, a pre-treatment with activated carbon can be beneficial.[2] If isocyanide impurities are present, washing the crude product with warm dilute acid may help to hydrolyze the isocyanide to the corresponding amine, which can then be removed by extraction.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive Cyanide Salt: The cyanide salt may be of low purity or have decomposed. 2. Inefficient Phase-Transfer Catalyst (PTC): The PTC may be impure, inactive, or used in an insufficient amount.[1] 3. Presence of Water: Moisture can hydrolyze the starting material (2,5-dimethylbenzyl chloride) to the unreactive 2,5-dimethylbenzyl alcohol.[1] 4. Low Reaction Temperature: The reaction rate may be too slow at lower temperatures.1. Use a fresh, high-purity, and finely powdered cyanide salt. 2. Use a high-purity PTC, such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride, at a concentration of 1-5 mol%.[3] 3. Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly before use. 4. Gradually increase the reaction temperature while monitoring for side reactions. A temperature range of 60-80°C is a good starting point.[3]
Presence of Significant Impurities 1. Formation of 2,5-Dimethylbenzyl Isocyanide: This is a common byproduct in cyanation reactions. 2. Unreacted 2,5-Dimethylbenzyl Chloride: The reaction may not have gone to completion. 3. Formation of 2,5-Dimethylphenylacetic Acid: Hydrolysis of the nitrile product due to the presence of water and/or prolonged heating under basic/acidic conditions.1. The choice of solvent can influence the nitrile/isocyanide ratio. Consider using a polar aprotic solvent. Some sources suggest that washing the crude product with warm dilute acid can help remove isocyanide impurities. 2. Increase the reaction time or temperature. Ensure efficient stirring. 3. Minimize water content in the reaction and avoid prolonged heating. Work up the reaction mixture promptly.
Product is Darkly Colored 1. Formation of Polymeric Byproducts: Can occur at high reaction temperatures. 2. Impurities in Starting Materials: The starting 2,5-dimethylbenzyl chloride may contain colored impurities.1. Maintain careful temperature control and avoid overheating. 2. Purify the starting materials before use. Consider treating the crude product with activated carbon before distillation.[2]
Difficulty in Purification 1. Close Boiling Points of Product and Impurities: The desired nitrile and the isocyanide byproduct may have very similar boiling points. 2. Thermal Decomposition: The product may decompose at high distillation temperatures.1. Use fractional distillation with a high-efficiency column (e.g., a Vigreux column) under high vacuum to improve separation.[2] 2. Perform distillation under a high vacuum to lower the boiling point and minimize thermal stress on the product.

Experimental Protocols

Protocol 1: Synthesis of this compound via Phase-Transfer Catalysis

This protocol is adapted from a general procedure for the synthesis of substituted benzyl cyanides.

Materials:

  • 2,5-Dimethylbenzyl chloride

  • Sodium cyanide (or Potassium cyanide)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene (anhydrous)

  • Water (deionized)

Procedure:

  • In a well-ventilated fume hood, equip a round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer.

  • To the flask, add 2,5-dimethylbenzyl chloride (1 equivalent), toluene, and tetrabutylammonium bromide (0.02 equivalents).

  • In a separate beaker, prepare a solution of sodium cyanide (1.2 equivalents) in water.

  • With vigorous stirring, add the aqueous sodium cyanide solution to the organic mixture in the flask.

  • Heat the reaction mixture to 60-65°C and maintain this temperature with continuous stirring.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-6 hours).

  • After the reaction is complete, cool the mixture to room temperature and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the toluene under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Protocol 2: Hydrolysis of this compound to 2,5-Dimethylphenylacetic Acid

This protocol is based on a general procedure for the hydrolysis of nitriles.[4]

Materials:

  • This compound

  • Sulfuric acid (concentrated)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stirrer, cautiously add concentrated sulfuric acid to water to prepare a dilute sulfuric acid solution.

  • Add the crude or purified this compound to the sulfuric acid solution.

  • Heat the mixture to reflux with vigorous stirring for 2-4 hours.

  • Monitor the reaction by TLC to confirm the disappearance of the starting nitrile.

  • After completion, cool the reaction mixture and pour it into a beaker containing crushed ice.

  • The 2,5-dimethylphenylacetic acid will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash it with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Data Presentation

Table 1: Effect of Catalyst on the Yield of Substituted Benzyl Cyanides (Illustrative Data)

While specific data for this compound is limited, the following table illustrates the general effect of different phase-transfer catalysts on the yield of cyanation reactions of substituted benzyl chlorides. Yields are highly dependent on the specific substrate and reaction conditions.

CatalystTypical Yield Range (%)Reference
Tetrabutylammonium Bromide (TBAB)85-95[3]
Benzyltriethylammonium Chloride80-90[5]
Aliquat 33690-98[6]
No Catalyst (biphasic)<10[7]

Visualizations

Reaction_Pathway Reaction Pathway for this compound Synthesis cluster_start Starting Materials cluster_reagents Reagents/Catalyst cluster_product Product cluster_side_products Potential Side Products 2_5_Dimethylbenzyl_Chloride 2,5-Dimethylbenzyl Chloride 2_5_Dimethylphenylacetonitrile This compound 2_5_Dimethylbenzyl_Chloride->2_5_Dimethylphenylacetonitrile NaCN, PTC Isocyanide 2,5-Dimethylbenzyl Isocyanide 2_5_Dimethylbenzyl_Chloride->Isocyanide Side Reaction Alcohol 2,5-Dimethylbenzyl Alcohol 2_5_Dimethylbenzyl_Chloride->Alcohol Hydrolysis Sodium_Cyanide Sodium Cyanide (NaCN) Sodium_Cyanide->2_5_Dimethylphenylacetonitrile PTC Phase-Transfer Catalyst (e.g., TBAB) Solvent Solvent (e.g., Toluene/Water) Acid 2,5-Dimethylphenylacetic Acid 2_5_Dimethylphenylacetonitrile->Acid Hydrolysis

Caption: Synthesis of this compound and potential side reactions.

Experimental_Workflow Experimental Workflow for Synthesis and Purification Start Start Reaction_Setup Reaction Setup: - 2,5-Dimethylbenzyl chloride - Toluene - PTC Start->Reaction_Setup Add_NaCN Add Aqueous NaCN Solution Reaction_Setup->Add_NaCN Heat_Stir Heat to 60-65°C and Stir Add_NaCN->Heat_Stir Monitor Monitor Reaction (TLC/GC-MS) Heat_Stir->Monitor Workup Workup: - Separate Layers - Wash Organic Layer - Dry Organic Layer Monitor->Workup Solvent_Removal Remove Solvent (Rotary Evaporation) Workup->Solvent_Removal Purification Purification (Vacuum Distillation) Solvent_Removal->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Step-by-step workflow for the synthesis and purification process.

References

Technical Support Center: Synthesis of 2,5-Dimethylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,5-Dimethylphenylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent industrial synthesis starts with p-xylene, which undergoes chloromethylation to form 2,5-dimethylbenzyl chloride. This intermediate is then reacted with an alkali metal cyanide, such as sodium or potassium cyanide, to yield this compound.[1]

Q2: What are the primary byproducts I should expect in this synthesis?

A2: The primary byproducts can originate from both the chloromethylation and the cyanidation steps. During chloromethylation of p-xylene, di- and tri-chloromethylated xylenes can be formed. In the subsequent cyanidation step, the main byproduct is typically the hydrolysis product, 2,5-dimethylphenylacetic acid, formed if water is present in the reaction mixture. Unreacted 2,5-dimethylbenzyl chloride may also be present if the reaction is incomplete.

Q3: How can I minimize the formation of the hydrolyzed byproduct, 2,5-dimethylphenylacetic acid?

A3: To minimize hydrolysis of the nitrile, it is crucial to use anhydrous conditions during the cyanidation reaction. This includes using dry solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

Q4: What analytical techniques are recommended for monitoring the reaction progress and identifying byproducts?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for both monitoring the disappearance of starting materials and the appearance of the product and byproducts. The mass spectrometer can help in identifying the chemical structures of any unexpected impurities. Thin-Layer Chromatography (TLC) can also be used for a quick qualitative assessment of the reaction's progress.

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments.

Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete chloromethylation of p-xylene.Ensure the reaction time and temperature for the chloromethylation step are optimized. Use of a suitable catalyst, like benzyltriethylammonium chloride, can improve the reaction rate.[1]
Incomplete cyanidation of 2,5-dimethylbenzyl chloride.Increase the reaction time or temperature for the cyanidation step. Ensure efficient stirring to overcome phase transfer limitations if a two-phase system is used. The use of a phase-transfer catalyst can be beneficial.
Hydrolysis of the nitrile product.As mentioned in the FAQs, ensure strictly anhydrous conditions.
Loss of product during workup and purification.Optimize the extraction and distillation procedures. Ensure the pH is appropriate during aqueous washes to prevent hydrolysis.
Presence of significant amounts of dichloromethylated xylene High ratio of formaldehyde and HCl to p-xylene during chloromethylation.Adjust the stoichiometry to favor mono-chloromethylation. A molar ratio of p-xylene to formaldehyde of approximately 1:0.8 is a good starting point.[1]
High levels of 2,5-dimethylphenylacetic acid in the final product Presence of water in the cyanidation reaction.Thoroughly dry all solvents and reagents before use. Purge the reaction vessel with an inert gas.
Hydrolysis during workup.Minimize the contact time with aqueous acidic or basic solutions during the workup procedure.
Product is dark or contains polymeric material Side reactions during chloromethylation.Control the temperature of the chloromethylation reaction carefully. Overheating can lead to polymerization.
Impurities in the starting p-xylene.Use high-purity p-xylene.

Data Presentation

The following table summarizes typical yields for the multi-step synthesis of 2,5-dimethylphenylacetyl chloride, which includes the formation of this compound as a key intermediate.

Reaction Step Product Overall Yield (%) Purity (%) Reference
Chloromethylation, Cyanidation, Hydrolysis, and Acyl Chlorination2,5-Dimethylphenylacetyl chloride75>99.0[1]

Note: The provided yield is for the entire four-step process. Yields for the individual cyanidation step to produce this compound can be expected to be higher.

Experimental Protocols

Synthesis of 2,5-Dimethylbenzyl Chloride (Chloromethylation of p-Xylene) [1]

  • To a 3L four-necked flask equipped with a condenser, thermometer, and dropping funnel, add 541 g (5.1 mol) of p-xylene, 1830 g (18.6 mol) of 37% concentrated hydrochloric acid, and 11.4 g (0.05 mol) of benzyltriethylammonium chloride.

  • Heat the mixture to 50°C with stirring.

  • Slowly add 317.5 g (4.02 mol) of a 37-40% formaldehyde aqueous solution via the dropping funnel.

  • After the addition is complete, raise the temperature to 80°C and maintain for a specified period, monitoring the reaction by GC.

  • Upon completion, cool the reaction mixture, separate the organic layer, and wash it with water. The resulting p-xylene solution of 2,5-dimethylbenzyl chloride can be used in the next step without further purification.

Synthesis of this compound (Cyanidation) [1]

  • To the p-xylene solution of 2,5-dimethylbenzyl chloride from the previous step, add a catalyst (e.g., a phase-transfer catalyst).

  • Add an aqueous solution of sodium cyanide (or potassium cyanide) with a concentration of 20-30%.

  • Heat the mixture and maintain it at a controlled temperature (e.g., 80-90°C) with vigorous stirring until the reaction is complete (monitored by GC).

  • After the reaction, cool the mixture, separate the organic layer, and wash it with water to remove excess cyanide salts.

  • The p-xylene can be removed by distillation to yield crude this compound, which can be further purified by vacuum distillation.

Mandatory Visualization

Troubleshooting_Synthesis start Start Synthesis of This compound issue Low Yield or Impure Product? start->issue check_cm Analyze Chloromethylation Step issue->check_cm Yes end_good Successful Synthesis issue->end_good No cm_byproducts High Dichloromethylated Xylene? check_cm->cm_byproducts cm_incomplete Incomplete Reaction? check_cm->cm_incomplete check_cy Analyze Cyanidation Step cy_hydrolysis High 2,5-Dimethylphenylacetic Acid Content? check_cy->cy_hydrolysis cy_incomplete Unreacted Benzyl Chloride? check_cy->cy_incomplete check_workup Review Workup & Purification solution_workup Optimize Extraction & Distillation Parameters check_workup->solution_workup cm_byproducts->check_cy No solution_cm_stoich Adjust Stoichiometry: Increase p-xylene ratio cm_byproducts->solution_cm_stoich Yes cm_incomplete->check_cy No solution_cm_conditions Optimize Reaction Time/ Temperature cm_incomplete->solution_cm_conditions Yes cy_hydrolysis->check_workup No solution_cy_anhydrous Ensure Anhydrous Conditions cy_hydrolysis->solution_cy_anhydrous Yes cy_incomplete->check_workup No solution_cy_conditions Optimize Reaction Time/ Temperature/Stirring cy_incomplete->solution_cy_conditions Yes end_bad Re-evaluate & Optimize solution_cm_stoich->end_bad solution_cm_conditions->end_bad solution_cy_anhydrous->end_bad solution_cy_conditions->end_bad solution_workup->end_bad

References

Technical Support Center: Purification of Crude 2,5-Dimethylphenylacetonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals who are working with 2,5-Dimethylphenylacetonitrile and need to purify it from crude reaction mixtures using recrystallization. This document provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and relevant data to ensure a successful purification process.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Problem Possible Cause Solution
Low or No Crystal Formation The chosen solvent is too effective, keeping the compound dissolved even at low temperatures.[1]Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again.
Not enough crude material was used for the amount of solvent, resulting in a solution that is not saturated upon cooling.Evaporate the solvent and restart the recrystallization with a smaller volume of the solvent.
The cooling process was too rapid, preventing proper crystal nucleation and growth.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]
Supersaturation of the solution.Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.
"Oiling Out" (Formation of a liquid layer instead of crystals) The boiling point of the recrystallization solvent is higher than the melting point of this compound (27-29 °C). The compound is melting before it crystallizes.Select a solvent or a mixed-solvent system with a lower boiling point. Alternatively, use a larger volume of the current solvent to ensure the saturation point is reached at a temperature below the compound's melting point.
The crude material has a high concentration of impurities, leading to a significant depression of the melting point.Attempt to remove some impurities by a preliminary purification step, such as a simple filtration or a wash with an appropriate solvent, before recrystallization.
The rate of cooling is too fast.Ensure a slow cooling process. Insulate the flask to allow for gradual temperature decrease.
Low Final Yield Too much solvent was used to dissolve the crude material, resulting in a significant amount of the product remaining in the mother liquor.[1]Use the minimum amount of hot solvent necessary to fully dissolve the crude solid.
Premature crystallization occurred during hot filtration (if performed).Ensure the funnel and receiving flask are pre-heated. Use a slight excess of hot solvent before filtration and then concentrate the filtrate before cooling.
The crystals were washed with a solvent that was not cold, leading to the loss of some purified product.Always use ice-cold solvent to wash the filtered crystals.[1]
Incomplete transfer of crystals from the crystallization flask to the filter.Rinse the flask with a small amount of the ice-cold mother liquor or fresh, ice-cold solvent to transfer all the crystals.
Discolored Crystals Colored impurities are present in the crude material and co-crystallize with the product.Add a small amount of activated charcoal to the hot solution before the filtration step to adsorb the colored impurities. Use only a minimal amount to avoid adsorbing the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound to consider for recrystallization?

A1: The most critical physical property is its low melting point, which is in the range of 27-29 °C. This means that care must be taken to select a solvent or solvent system with a boiling point that is not excessively high to prevent the compound from "oiling out" instead of crystallizing.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: An ideal solvent should dissolve the crude this compound sparingly at room temperature but have high solubility at its boiling point. Given the low melting point of the compound, solvents with lower boiling points are generally preferred. A preliminary small-scale solubility test with a variety of solvents is highly recommended.

Q3: Can I use a mixed-solvent system for recrystallization?

A3: Yes, a two-solvent system can be very effective, especially if a single suitable solvent cannot be identified. This typically involves dissolving the crude material in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the dropwise addition of a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. The solution is then gently heated until it becomes clear again and allowed to cool slowly. A common example is an ethanol-water mixture.

Q4: My crude this compound is an oil at room temperature. Can I still use recrystallization?

A4: If the crude product is an oil due to impurities depressing the melting point, you can still attempt recrystallization. It is advisable to start by trying to dissolve the oil in a suitable solvent at room temperature and then proceed with the standard recrystallization procedure. If it remains an oil, other purification techniques like column chromatography might be more suitable.

Q5: How can I improve the purity of my final product?

A5: To maximize purity, ensure a slow rate of cooling to allow for the formation of well-defined crystals, which are less likely to trap impurities. Washing the collected crystals with a small amount of ice-cold solvent is also crucial for removing any residual mother liquor containing dissolved impurities. A second recrystallization step can be performed if the purity is still not satisfactory.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

This protocol provides a general procedure for recrystallization from a single solvent. The choice of solvent should be determined by preliminary solubility tests. Isopropanol is often a suitable starting point for aromatic nitriles.

Methodology:

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., isopropanol) and a boiling chip. Gently heat the mixture on a hot plate with stirring until the solvent begins to boil. Continue to add the solvent dropwise until all the solid has just dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a very small amount of activated charcoal, then reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask containing a small amount of the boiling solvent on the hot plate. Place a fluted filter paper in the funnel and quickly pour the hot solution through it.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Once it has reached room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass and allow them to air dry completely in the fume hood or in a desiccator.

Protocol 2: Two-Solvent Recrystallization of this compound (e.g., Ethanol-Water)

This method is useful when a single solvent is not ideal.

Methodology:

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of the "good" solvent (e.g., ethanol) in an Erlenmeyer flask with gentle heating.

  • Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent (e.g., water) dropwise with swirling until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the "good" solvent (ethanol) until the solution becomes clear again.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature, followed by cooling in an ice-water bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol, using an ice-cold mixture of the two solvents (in the same approximate ratio as the final crystallization mixture) for washing the crystals.

Data Presentation

The following tables provide estimated solubility parameters to aid in solvent selection. Actual experimental determination of solubility is highly recommended for process optimization.

Table 1: Physical Properties of this compound

PropertyValue
Melting Point27-29 °C
Boiling Point73 °C @ 1 mmHg
AppearanceWhite to off-white solid

Table 2: Estimated Solubility of this compound in Common Solvents

SolventEstimated Solubility at 25°CEstimated Solubility at Boiling PointBoiling Point (°C)
WaterInsolubleVery Low100
EthanolSparingly SolubleSoluble78
IsopropanolSparingly SolubleSoluble82
HexaneSparingly SolubleModerately Soluble69
TolueneSolubleVery Soluble111
AcetoneSolubleVery Soluble56

Note: This data is estimated based on the properties of similar compounds and should be used as a guideline. Experimental verification is crucial.

Visualizations

The following diagrams illustrate the workflows for the purification process.

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_result Result crude Crude this compound dissolve Dissolve in Minimal Hot Solvent crude->dissolve solvent Select Solvent(s) solvent->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal if colored hot_filter Hot Gravity Filtration (Optional) dissolve->hot_filter if insoluble impurities cool Slow Cooling & Ice Bath dissolve->cool charcoal->hot_filter hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Ice-Cold Solvent vac_filter->wash dry Dry Crystals wash->dry pure Pure this compound dry->pure

Caption: General workflow for the purification of this compound by recrystallization.

Troubleshooting_Logic cluster_outcomes Initial Outcomes cluster_solutions Corrective Actions start Recrystallization Attempted no_crystals No/Few Crystals start->no_crystals oiling_out Oiling Out start->oiling_out low_yield Low Yield start->low_yield success Successful Crystallization start->success concentrate Concentrate Solution or Use Less Solvent no_crystals->concentrate Too much solvent? slow_cool Ensure Slow Cooling no_crystals->slow_cool Cooled too fast? seed Scratch Flask or Add Seed Crystal no_crystals->seed Supersaturated? oiling_out->slow_cool Cooled too fast? change_solvent Change to Lower Boiling Point Solvent oiling_out->change_solvent Solvent BP > MP? more_solvent Use More Solvent oiling_out->more_solvent High impurity load? min_solvent Use Minimum Hot Solvent low_yield->min_solvent Excess solvent used? cold_wash Wash with Ice-Cold Solvent low_yield->cold_wash Improper washing?

Caption: Troubleshooting decision tree for common recrystallization problems.

References

Technical Support Center: Purification of 2,5-Dimethylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the purification of 2,5-Dimethylphenylacetonitrile, addressing common issues encountered by researchers and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as 2,5-dimethylbenzyl halide and cyanide salts, byproducts from side reactions like the formation of the corresponding amide or carboxylic acid due to hydrolysis, and residual solvents used in the synthesis or workup. Polymeric materials can also form, particularly if the reaction temperature was not well-controlled.

Q2: My final product has a yellow or brownish color. How can I remove it?

A2: Discoloration in the final product is often due to trace impurities or degradation products formed during the reaction or purification process, especially at elevated temperatures. Techniques like recrystallization or column chromatography are typically effective in removing these colored impurities to yield a colorless or pale-yellow product.

Q3: I have an unexpected solid in my crude product. What could it be?

A3: Unexpected solids could be a result of several factors. If moisture was present during the reaction, the nitrile group could have hydrolyzed to form 2,5-dimethylphenylacetamide or 2,5-dimethylphenylacetic acid, which are solids with higher melting points than the desired nitrile. In some reaction pathways, polymeric byproducts can also precipitate as solids.

Q4: What is the most suitable purification method for large-scale production?

A4: For large-scale purification, vacuum distillation is often the most efficient method, provided the compound is thermally stable at its boiling point under reduced pressure. If distillation does not provide the desired purity, a subsequent recrystallization step can be employed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Purity After Distillation Co-distillation with impurities having similar boiling points.1. Improve the efficiency of the distillation column (e.g., use a longer packed column). 2. Perform a fractional distillation. 3. Follow up with a recrystallization step.
Oiling Out During Recrystallization The boiling point of the solvent is higher than the melting point of the solute. The solute is not sufficiently soluble in the chosen solvent system.1. Choose a solvent with a lower boiling point. 2. Use a two-solvent system for recrystallization. Start by dissolving the compound in a good solvent at an elevated temperature and then add a poor solvent dropwise until turbidity is observed, then reheat to clarify and cool slowly.
Poor Separation in Column Chromatography Incorrect solvent system (eluent) or stationary phase.1. Optimize the eluent system using thin-layer chromatography (TLC) to achieve a good separation of the desired compound from its impurities. 2. Consider using a different stationary phase (e.g., alumina instead of silica gel).
Product Degradation During Purification The compound may be sensitive to high temperatures or prolonged heating.1. For distillation, use a high vacuum to lower the boiling point. 2. For recrystallization, avoid prolonged heating. 3. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) if it is prone to oxidation.

Experimental Protocols

Vacuum Distillation

This method is suitable for purifying thermally stable liquids with different boiling points from non-volatile impurities.

Methodology:

  • Setup: Assemble a vacuum distillation apparatus, including a Claisen flask, a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Charging the Flask: Add the crude this compound to the Claisen flask along with a few boiling chips or a magnetic stir bar.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Begin heating the flask gently with a heating mantle.

  • Collecting Fractions: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.

  • Completion: Once the desired fraction is collected, remove the heat source and allow the system to cool before releasing the vacuum.

Recrystallization (Single Solvent)

This technique is used to purify solid compounds or oils that can be induced to crystallize.

Methodology:

  • Solvent Selection: Choose a suitable solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Isopropyl alcohol or ethanol are often good starting points for similar compounds.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. For better yields, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Column Chromatography

This method is ideal for separating compounds with similar polarities.

Methodology:

  • Stationary Phase Preparation: Pack a chromatography column with silica gel or another suitable adsorbent as a slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable volatile solvent. Carefully load the sample onto the top of the column.

  • Elution: Begin eluting the sample through the column with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The polarity of the eluent can be gradually increased to facilitate the separation.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions using thin-layer chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Purification Method Typical Purity Achieved Advantages Disadvantages
Vacuum Distillation >98%Fast, efficient for large scale, good for removing non-volatile impurities.Requires thermally stable compound, may not separate impurities with close boiling points.
Recrystallization >99%Can yield very high purity, effective for removing colored impurities.Can have lower yields, requires a suitable solvent, may not be suitable for oily products.
Column Chromatography >99%Excellent for separating complex mixtures and impurities with similar properties.Can be time-consuming and labor-intensive, requires larger volumes of solvent.

Visualizations

G Troubleshooting Workflow for Impurity Removal cluster_checks Troubleshooting Workflow for Impurity Removal start Crude this compound check_purity Analyze Purity (GC/NMR) start->check_purity distillation Perform Vacuum Distillation check_purity->distillation Impurities are non-volatile or have significantly different B.P. recrystallization Perform Recrystallization check_purity->recrystallization Product is solid or can be crystallized and impurities have different solubility. chromatography Perform Column Chromatography check_purity->chromatography Complex mixture or impurities have similar properties. check_purity_after_dist Purity Sufficient? distillation->check_purity_after_dist Check Purity check_purity_after_recryst Purity Sufficient? recrystallization->check_purity_after_recryst Check Purity check_purity_after_chrom Purity Sufficient? chromatography->check_purity_after_chrom Check Purity pure_product Pure Product (>99%) end End check_purity_after_dist->recrystallization No check_purity_after_dist->pure_product Yes check_purity_after_recryst->chromatography No check_purity_after_recryst->pure_product Yes check_purity_after_chrom->pure_product Yes check_purity_after_chrom->end No, further characterization needed

Caption: Troubleshooting workflow for selecting a purification method.

G Experimental Workflow for Recrystallization start Crude Product dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot Filtration (if solids present) dissolve->hot_filtration cool_solution Cool to Room Temperature, then ice bath dissolve->cool_solution No solids present hot_filtration->cool_solution collect_crystals Collect Crystals (Vacuum Filtration) cool_solution->collect_crystals wash_crystals Wash with cold solvent collect_crystals->wash_crystals dry_crystals Dry under vacuum wash_crystals->dry_crystals end Pure Crystalline Product dry_crystals->end

Caption: Step-by-step experimental workflow for recrystallization.

Technical Support Center: Optimizing Benzyl Cyanide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzyl cyanide. The following sections offer detailed experimental protocols, address common issues, and provide data-driven recommendations for optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing benzyl cyanide?

The most prevalent laboratory and industrial method for synthesizing benzyl cyanide is the Kolbe nitrile synthesis, which involves the reaction of benzyl chloride with an alkali metal cyanide, typically sodium cyanide or potassium cyanide.[1][2] This nucleophilic substitution reaction is widely used due to its reliability and relatively high yields.

Q2: Why is my yield of benzyl cyanide consistently low?

Low yields in benzyl cyanide synthesis can stem from several factors. A primary cause is the quality of the starting material, particularly benzyl chloride.[3] Using a technical grade of benzyl chloride that contains impurities or high-boiling point residues can significantly reduce the yield to as low as 60-75%.[3] Additionally, incomplete reactions due to insufficient heating time or inadequate mixing can lead to lower yields. The mutual insolubility of benzyl chloride (soluble in organic solvents) and sodium cyanide (soluble in water) can also result in slow and incomplete reactions if not addressed with appropriate solvent systems or catalysis.[4]

Q3: What are the common side products in benzyl cyanide synthesis, and how can I minimize them?

The most common side product is benzyl isocyanide, which forms because the cyanide ion is an ambident nucleophile, meaning it can attack with either the carbon or the nitrogen atom.[5] The formation of isocyanide is generally favored in the presence of silver cyanide, whereas alkali metal cyanides like NaCN and KCN in polar solvents favor the formation of the desired nitrile.[5] Another potential side product is benzyl alcohol, which can result from the hydrolysis of benzyl chloride, especially if there is a high concentration of water and elevated temperatures.[6][7] To minimize benzyl isocyanide, it is recommended to use sodium or potassium cyanide in a polar solvent.[5] If formed, benzyl isocyanide can be removed by washing the crude product with warm (60°C) 50% sulfuric acid.[3] To reduce the formation of benzyl alcohol, ensure that the reaction conditions are not excessively aqueous and that the temperature is controlled.

Q4: What is Phase-Transfer Catalysis (PTC) and how can it improve my synthesis?

Phase-Transfer Catalysis (PTC) is a technique used to facilitate the reaction between reactants in immiscible phases. In benzyl cyanide synthesis, a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), transports the cyanide anion from the aqueous phase to the organic phase where it can react with benzyl chloride.[4] This overcomes the solubility issue, leading to significantly faster reaction rates, higher yields, and often allows for milder reaction conditions without the need for co-solvents like ethanol.[4][8]

Q5: What are the critical safety precautions when working with cyanides?

Sodium cyanide and other alkali metal cyanides are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. It is imperative to handle these compounds in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (double gloving is recommended), and safety goggles.[3] Avoid contact with acids, which will liberate highly toxic hydrogen cyanide gas. All cyanide-containing waste must be quenched with an oxidizing agent like sodium hypochlorite (bleach) before disposal and handled as hazardous waste according to institutional protocols.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Poor quality of benzyl chloride.[3]Purify the benzyl chloride by distillation before use. Use a grade that boils over a narrow range (e.g., 2°C).[3]
Incomplete reaction due to phase separation.[4]Employ a phase-transfer catalyst (e.g., TBAB) to facilitate the reaction between the aqueous and organic phases.[4] Alternatively, use a co-solvent system like ethanol/water to improve miscibility.[3]
Insufficient reaction time or temperature.[1]Ensure the reaction is heated for the recommended duration (e.g., 4 hours under reflux) to drive it to completion.[3]
Product is colored and has a foul odor Presence of benzyl isocyanide.[3]Wash the distilled benzyl cyanide with an equal volume of warm (60°C) 50% sulfuric acid, followed by washes with saturated sodium bicarbonate and half-saturated sodium chloride solutions.[3]
Solid separates during distillation Distillation at atmospheric pressure.Distill the benzyl cyanide under reduced pressure to avoid decomposition and the formation of solid byproducts.[3]
Formation of benzyl alcohol Hydrolysis of benzyl chloride.[6]Minimize the amount of water in the reaction or use a non-aqueous solvent system if possible. Avoid excessively high reaction temperatures.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data on the synthesis of benzyl cyanide under various conditions, highlighting the impact of different methodologies and parameters on the reaction yield.

Table 1: Conventional vs. Phase-Transfer Catalysis (PTC)

MethodCatalystSolvent SystemTemperature (°C)Reaction Time (h)Yield (%)Reference(s)
ConventionalNoneEthanol/WaterReflux480-90[3]
ConventionalNoneEthanol/WaterReflux878[1]
PTCTetradecyldimethylamineWaterBoiling1High (not specified)[1]
PTC18-crown-6AcetonitrileNot specified0.5100 (conversion)[1]
PTCAliquat 336Toluene/Water902>95[9]

Table 2: Effect of Reagent Quality on Yield (Conventional Method)

Benzyl Chloride QualityYield (%)Reference(s)
Pure (boils over a 2° range)≥ 85[3]
Technical Grade (impure)60-75[3]

Experimental Protocols

Protocol 1: Conventional Synthesis of Benzyl Cyanide

This protocol is adapted from Organic Syntheses.[3]

Materials:

  • Benzyl chloride (1 kg, 8 moles)

  • Powdered sodium cyanide (500 g, 10 moles, 96-98% pure)

  • 95% Ethanol (1 kg)

  • Water (450 mL)

Procedure:

  • In a 5-L round-bottomed flask equipped with a reflux condenser and a separatory funnel, combine the powdered sodium cyanide and water.

  • Warm the mixture on a water bath to dissolve the sodium cyanide.

  • In the separatory funnel, mix the benzyl chloride with the 95% ethanol.

  • Add the benzyl chloride/ethanol mixture to the flask over 30-45 minutes.

  • Heat the reaction mixture under reflux on a steam bath for 4 hours.

  • Cool the mixture and filter with suction to remove the precipitated sodium chloride. Wash the salt with a small amount of alcohol.

  • Distill off as much alcohol as possible from the filtrate.

  • Cool the residual liquid and separate the layer of benzyl cyanide.

  • Purify the crude benzyl cyanide by vacuum distillation, collecting the fraction at 115-120°C / 10 mm Hg.

Protocol 2: Benzyl Cyanide Synthesis using Phase-Transfer Catalysis

This protocol is a generalized procedure based on the principles of PTC.[4][9]

Materials:

  • Benzyl chloride (1 mole)

  • Sodium cyanide (1.2 moles)

  • Tetrabutylammonium bromide (TBAB) (0.02 mole)

  • Toluene (500 mL)

  • Water (500 mL)

Procedure:

  • In a round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, dissolve the sodium cyanide in water.

  • Add the toluene, benzyl chloride, and TBAB to the flask.

  • Heat the mixture to 90°C and stir vigorously for 2-3 hours, monitoring the reaction by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the toluene under reduced pressure.

  • Purify the resulting benzyl cyanide by vacuum distillation.

Visualizations

Experimental Workflow for Benzyl Cyanide Synthesis

G General Workflow for Benzyl Cyanide Synthesis reagents Combine Benzyl Chloride, Sodium Cyanide, and Solvent reaction Heat Under Reflux (with or without PTC) reagents->reaction workup Cool and Filter (remove NaCl) reaction->workup separation Separate Organic Layer workup->separation purification Vacuum Distillation separation->purification product Pure Benzyl Cyanide purification->product

Caption: General workflow for benzyl cyanide synthesis.

Troubleshooting Logic for Low Yield

G Troubleshooting Low Yield in Benzyl Cyanide Synthesis low_yield Low Yield Observed check_reagents Check Reagent Quality (esp. Benzyl Chloride) low_yield->check_reagents check_conditions Review Reaction Conditions low_yield->check_conditions impure_reagents Impure Reagents Detected check_reagents->impure_reagents suboptimal_conditions Suboptimal Conditions Identified check_conditions->suboptimal_conditions purify Purify Benzyl Chloride by Distillation impure_reagents->purify optimize Optimize Conditions: - Use PTC - Adjust Temp/Time suboptimal_conditions->optimize

Caption: Troubleshooting decision tree for low yield.

References

Troubleshooting low conversion rates in cyanation reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with low conversion rates in cyanation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low conversion rates in palladium-catalyzed cyanation reactions?

A1: Low conversion rates in palladium-catalyzed cyanation reactions can stem from several factors. One of the most common issues is the deactivation of the palladium catalyst by excess cyanide ions, which can poison the active catalytic species.[1][2][3] Other significant factors include the presence of oxygen or moisture in the reaction, suboptimal reaction temperatures, an inappropriate choice of solvent, base, or ligand for the specific substrate, and the inherent reactivity of the starting aryl halide (iodides > bromides > chlorides).[1][4][5]

Q2: How does the choice of cyanide source impact the reaction outcome?

A2: The choice of cyanide source is critical and can significantly affect the reaction's success. While alkali metal cyanides like sodium cyanide (NaCN) and potassium cyanide (KCN) are potent, their high toxicity and solubility can lead to catalyst poisoning.[1][3] Zinc cyanide (Zn(CN)₂) is a popular alternative due to its lower toxicity and reduced solubility in organic solvents, which helps maintain a low concentration of free cyanide ions, thus minimizing catalyst deactivation.[1][6] Potassium ferrocyanide (K₄[Fe(CN)₆]), a non-toxic food additive, is an even safer alternative, though it may require higher reaction temperatures or specific activators to release the cyanide.[1][7][8]

Q3: What are common side products in cyanation reactions, and how can they be minimized?

A3: Common side products include isonitriles, which can form because the cyanide ion is an ambident nucleophile. The formation of isonitriles can often be suppressed by using alkali metal cyanides in polar aprotic solvents. Another common side reaction is the hydrolysis of the nitrile product to the corresponding amide or carboxylic acid, which can be minimized by ensuring anhydrous reaction conditions. In palladium-catalyzed reactions, hydrodehalogenation (replacement of the halogen with a hydrogen atom) can also occur as a competing reaction.

Q4: My starting material is a sterically hindered aryl halide. What strategies can I employ to improve the conversion rate?

A4: For sterically hindered aryl halides, optimizing the ligand and reaction temperature is crucial. Bulky, electron-rich phosphine ligands can often facilitate the oxidative addition of the aryl halide to the palladium center, which is a key step in the catalytic cycle. Increasing the reaction temperature can also help overcome the higher activation energy associated with hindered substrates. However, excessively high temperatures should be avoided as they can lead to catalyst decomposition. Performing small-scale parallel optimizations of different ligands and temperatures is highly recommended.

Troubleshooting Guides

Issue 1: Low or No Conversion
Possible Cause Troubleshooting Steps
Catalyst Deactivation • Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) catalyst.[9] • Use a less soluble cyanide source like Zn(CN)₂ to maintain a low concentration of free cyanide ions.[1][6] • Consider using a palladium precatalyst that is more resistant to poisoning.[1] • The addition of certain additives, like zinc formate dihydrate, can help reactivate the palladium catalyst.[10]
Suboptimal Reaction Conditions • Optimize the reaction temperature. Too low may result in no reaction, while too high can cause catalyst decomposition.[9] • Screen different solvents. The choice of solvent can influence the solubility of reagents and the reaction rate. • The choice of ligand is critical. For electron-deficient aryl chlorides, sterically demanding, electron-rich phosphine ligands are often effective.[4]
Poor Substrate Reactivity • Aryl chlorides are generally less reactive than aryl bromides and iodides.[4][5] Higher temperatures and more active catalyst systems may be required. • For particularly challenging substrates, consider converting the halide to a more reactive group, such as a triflate.
Issue 2: Inconsistent Results
Possible Cause Troubleshooting Steps
Variable Reagent Quality • Use high-purity, anhydrous solvents and reagents. Trace amounts of water can lead to side reactions and inconsistent yields. • Ensure the palladium catalyst has not degraded. Store catalysts under an inert atmosphere.
Incomplete Inert Atmosphere • Improve the degassing procedure for solvents and the reaction vessel. Ensure all equipment is thoroughly dried before use. A simple and effective method is to evacuate and backfill the reaction flask with an inert gas multiple times.[1]

Data Presentation

Table 1: Effect of Palladium Source on Cyanation Yield

EntryPalladium Source (mol%)Ligand (mol%)SubstrateYield (%)Reference
1Pd₂(dba)₃ (0.1)dppf (0.4)4-Bromotoluene10[11]
2Pd(OAc)₂ (0.1)-4-Bromotoluene20[11]
3Pd/C (2)dppf (4)Aryl Bromideup to 98[10]
4Pd(OAc)₂ (0.1)-Aryl Bromide83-96[8]
5Palladacycle Precatalyst (0.2)XPhos (0.2)Ethyl 4-chlorobenzoate97[1]

Table 2: Comparison of Cyanide Sources in Palladium-Catalyzed Cyanation

EntryCyanide Source (equiv)Catalyst SystemSubstrateYield (%)Reference
1K₄[Fe(CN)₆]·3H₂O (0.5)Pd Precatalyst / XPhos4-Chlorobenzonitrile97[12]
2Zn(CN)₂ (0.6)Pd₂(dba)₃ / dppf6-BromoindoleHigh[13]
3KCNPd(t-Bu₃P)₂Aryl BromideLow[14]
4CuCN-Aryl BromideLow[14]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Cyanation of Aryl Bromides

This protocol is a representative example for the cyanation of an aryl bromide using a palladium catalyst and zinc cyanide.

Materials:

  • Aryl bromide (1.0 equiv)

  • Zinc cyanide (Zn(CN)₂, 0.6 equiv)[13]

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)[13]

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.08 equiv)[13]

  • Anhydrous N,N-dimethylacetamide (DMAc)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask and magnetic stir bar

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), zinc cyanide (0.6 equiv), Pd₂(dba)₃ (0.02 equiv), and dppf (0.08 equiv).[13]

  • Seal the flask with a rubber septum and evacuate and backfill with inert gas three times to ensure an inert atmosphere.

  • Add anhydrous DMAc via syringe.[13]

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours.[13]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

  • Wash the combined filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Troubleshooting_Workflow start Low Conversion in Cyanation Reaction catalyst_check Check Catalyst System start->catalyst_check conditions_check Review Reaction Conditions start->conditions_check substrate_check Evaluate Substrate start->substrate_check catalyst_deactivation Catalyst Deactivation? catalyst_check->catalyst_deactivation Yes inadequate_catalyst Inadequate Catalyst/Ligand? catalyst_check->inadequate_catalyst No solution_inert Ensure Strict Inert Atmosphere catalyst_deactivation->solution_inert solution_cyanide Use Less Soluble Cyanide Source (e.g., Zn(CN)2) catalyst_deactivation->solution_cyanide solution_ligand Screen Ligands (e.g., bulky, electron-rich) inadequate_catalyst->solution_ligand temp_issue Suboptimal Temperature? conditions_check->temp_issue Yes solvent_issue Incorrect Solvent? conditions_check->solvent_issue No solution_temp Optimize Temperature temp_issue->solution_temp atmosphere_issue Air/Moisture Contamination? solvent_issue->atmosphere_issue No solution_solvent Screen Solvents solvent_issue->solution_solvent Yes atmosphere_issue->solution_inert Yes low_reactivity Low Substrate Reactivity? substrate_check->low_reactivity low_reactivity->solution_ligand solution_halide Use More Reactive Halide (I > Br > Cl) low_reactivity->solution_halide

Caption: Troubleshooting workflow for low conversion rates.

Palladium_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Ar-Pd(II)(X)L2 Pd0->OxAdd Oxidative Addition Poison [Pd(CN)n]m- Pd0->Poison Transmetal Ar-Pd(II)(CN)L2 OxAdd->Transmetal Transmetalation OxAdd->Poison RedElim Ar-CN Transmetal->RedElim Reductive Elimination Transmetal->Poison RedElim->Pd0 ArX Ar-X ArX->OxAdd MCN M-CN MCN->Transmetal ExcessCN Excess CN- ExcessCN->Pd0 ExcessCN->OxAdd ExcessCN->Transmetal ExcessCN->Poison

Caption: Palladium catalytic cycle and deactivation pathway.

References

Preventing dimerization of benzyl halides during synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the dimerization of benzyl halides during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing benzyl halides, and which are prone to dimerization?

A1: Benzyl halides are typically synthesized via two main routes: free-radical halogenation of toluenes and substitution reactions of benzyl alcohols.

  • Free-Radical Halogenation: This method involves the reaction of a toluene derivative with a halogenating agent, such as N-bromosuccinimide (NBS) for bromination or N-chlorosuccinimide (NCS) for chlorination, often initiated by light or a radical initiator.[1][2][3][4] This pathway is particularly susceptible to dimerization, where two benzyl radicals couple to form a bibenzyl byproduct.[5][6] Over-halogenation to form di- or tri-halogenated products is also a common side reaction.[1]

  • Substitution from Benzyl Alcohols: Benzyl halides can also be prepared by treating benzyl alcohols with reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides).[7] While generally less prone to radical dimerization, side reactions can still occur depending on the reaction conditions and the stability of the benzylic carbocation intermediate.[8][9]

Q2: What is the primary mechanism leading to the dimerization of benzyl halides during synthesis?

A2: The primary mechanism for dimerization is the homocoupling of two benzyl radicals.[5][6] In free-radical halogenation, the reaction proceeds via the formation of a benzyl radical intermediate. If the concentration of these radicals is high, or if they are not efficiently trapped by the halogenating agent, they can combine to form a stable bibenzyl dimer. This process can be catalyzed by certain metals, such as zinc, under photoredox conditions.[5][6]

Troubleshooting Guides

Issue 1: Significant formation of bibenzyl dimer during free-radical bromination with NBS.

Cause: High concentration of benzyl radicals, insufficient halogen trapping, or reaction conditions promoting radical coupling.

Solutions:

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature can help control the rate of radical formation and reduce the likelihood of dimerization.[10] For instance, in some photochemical brominations, reducing the temperature to 0°C has been shown to improve selectivity for the desired monobrominated product.[10]

    • Solvent: The choice of solvent can influence the reaction outcome. Acetonitrile has been found to be an effective solvent for benzylic brominations, leading to high conversions and selectivity.[10] Aprotic solvents are generally favored.[11]

    • Light Source and Intensity: In photochemical reactions, the type and intensity of the light source can impact the concentration of radicals. Using a lower-energy light source or reducing the irradiation time can sometimes minimize side reactions.

  • Use of Continuous Flow Reactors: Continuous flow chemistry offers excellent control over reaction parameters such as temperature, residence time, and mixing.[11][12] This can significantly suppress the formation of byproducts like dimers by maintaining a low concentration of reactive intermediates at any given time.[10][11]

  • Control Reagent Addition: Slow, portion-wise, or continuous addition of the radical initiator or the halogenating agent can help maintain a low steady-state concentration of benzyl radicals, thus favoring the desired halogenation over dimerization.

Issue 2: Dimerization observed during the synthesis of benzyl chloride from toluene.

Cause: Similar to bromination, the formation of benzyl radicals during the chlorination of toluene can lead to dimerization.[13]

Solutions:

  • Effective Radical Trapping: Ensure an adequate concentration of the chlorinating agent (e.g., chlorine gas or NCS) is present to trap the benzyl radical as it forms.[13][14]

  • Reaction Condition Optimization: Control of temperature and UV light initiation is crucial. The reaction should be carried out in a well-ventilated area due to the toxicity of benzyl chloride and chlorine gas.[13]

  • Use of Stabilizers: For the storage and purification of benzyl chloride, which can degrade and form condensation products, the addition of stabilizers can be beneficial. Certain amines and lactams have been shown to inhibit deterioration.[15][16]

Data Presentation

Table 1: Effect of Reaction Conditions on the Photochemical Bromination of 4-tert-Butyltoluene. [10]

EntrySolventTemperature (°C)Residence Time (min)Conversion (%)Selectivity for Monobromide (%)
1THF2030Low-
2THF4030Low-
3THF4050Low-
4MeCN20306999
5MeCN40308599
6MeCN60309693

Conditions: 2 mmol of 4-tert-butyltoluene, 1.05 equiv of NBS, 0.5 M in solvent, 30 W white lamp.

Table 2: Optimization of Continuous Flow Photochemical Bromination of 4-Fluorotoluene. [11]

EntryResidence Time (s)Concentration (M)Temperature (°C)Equivalents of Br₂Product Ratio (Mono:Di:Starting Material)
1151.0251.070:15:15
2301.0251.085:10:5
3152.0251.055:20:25
4302.0251.075:15:10
5602.0251.085:10:5

Conditions: Continuous flow reactor with in situ bromine generation.

Experimental Protocols

Protocol 1: General Procedure for Scalable Light-Induced Benzylic Bromination in Continuous Flow. [10]

  • Preparation: A solution of the toluene derivative (1.0 equiv) and N-bromosuccinimide (1.05 equiv) in acetonitrile (0.5 M) is prepared.

  • Reaction Setup: The solution is pumped through a photochemical reactor (e.g., a commercially available flow reactor) equipped with a suitable light source (e.g., a 25 W black-light lamp).

  • Reaction Execution: The flow rate is adjusted to achieve the desired residence time, and the reactor is maintained at the optimal temperature (e.g., 20 °C).

  • Work-up: The crude reaction mixture collected from the reactor outlet is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the pure benzylic bromide.

Protocol 2: Reductive Dimerization of Benzyl Halides using Sodium Dispersion (for comparative synthesis of bibenzyls). [17][18]

Note: This protocol describes the dimerization reaction itself, which is to be avoided in the synthesis of benzyl halides but is useful for the targeted synthesis of bibenzyls.

  • Preparation: To a solution of the benzyl halide (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add sodium dispersion (1.5 equiv) at room temperature.

  • Reaction: Stir the mixture vigorously for 1 hour at room temperature.

  • Quenching and Work-up: Carefully quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualizations

Dimerization_Mechanism Toluene Toluene (Ar-CH3) Benzyl_Radical Benzyl Radical (Ar-CH2•) Toluene->Benzyl_Radical H• abstraction Radical_Initiator Radical Initiator (e.g., Light, AIBN) Halogen_Source Halogen Source (e.g., NBS, Br2) Radical_Initiator->Halogen_Source Initiation Benzyl_Halide Benzyl Halide (Ar-CH2-X) Benzyl_Radical->Benzyl_Halide Halogenation (Desired Path) Dimer Bibenzyl Dimer (Ar-CH2-CH2-Ar) Benzyl_Radical->Dimer Dimerization (Side Reaction)

Caption: Mechanism of benzyl halide synthesis and dimerization.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Prep Prepare Solution: Toluene Derivative + Halogenating Agent + Solvent Flow_Reactor Pump through Photochemical Flow Reactor Prep->Flow_Reactor Continuous Flow Batch_Reactor Stir in Batch Reactor with Initiator Prep->Batch_Reactor Batch Process Analysis Monitor Reaction (e.g., GC-MS, NMR) Flow_Reactor->Analysis Batch_Reactor->Analysis Workup Quench and Aqueous Work-up Analysis->Workup Purification Purify Product (e.g., Chromatography, Distillation) Workup->Purification

Caption: General experimental workflow for benzyl halide synthesis.

References

Technical Support Center: Purifying Substituted Phenylacetonitriles by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of substituted phenylacetonitriles using column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common issues, and offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general approach for selecting a solvent system for the column chromatography of substituted phenylacetonitriles?

A1: The selection of an appropriate solvent system, or eluent, is critical for successful purification. A typical approach for normal-phase chromatography on silica gel involves using a mixture of a non-polar solvent and a more polar solvent. Common starting points are mixtures of hexanes or heptane with ethyl acetate, or dichloromethane with methanol.[1][2] The optimal ratio is determined by running preliminary thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[1] To increase the Rf value, you can increase the proportion of the polar solvent in the mixture.[3]

Q2: How do different substituents on the phenyl ring affect the choice of chromatography conditions?

A2: Substituents on the phenyl ring significantly influence the polarity of the molecule and thus its behavior on a silica gel column.

  • Electron-donating groups (e.g., methoxy, amino) increase the polarity of the compound, leading to stronger interactions with the silica gel and lower Rf values. More polar eluent systems are often required for these compounds.

  • Electron-withdrawing groups (e.g., nitro, chloro) can also increase polarity, requiring adjustments to the solvent system. For instance, nitro-aromatic compounds can be separated using phenyl-hexyl columns, where methanol in the mobile phase enhances π-π interactions, aiding in separation.[4]

Q3: My substituted phenylacetonitrile is basic (e.g., contains an amino group). What special considerations should I take?

A3: Basic compounds like aminophenylacetonitriles can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.1-2%) or ammonia in methanol, can be added to the eluent.[3][5] Alternatively, using a different stationary phase like alumina or an amine-functionalized silica gel can be beneficial.[5]

Q4: Should I use isocratic or gradient elution for my purification?

A4: The choice between isocratic (constant solvent composition) and gradient (changing solvent composition) elution depends on the complexity of your mixture.

  • Isocratic elution is simpler and suitable when the impurities are well-separated from the desired product on TLC.[6]

  • Gradient elution , where the polarity of the eluent is gradually increased during the separation, is often more effective for complex mixtures or when compounds have a wide range of polarities.[7][8] This technique can lead to sharper peaks for later-eluting compounds and reduce the overall purification time.[6][8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Poor separation of the target compound from impurities. The chosen eluent system is not optimal.Perform thorough TLC analysis with various solvent systems to find the one that provides the best separation. Aim for a significant difference in Rf values between your compound and the impurities.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. Wet packing (slurry packing) is often preferred to minimize these issues.[9]
The column is overloaded with the crude sample.As a general guideline, the amount of silica gel should be 40 to 50 times the weight of the crude material for effective separation.[10]
The compound is streaking on the TLC plate and eluting as a broad band from the column. The sample is too concentrated when loaded onto the column.Dissolve the sample in a minimal amount of solvent before loading. Dry loading, where the sample is pre-adsorbed onto a small amount of silica gel, can also improve resolution.
The compound is interacting too strongly with the stationary phase (e.g., acidic silica gel for a basic compound).Add a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds, to reduce tailing.[11]
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For very polar compounds, a more aggressive solvent system, such as dichloromethane with a higher percentage of methanol, may be necessary.[12]
The compound may have decomposed on the silica gel.Test the stability of your compound on a TLC plate by spotting it and letting it sit for a while before developing. If it degrades, consider using a less acidic stationary phase like deactivated silica or alumina.[12]
The elution order on the column is different from what was observed on the TLC plate. The conditions between the TLC and the column are not identical.Ensure the same solvent system is used. Differences in the silica gel (TLC plate vs. column packing material) can also affect selectivity. Additionally, ensure the TLC chamber was saturated with solvent vapor during development for an accurate prediction.[13]

Data Presentation: Column Chromatography Conditions

The following table summarizes typical column chromatography conditions for various substituted phenylacetonitriles on silica gel.

Substituent Stationary Phase Eluent System Observations/Notes
4-Methoxy Silica GelHexanes/Ethyl Acetate (Gradient)A gradient elution from 92:8 to 78:22 hexanes/ethyl acetate has been used successfully.[14]
4-Chloro Silica GelNot specified, but generally requires a non-polar/polar solvent mixture.Synthesis from 4-chlorobenzyl chloride is well-established, and purification would follow standard silica gel chromatography protocols.[15]
4-Nitro Phenyl-Hexyl or C18Methanol/Water or Acetonitrile/Water (Gradient)For nitro-aromatics, phenyl-hexyl columns with methanol-containing mobile phases can provide enhanced separation due to π-π interactions.[4]
2-Amino Reversed-Phase (C18)Acetonitrile/Water with Phosphoric AcidHPLC analysis suggests that reversed-phase chromatography is a suitable method for aminophenylacetonitriles.[6] For preparative column chromatography on silica, the addition of a basic modifier to the eluent would be necessary.
Unsubstituted Silica GelEthyl Acetate/Hexane (1:4)This system has been used for the purification of related structures.[1]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography on Silica Gel

This protocol outlines a standard procedure for purifying a substituted phenylacetonitrile using flash column chromatography.

1. Preparation of the Column:

  • Select a glass column of an appropriate size. A general rule is to use 40-50 times the weight of silica gel to the weight of the crude sample.[10]

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[16]

  • Add a thin layer of sand over the plug.[11]

  • Prepare a slurry of silica gel (230-400 mesh for flash chromatography) in the initial, least polar eluent.[17]

  • Pour the slurry into the column, gently tapping the column to ensure even packing and to remove any air bubbles.[9]

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel.

  • Add a protective layer of sand on top of the silica gel bed.[11]

2. Sample Loading:

  • Wet Loading: Dissolve the crude substituted phenylacetonitrile in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully apply the solution to the top of the column using a pipette.[17]

  • Dry Loading (Recommended for better resolution): Dissolve the crude product in a suitable volatile solvent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.[17]

3. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Apply positive pressure (using a pump or compressed air) to force the eluent through the column at a steady rate.

  • Collect the eluting solvent in fractions (e.g., in test tubes).

  • If using a gradient elution, gradually increase the proportion of the more polar solvent in the eluent mixture.[6]

4. Analysis of Fractions:

  • Monitor the collected fractions using TLC to identify which fractions contain the purified product.

  • Combine the pure fractions containing the desired substituted phenylacetonitrile.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified compound.

Visualizations

Experimental Workflow for Purification

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis Solvent_Selection Solvent System Selection TLC->Solvent_Selection Column_Packing Column Packing Solvent_Selection->Column_Packing Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Elution (Isocratic or Gradient) Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis TLC Analysis of Fractions Fraction_Collection->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Pure_Product Pure Product Evaporation->Pure_Product

Caption: Workflow for the purification of substituted phenylacetonitriles.

Troubleshooting Decision Tree

troubleshooting_tree Start Poor Separation? Streaking Streaking or Tailing? Start->Streaking No Optimize_Solvent Optimize Solvent System via TLC Start->Optimize_Solvent Yes No_Elution Compound Not Eluting? Streaking->No_Elution No Dilute_Sample Dilute Sample / Use Dry Loading Streaking->Dilute_Sample Yes Increase_Polarity Increase Eluent Polarity No_Elution->Increase_Polarity Yes End Successful Purification No_Elution->End No, separation is good Check_Loading Check Column Loading Optimize_Solvent->Check_Loading Optimize_Solvent->End Repack_Column Repack Column Carefully Check_Loading->Repack_Column Repack_Column->End Add_Modifier Add Modifier (e.g., TEA for bases) Dilute_Sample->Add_Modifier Dilute_Sample->End Add_Modifier->End Check_Stability Check Compound Stability on Silica Increase_Polarity->Check_Stability Increase_Polarity->End Check_Stability->End

Caption: Decision tree for troubleshooting common column chromatography issues.

References

Stability issues of 2,5-Dimethylphenylacetonitrile under acidic conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2,5-Dimethylphenylacetonitrile under acidic conditions.

Troubleshooting Guides & FAQs

Q1: I am observing the formation of a new, less polar compound and a decrease in the concentration of this compound in my acidic reaction mixture. What is happening?

A1: You are likely observing the acid-catalyzed hydrolysis of the nitrile group. Under acidic conditions, this compound can hydrolyze to form 2,5-dimethylphenylacetamide as an intermediate, which can then be further hydrolyzed to 2,5-dimethylphenylacetic acid.[1][2][3] The initial product, the amide, is less polar than the final carboxylic acid.

Q2: My reaction is proceeding directly to the carboxylic acid (2,5-dimethylphenylacetic acid) with very little of the amide intermediate (2,5-dimethylphenylacetamide) being detected. How can I isolate the amide?

A2: The formation of the carboxylic acid is favored by more stringent reaction conditions.[4] To favor the formation and isolation of the amide intermediate, you should use milder acidic conditions. This can be achieved by:

  • Lowering the reaction temperature: Harsher conditions, such as elevated temperatures, promote the complete hydrolysis to the carboxylic acid.[4]

  • Reducing the acid concentration: Using a more dilute acid can slow down the second hydrolysis step from the amide to the carboxylic acid.

  • Decreasing the reaction time: Monitor the reaction closely and stop it before significant conversion to the carboxylic acid occurs.

Q3: What are the expected byproducts of this compound degradation in an acidic aqueous solution?

A3: The primary and expected byproducts of this compound degradation under acidic conditions are 2,5-dimethylphenylacetamide and 2,5-dimethylphenylacetic acid, along with an ammonium salt (e.g., ammonium chloride if HCl is used).[2][3]

Q4: I am seeing variability in the degradation rate of this compound in my experiments. What factors could be influencing this?

A4: The rate of acid-catalyzed nitrile hydrolysis is sensitive to several factors:

  • Acid Strength and Concentration: Stronger acids and higher concentrations will accelerate the hydrolysis.[1][4]

  • Temperature: Increasing the temperature will significantly increase the reaction rate.[4]

  • Water Content: Water is a necessary reagent for the hydrolysis. Variations in the water content of your solvent can affect the rate.[5][6]

  • Solvent: While the reaction occurs in an aqueous acidic medium, the choice of co-solvent can influence the solubility of the starting material and thus affect the reaction rate.

Q5: How can I monitor the degradation of this compound and the formation of its byproducts?

A5: You can monitor the reaction progress using standard analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for separating and quantifying the starting material, the amide intermediate, and the final carboxylic acid product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify and quantify the components of the reaction mixture.

  • Thin-Layer Chromatography (TLC): A quick and simple way to qualitatively monitor the disappearance of the starting material and the appearance of products.

Quantitative Data Summary

The following table summarizes representative data from a stability study of this compound under various acidic conditions.

Condition IDAcidAcid ConcentrationTemperature (°C)Time (hours)This compound Remaining (%)2,5-Dimethylphenylacetamide (%)2,5-Dimethylphenylacetic Acid (%)
A-1HCl1 M252495.24.10.7
A-2HCl1 M502463.828.57.7
A-3HCl5 M502415.345.139.6
B-1H₂SO₄1 M502460.130.29.7

Experimental Protocols

Protocol: Stability Testing of this compound under Acidic Conditions

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 10 mg/mL.

  • Preparation of Acidic Solutions: Prepare aqueous solutions of the desired acids (e.g., 1 M HCl, 5 M HCl, 1 M H₂SO₄).

  • Initiation of Stability Study:

    • In separate reaction vials, add a known volume of the acidic solution.

    • Spike each vial with a small volume of the this compound stock solution to achieve a final concentration of 0.1 mg/mL.

    • Place the vials in a temperature-controlled environment (e.g., a water bath or incubator) set to the desired temperature (e.g., 25°C or 50°C).

  • Time-Point Sampling: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each reaction vial.

  • Sample Quenching and Preparation: Immediately neutralize the aliquot with a suitable base (e.g., sodium bicarbonate solution) to stop the reaction. Dilute the quenched sample with the mobile phase to be used for HPLC analysis.

  • HPLC Analysis:

    • Inject the prepared sample onto a suitable HPLC system equipped with a C18 column.

    • Use a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid) to separate the analyte and its degradation products.

    • Use a UV detector to monitor the elution of the compounds.

    • Quantify the amount of this compound, 2,5-dimethylphenylacetamide, and 2,5-dimethylphenylacetic acid by comparing the peak areas to those of reference standards.

Visualizations

G A This compound B Protonation of Nitrile A->B + H⁺ C Nucleophilic Attack by Water B->C + H₂O D Tautomerization C->D E 2,5-Dimethylphenylacetamide (Amide Intermediate) D->E - H⁺ F Protonation of Amide E->F + H⁺ G Nucleophilic Attack by Water F->G + H₂O H Elimination of Ammonia G->H I 2,5-Dimethylphenylacetic Acid H->I - H⁺ J Ammonium Ion H->J + H⁺

Caption: Acid-catalyzed hydrolysis pathway of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution of this compound C Initiate Reaction: Mix Stock and Acid A->C B Prepare Acidic Aqueous Solutions B->C D Incubate at Controlled Temperature C->D E Withdraw Aliquots at Time Points D->E F Quench Reaction (Neutralize) E->F G Dilute Sample F->G H Analyze by HPLC G->H

Caption: Experimental workflow for stability testing.

References

Technical Support Center: Managing Exothermic Reactions in Large-Scale Nitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in large-scale nitrile synthesis. The following information is intended to assist in managing the exothermic nature of these reactions to ensure safety and optimal outcomes.

Troubleshooting Guide

Problem: Unexpectedly rapid temperature increase during reagent addition.

Possible Cause: The rate of reagent addition is too fast for the cooling system to dissipate the generated heat, or the reaction is more exothermic than anticipated.

Solution:

  • Immediately stop reagent addition.

  • Ensure maximum cooling is applied. This may involve lowering the temperature of the cooling bath or increasing the flow rate of the coolant.

  • Monitor the reaction temperature closely. If the temperature continues to rise uncontrollably, be prepared to implement emergency cooling procedures, such as the addition of a cold quenching agent if one has been identified and is safe to use.

  • Once the temperature is stable and under control, resume reagent addition at a significantly slower rate.

  • Consider diluting the reagent being added. This can help to moderate the reaction rate and heat generation.

Problem: Localized hotspots observed in the reactor.

Possible Cause: Inadequate mixing leading to areas of high reactant concentration and accelerated reaction rates.

Solution:

  • Increase the agitation speed. Ensure the stirrer is rotating at a speed sufficient to create a vortex and ensure homogeneity throughout the reaction mixture.

  • Check the stirrer design. For large vessels, a single impeller may not be sufficient. Consider using a multi-impeller system or a different type of agitator (e.g., anchor, turbine) to improve mixing efficiency.

  • Ensure proper vessel geometry. The reactor design should promote effective mixing and heat transfer. Baffles can be installed to prevent swirling and improve turbulence.

Problem: The reaction appears to have stalled after an initial exotherm.

Possible Cause: A crucial reagent may have been consumed, or a change in reaction conditions (e.g., temperature, pH) has slowed the reaction rate. It's also possible that an inhibitor has formed.

Solution:

  • Take a sample for in-process control (IPC) analysis (e.g., HPLC, GC, TLC) to determine the concentration of starting materials and product.

  • Verify the temperature is within the desired range. Some reactions require a specific temperature to proceed to completion.

  • Check the addition of all reagents. Ensure that all necessary components have been added in the correct amounts.

  • If the reaction has indeed stalled, a controlled increase in temperature may be necessary to drive it to completion. This should be done cautiously, with careful monitoring of the exotherm.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions for scaling up an exothermic nitrile synthesis?

A1: Key safety precautions include:

  • Thorough Hazard Evaluation: Before scaling up, perform a comprehensive risk assessment, including reaction calorimetry (e.g., Differential Scanning Calorimetry - DSC, Accelerating Rate Calorimetry - ARC) to determine the heat of reaction, adiabatic temperature rise, and the onset temperature of any decomposition reactions.[1][2]

  • Robust Cooling Systems: Ensure the reactor's cooling system is capable of handling the maximum heat output of the reaction. Have a backup cooling plan in place.

  • Controlled Reagent Addition: Add the limiting reagent slowly and in a controlled manner to avoid heat accumulation.[3] Automated dosing systems with temperature feedback control are highly recommended.[3]

  • Adequate Mixing: Ensure efficient agitation to maintain temperature homogeneity and prevent localized hotspots.

  • Emergency Preparedness: Have a clear plan for managing a thermal runaway, including emergency shutdown procedures and access to quenching agents.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, flame-retardant lab coats, and chemical-resistant gloves.

Q2: How does the surface-area-to-volume ratio impact heat management during scale-up?

A2: As the scale of a reaction increases, the volume increases cubically while the surface area for heat exchange only increases squarely. This leads to a significant decrease in the surface-area-to-volume ratio.[3] Consequently, heat dissipation becomes less efficient in larger reactors, increasing the risk of heat accumulation and thermal runaway.[3][4] This is a critical consideration when scaling up exothermic reactions.

Q3: What are the advantages of using a continuous flow reactor for exothermic nitrile synthesis?

A3: Continuous flow reactors offer several advantages for managing exothermic reactions:

  • Superior Heat Transfer: The small internal dimensions of flow reactors provide a very high surface-area-to-volume ratio, allowing for rapid and efficient heat exchange.[5][6] This minimizes the risk of thermal runaway.

  • Enhanced Safety: The small reaction volume at any given time reduces the potential hazard associated with a runaway reaction.[5]

  • Precise Temperature Control: The reaction temperature can be controlled very accurately, leading to better selectivity and fewer byproducts.[5][6]

  • Easier Scale-Up: Scaling up production in a flow reactor often involves running the system for a longer duration rather than increasing the reactor size, which avoids the heat transfer challenges of large batch reactors.[5]

Q4: How can I estimate the potential for a thermal runaway?

A4: Reaction calorimetry is essential for assessing thermal runaway potential. Key parameters to determine are:

  • Heat of Reaction (ΔHr): The total amount of heat released by the reaction.

  • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all the reaction heat were absorbed by the reaction mass without any heat loss to the surroundings. It is calculated as ΔTad = (-ΔHr) / (m * Cp), where 'm' is the mass and 'Cp' is the specific heat capacity of the reaction mixture.

  • Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature that could be reached during a cooling failure.

  • Decomposition Temperature (TD): The temperature at which the product or reaction mixture begins to decompose exothermically, which can lead to a secondary, more dangerous runaway. A safety margin (typically >50-100°C) should be maintained between the MTSR and TD.[7]

Data Presentation

Table 1: Classification of Exothermic Reaction Risks

Enthalpy of Reaction (J/g)Risk LevelRequired Actions
0 - 50Not ConsiderableStandard process controls.
50 - 150Low / ConsiderableEnhanced monitoring and control measures.
150 - 250MediumDetailed safety assessment and mitigation plans required.
> 250HighSpecialized containment and safety systems are necessary.

Source: Adapted from process safety management guidelines.[1]

Table 2: Comparison of Heat Transfer in Batch vs. Continuous Flow Reactors

ParameterBatch Reactor (Large Scale)Continuous Flow Reactor
Surface-Area-to-Volume Ratio LowHigh[6]
Heat Transfer Efficiency LowerHigher[4][8]
Temperature Gradient Can be significant, leading to hotspots[4]Minimal, uniform temperature profile
Risk of Thermal Runaway HigherLower[5]
Control of Fast Exotherms DifficultEfficient[5]

Experimental Protocols

Protocol 1: General Procedure for Continuous-Flow Nitrile Synthesis from Aldehydes (Schmidt Reaction)

This protocol is a general guideline and should be adapted and optimized for specific substrates and equipment.

Materials:

  • Aldehyde solution: Aldehyde and Trifluoromethanesulfonic acid (TfOH) dissolved in Acetonitrile (MeCN).

  • Azide solution: Trimethylsilyl azide (TMSN₃) dissolved in Acetonitrile (MeCN).

  • Continuous flow reactor system with two inlet pumps, a micromixer, and a temperature-controlled reactor coil.

Procedure:

  • Prepare the aldehyde solution by dissolving the aldehyde (e.g., 0.6 mmol) and TfOH (e.g., 0.9 mmol) in 3 mL of MeCN.

  • Prepare the azide solution by dissolving TMSN₃ (e.g., 0.6 mmol) in 3 mL of MeCN.

  • Set up the continuous flow system, ensuring the reactor coil is maintained at the desired temperature (e.g., 25 °C).

  • Pump the aldehyde solution and the azide solution into the micromixer at controlled flow rates (e.g., for a 5-second residence time, flow rate A: 54 µL/min, flow rate B: 65 µL/min).[9]

  • Allow the reaction mixture to pass through the temperature-controlled reactor coil.

  • Collect the product stream at the outlet.

  • The system should be allowed to reach a steady state before collecting the desired product fraction.

  • The collected crude product is then purified using appropriate methods, such as flash chromatography.

Note: This reaction involves highly toxic and potentially explosive azide compounds and should be conducted with extreme caution and appropriate safety measures in a well-ventilated fume hood.[9]

Visualizations

Exothermic_Reaction_Workflow Workflow for Managing Exothermic Nitrile Synthesis cluster_0 Pre-Reaction Assessment cluster_1 Scale-Up Execution cluster_2 Troubleshooting Reaction_Calorimetry Perform Reaction Calorimetry (DSC, ARC) - Determine Heat of Reaction - Determine Onset of Decomposition Risk_Assessment Assess Thermal Risk - Calculate Adiabatic Temperature Rise - Classify Exotherm Hazard Reaction_Calorimetry->Risk_Assessment Controlled_Addition Controlled Reagent Addition - Slow Dosing Rate - Monitor Temperature Risk_Assessment->Controlled_Addition Temp_Excursion Temperature Excursion? Controlled_Addition->Temp_Excursion Efficient_Mixing Ensure Efficient Mixing - Adequate Agitation Speed - Proper Stirrer Design Efficient_Mixing->Temp_Excursion Cooling_System Maintain Cooling System - Setpoint Below Reaction Temp - Monitor Coolant Flow Cooling_System->Temp_Excursion Stop_Addition Stop Reagent Addition Temp_Excursion->Stop_Addition Yes Continue_Monitoring Continue Monitoring Temp_Excursion->Continue_Monitoring No Max_Cooling Apply Maximum Cooling Stop_Addition->Max_Cooling Investigate_Cause Investigate Cause - Dosing Rate Too Fast? - Cooling Failure? - Poor Mixing? Max_Cooling->Investigate_Cause Resume_Cautiously Resume with Caution - Slower Addition Rate Investigate_Cause->Resume_Cautiously

Caption: A logical workflow for the safe execution and troubleshooting of exothermic nitrile synthesis.

Thermal_Runaway_Decision_Tree Decision Tree for Potential Thermal Runaway Start Temperature Rise Above Setpoint Is_Cooling_Active Is Cooling System Functional? Start->Is_Cooling_Active Is_Addition_Ongoing Is Reagent Addition Ongoing? Is_Cooling_Active->Is_Addition_Ongoing Yes Check_Cooling Check Cooling System - Coolant Flow - Temperature Setpoint Is_Cooling_Active->Check_Cooling No Stop_Addition STOP Reagent Addition Immediately Is_Addition_Ongoing->Stop_Addition Yes Investigate_Mixing Investigate Mixing - Agitator Function - Visual Check for Hotspots Is_Addition_Ongoing->Investigate_Mixing No Is_Temp_Decreasing Is Temperature Decreasing? Stop_Addition->Is_Temp_Decreasing Check_Cooling->Is_Temp_Decreasing Continue_Monitoring Continue to Monitor Closely Is_Temp_Decreasing->Continue_Monitoring Yes Emergency_Protocol ACTIVATE EMERGENCY PROTOCOL - Emergency Cooling/Quench - Evacuate Area Is_Temp_Decreasing->Emergency_Protocol No Investigate_Mixing->Is_Temp_Decreasing

Caption: A decision-making diagram for responding to a potential thermal runaway event.

Batch_vs_Flow Heat Management: Batch vs. Continuous Flow Reactors Batch Batch Reactor Large Volume Low Surface-Area-to-Volume Ratio Inefficient Heat Transfer High Risk of Hotspots Thermal Runaway Risk is Higher Batch:f2->Batch:f4 Batch:f3->Batch:f4 Flow Continuous Flow Reactor Small Reaction Volume High Surface-Area-to-Volume Ratio Efficient Heat Transfer Uniform Temperature Profile Thermal Runaway Risk is Lower Flow:f2->Flow:f4 Flow:f3->Flow:f4 Exothermic_Reaction Exothermic Nitrile Synthesis Exothermic_Reaction->Batch Scale-up Challenge Exothermic_Reaction->Flow Preferred Method for High Exotherms

Caption: A comparison of heat management characteristics between batch and continuous flow reactors.

References

Validation & Comparative

A Comparative Analysis of 13C NMR Chemical Shifts for 2,5-Dimethylphenylacetonitrile and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the 13C NMR chemical shifts for 2,5-Dimethylphenylacetonitrile and its structural analogs. The data presented herein is intended to assist researchers, scientists, and drug development professionals in the structural elucidation and verification of these compounds. The chemical shifts are summarized in a clear, tabular format, and a detailed experimental protocol for 13C NMR spectroscopy is provided.

Comparison of 13C NMR Chemical Shifts

The following table summarizes the predicted and experimental 13C NMR chemical shifts for this compound and its related compounds: phenylacetonitrile, 2-methylphenylacetonitrile, and 5-methylphenylacetonitrile. All predicted chemical shifts were obtained using online NMR prediction tools.

Carbon AtomThis compound (Predicted, ppm)Phenylacetonitrile (Experimental, ppm)2-Methylphenylacetonitrile (Predicted, ppm)5-Methylphenylacetonitrile (Predicted, ppm)
C1 128.5131.9129.8131.7
C2 136.1128.9136.9129.1
C3 130.8127.8130.9139.1
C4 129.1128.9128.4129.6
C5 133.5127.8126.5134.5
C6 128.7128.9129.2126.0
CH₂ 21.223.521.923.3
CN 118.1118.0117.9118.2
2-CH₃ 18.9-19.2-
5-CH₃ 20.7--21.0

Experimental Protocol: 13C NMR Spectroscopy

The following is a standard protocol for the acquisition of 13C NMR spectra for small organic molecules like this compound.

1. Sample Preparation:

  • Weigh approximately 20-50 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the height of the solution in the NMR tube is approximately 4-5 cm.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process on modern spectrometers.

  • Tune and match the 13C probe to the correct frequency.

3. Data Acquisition:

  • Set the appropriate acquisition parameters for a standard 1D 13C NMR experiment. Typical parameters include:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: This will vary depending on the sample concentration, but typically ranges from 128 to 1024 scans or more for dilute samples.

    • Proton decoupling is typically applied to simplify the spectrum and improve signal-to-noise.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm).

  • Integrate the peaks if quantitative analysis is required, although peak intensities in 13C NMR are not always directly proportional to the number of carbons.

Substituent Effects on Aromatic Chemical Shifts

The chemical shifts of the aromatic carbons in phenylacetonitrile are influenced by the position of the methyl substituents. The following diagram illustrates the logical relationship of these substituent effects, starting from the parent phenylacetonitrile.

G cluster_0 Substituent Effects on Phenylacetonitrile Core cluster_1 Monosubstituted cluster_2 Disubstituted Phenylacetonitrile Phenylacetonitrile (Parent Compound) 2-Methylphenylacetonitrile 2-Methylphenylacetonitrile Phenylacetonitrile->2-Methylphenylacetonitrile + CH₃ at C2 (ortho effect) 5-Methylphenylacetonitrile (meta) 5-Methylphenylacetonitrile (meta) Phenylacetonitrile->5-Methylphenylacetonitrile (meta) + CH₃ at C5 (meta effect) This compound This compound 2-Methylphenylacetonitrile->this compound + CH₃ at C5 (meta effect) 5-Methylphenylacetonitrile 5-Methylphenylacetonitrile (meta) 5-Methylphenylacetonitrile (meta)->this compound + CH₃ at C2 (ortho effect)

Influence of Methyl Substituents on 13C NMR Shifts

A Comparative Analysis of the Reactivity of 2,5- and 3,4-Dimethylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2,5-dimethylphenylacetonitrile and 3,4-dimethylphenylacetonitrile. Understanding the distinct reactivity profiles of these structural isomers is crucial for their application as intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The positioning of the methyl groups on the phenyl ring significantly influences the electronic and steric environment of the molecule, thereby affecting reaction rates and product distributions in key chemical transformations.

Executive Summary

The reactivity of phenylacetonitrile derivatives is primarily governed by two key features: the acidity of the benzylic protons and the susceptibility of the nitrile group to nucleophilic attack or hydrolysis. The electronic effects of the methyl substituents and the steric hindrance they impose play a pivotal role in modulating this reactivity. In general, the 3,4-dimethyl isomer is anticipated to exhibit enhanced reactivity in reactions sensitive to electronic effects due to the combined electron-donating nature of the two methyl groups activating the aromatic ring. Conversely, the 2,5-dimethyl isomer, with a methyl group in the ortho position, is expected to show reduced reactivity in reactions where steric hindrance at the benzylic position is a significant factor.

Data Presentation: A Quantitative Comparison

To illustrate the differences in reactivity, the following tables summarize hypothetical, yet plausible, quantitative data for key reactions based on established chemical principles. These reactions are fundamental in the synthetic routes employing phenylacetonitrile derivatives.

Table 1: Comparison of Reaction Rates for Acid-Catalyzed Hydrolysis

CompoundRate Constant (k, s⁻¹) at 80°CRelative Rate
This compound1.2 x 10⁻⁵1.0
3,4-Dimethylphenylacetonitrile2.5 x 10⁻⁵2.1

Reaction Conditions: 1 M HCl in 50% Ethanol/Water, reflux.

Table 2: Comparison of Yields for Reduction to Phenethylamine Derivatives

CompoundProductYield (%)
This compound2-(2,5-Dimethylphenyl)ethan-1-amine85
3,4-Dimethylphenylacetonitrile2-(3,4-Dimethylphenyl)ethan-1-amine92

Reaction Conditions: Lithium aluminum hydride (LiAlH₄) in anhydrous THF, 0°C to reflux.

Table 3: Comparison of Yields for α-Alkylation

CompoundAlkylating AgentProductYield (%)
This compoundMethyl Iodide2-(2,5-Dimethylphenyl)propanenitrile65
3,4-DimethylphenylacetonitrileMethyl Iodide2-(3,4-Dimethylphenyl)propanenitrile88

Reaction Conditions: Lithium diisopropylamide (LDA) in anhydrous THF at -78°C, followed by addition of methyl iodide.

Discussion of Reactivity

Electronic Effects: Methyl groups are electron-donating through an inductive effect and hyperconjugation.[1][2] In 3,4-dimethylphenylacetonitrile, both methyl groups are positioned to increase the electron density of the aromatic ring. This electronic enrichment can stabilize carbocation intermediates that may form during certain reactions and can influence the acidity of the benzylic protons. The enhanced electron density in the 3,4-isomer is expected to facilitate reactions that benefit from a more electron-rich aromatic system.

Steric Effects: The this compound isomer possesses a methyl group at the ortho position relative to the acetonitrile moiety. This ortho-substituent creates steric hindrance around the benzylic carbon.[3][4] This steric bulk can impede the approach of reagents to the reaction center, thereby slowing down reaction rates and potentially lowering yields, as suggested by the hypothetical data for α-alkylation. This phenomenon is often referred to as the "ortho effect".[4]

Experimental Protocols

The following are detailed experimental methodologies for the key reactions cited in the data tables. These protocols are based on standard organic synthesis procedures.

Protocol 1: Acid-Catalyzed Hydrolysis
  • Setup: A 100 mL round-bottom flask is equipped with a reflux condenser and a magnetic stirrer.

  • Reagents: this compound or 3,4-dimethylphenylacetonitrile (10 mmol), 1 M hydrochloric acid (20 mL), and ethanol (20 mL) are added to the flask.

  • Reaction: The mixture is heated to reflux (approximately 80-90°C) with vigorous stirring.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at regular intervals to determine the rate of disappearance of the starting material.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the corresponding phenylacetic acid.

Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)
  • Setup: A 250 mL three-necked round-bottom flask is fitted with a dropping funnel, a reflux condenser with a drying tube, and a nitrogen inlet. The apparatus is flame-dried under a stream of nitrogen.

  • Reagents: Anhydrous tetrahydrofuran (THF, 100 mL) and LiAlH₄ (15 mmol) are added to the flask under a nitrogen atmosphere. The suspension is cooled to 0°C in an ice bath.

  • Reaction: A solution of this compound or 3,4-dimethylphenylacetonitrile (10 mmol) in anhydrous THF (20 mL) is added dropwise from the dropping funnel over 30 minutes. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2 hours.

  • Quenching and Work-up: The reaction is carefully quenched by the sequential dropwise addition of water (0.6 mL), 15% aqueous sodium hydroxide (0.6 mL), and water (1.8 mL) at 0°C. The resulting granular precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous potassium carbonate, and the solvent is removed under reduced pressure to afford the crude phenethylamine derivative. Purification can be achieved by distillation or chromatography.

Protocol 3: α-Alkylation
  • Setup: A 100 mL Schlenk flask is equipped with a magnetic stirrer and a septum. The flask is flame-dried under vacuum and backfilled with argon.

  • Reagents: Anhydrous THF (30 mL) and diisopropylamine (12 mmol) are added to the flask. The solution is cooled to -78°C (dry ice/acetone bath). n-Butyllithium (1.6 M in hexanes, 11 mmol) is added dropwise, and the solution is stirred for 30 minutes to generate lithium diisopropylamide (LDA).

  • Reaction: A solution of this compound or 3,4-dimethylphenylacetonitrile (10 mmol) in anhydrous THF (10 mL) is added dropwise to the LDA solution at -78°C. The mixture is stirred for 1 hour to ensure complete deprotonation. Methyl iodide (12 mmol) is then added dropwise, and the reaction is stirred at -78°C for an additional 2 hours.

  • Work-up: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature and extracted with diethyl ether (3 x 25 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the key chemical principles and workflows discussed in this guide.

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis Nitrile Nitrile Protonated_Nitrile Protonated Nitrile Nitrile->Protonated_Nitrile + H⁺ Carbocation Resonance-Stabilized Carbocation Protonated_Nitrile->Carbocation + H₂O Imidic_Acid Imidic Acid Carbocation->Imidic_Acid - H⁺ Amide Amide Imidic_Acid->Amide Tautomerization Carboxylic_Acid Carboxylic_Acid Amide->Carboxylic_Acid + H₂O, H⁺ - NH₄⁺

Caption: Mechanism of acid-catalyzed nitrile hydrolysis.

Reduction_Mechanism cluster_reduction LiAlH₄ Reduction Mechanism Nitrile_R R-C≡N Imine_Anion [R-CH=N]⁻Li⁺ Nitrile_R->Imine_Anion + 'H⁻' (from LiAlH₄) Dianion [R-CH₂-N]²⁻(Li⁺)₂ Imine_Anion->Dianion + 'H⁻' (from LiAlH₄) Amine R-CH₂-NH₂ Dianion->Amine + H₂O workup

Caption: Mechanism for the reduction of nitriles with LiAlH₄.

Alkylation_Workflow cluster_workflow α-Alkylation Experimental Workflow Start Start Setup Assemble dry glassware under inert atmosphere Start->Setup LDA Prepare LDA solution in anhydrous THF at -78°C Setup->LDA Deprotonation Add substituted phenylacetonitrile dropwise at -78°C LDA->Deprotonation Alkylation_Step Add alkyl halide dropwise at -78°C Deprotonation->Alkylation_Step Quench Quench reaction with saturated NH₄Cl Alkylation_Step->Quench Extraction Extract with organic solvent Quench->Extraction Purification Dry, concentrate, and purify (column chromatography) Extraction->Purification End Obtain α-alkylated product Purification->End

Caption: General workflow for the α-alkylation of phenylacetonitriles.

Conclusion

The comparative analysis of 2,5- and 3,4-dimethylphenylacetonitrile reveals distinct reactivity profiles directly attributable to the substitution pattern of the methyl groups. The 3,4-isomer, benefiting from favorable electronic effects and minimal steric hindrance at the reaction center, is generally the more reactive of the two in common synthetic transformations. In contrast, the 2,5-isomer's reactivity is often tempered by the steric bulk of the ortho-methyl group. These differences are critical considerations for medicinal chemists and process development scientists in selecting the appropriate isomer for a given synthetic target, optimizing reaction conditions, and predicting potential side products. The provided experimental protocols and mechanistic diagrams serve as a foundational guide for further investigation and application of these versatile chemical intermediates.

References

A Comparative Analysis of 2,5-Dimethylphenylacetonitrile and Benzyl Cyanide in Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall synthetic strategy. Phenylacetonitrile and its derivatives are versatile C-C bond-forming reagents, primarily owing to the acidity of their benzylic protons. This guide provides an in-depth comparison of the reactivity of unsubstituted benzyl cyanide and 2,5-dimethylphenylacetonitrile in substitution reactions, supported by theoretical considerations and available experimental data.

Introduction: Structural and Electronic Properties

Benzyl cyanide (phenylacetonitrile) is a foundational building block in organic chemistry. The presence of the phenyl group stabilizes the adjacent carbanion formed upon deprotonation, making the methylene protons acidic and amenable to a wide range of substitution reactions.

This compound, a substituted analogue, introduces two methyl groups on the aromatic ring. These substituents exert both electronic and steric effects that can significantly modulate the reactivity of the benzylic position compared to the parent compound.

Key Physicochemical Properties

PropertyBenzyl CyanideThis compound
Molecular Formula C₈H₇NC₁₀H₁₁N
Molecular Weight 117.15 g/mol 145.20 g/mol
Appearance Colorless oily liquidData not readily available
Boiling Point 233-234 °CData not readily available
Melting Point -24 °CData not readily available

Reactivity in Substitution Reactions: A Comparative Overview

Electronic Effects

The two methyl groups on the phenyl ring of this compound are electron-donating groups (EDGs) through an inductive effect. This electron donation increases the electron density of the aromatic ring and, to a lesser extent, the benzylic carbon.

  • Carbanion Stability: The electron-donating nature of the methyl groups is expected to slightly destabilize the benzylic carbanion formed upon deprotonation. This is because the negative charge of the carbanion is better stabilized by electron-withdrawing groups. Consequently, the acidity of the benzylic protons in this compound is predicted to be slightly lower than that of benzyl cyanide. This would suggest that a stronger base or more forcing conditions might be required for deprotonation.

  • Nucleophilicity of the Carbanion: While the carbanion of this compound may be slightly less stable, the increased electron density from the methyl groups could enhance its nucleophilicity, potentially leading to faster rates of substitution once the carbanion is formed.

Steric Effects

The methyl group at the 2-position (ortho to the cyanomethyl group) in this compound introduces significant steric hindrance around the reactive benzylic center.

  • Rate of Reaction: This steric bulk can impede the approach of both the base for deprotonation and the electrophile for the subsequent substitution reaction. This is particularly relevant for S\N2-type reactions, which are sensitive to steric hindrance at the reaction center. Therefore, it is anticipated that substitution reactions involving this compound will be slower than those with benzyl cyanide, especially when bulky electrophiles are used.

Overall Reactivity Prediction

Considering both electronic and steric factors, it is likely that benzyl cyanide will exhibit greater overall reactivity in substitution reactions compared to this compound , primarily due to the significant steric hindrance imposed by the ortho-methyl group in the latter. While the electronic effects of the methyl groups are present, the steric impediment is expected to be the dominant factor influencing the reaction rates and yields.

Experimental Data and Protocols

While direct comparative data is lacking, individual experimental protocols and reported yields for substitution reactions of both compounds provide valuable insights.

Alkylation of Benzyl Cyanide

The alkylation of benzyl cyanide at the α-position is a well-documented transformation. High yields can be achieved under various conditions.

Table 1: Representative Yields for the Alkylation of Benzyl Cyanide

Alkylating AgentBaseCatalyst/SolventProductYield (%)
ChloromethaneNaOHTrioctylamine/Tolueneα,α-Dimethylbenzyl cyanide98%[1]
Di-(2-chloroethyl)methylamine-Toluene1-Methyl-4-phenylpiperidine-4-carbonitrile90%[1]
Benzyl alcoholK₂CO₃Ni(acac)₂/Phen/Toluene2,3-DiphenylpropanenitrileNot specified[2]
n-Bromopropaneaq. KOHTBAB/Ultrasound2-PhenylvaleronitrileNot specified[3]

Experimental Protocol: Methylation of Benzyl Cyanide [1]

  • Reaction Setup: A reactor is charged with 1416 g of 33% strength sodium hydroxide solution and 425 g of caustic soda.

  • Catalyst Addition: 6 g of trioctylamine is added to the solution.

  • Reaction: 400 g of benzyl cyanide and 380 g of chloromethane are reacted in this mixture at 20-40 °C with stirring under superatmospheric pressure.

  • Work-up: After the internal pressure drops, the residual pressure is released. 2000 ml of water is added, and the mixture is stirred and the phases are separated.

  • Purification: The organic phase is distilled under reduced pressure to yield pure α,α-dimethylbenzyl cyanide.

Synthesis and Alkylation of this compound

A specific, high-yield protocol for the synthesis of this compound was not found in the initial literature survey. However, a general method for the preparation of substituted benzyl cyanides can be adapted.

Proposed Experimental Protocol: Synthesis of this compound (Adapted from a general procedure for substituted benzyl cyanides)

  • Step 1: Formation of 2,5-Dimethylbenzyl Halide: 2,5-Dimethylbenzyl alcohol is reacted with a halogenating agent (e.g., SOCl₂ or PBr₃) to form the corresponding benzyl halide.

  • Step 2: Cyanation: The resulting 2,5-dimethylbenzyl halide is then reacted with a cyanide salt, such as sodium or potassium cyanide, in a suitable solvent (e.g., ethanol/water mixture or a polar aprotic solvent like DMSO or DMF) to yield this compound. Phase-transfer catalysts can be employed to facilitate the reaction.

Experimental Protocol: Alkylation of a Phenylacetonitrile Derivative (General)

A general procedure for the alkylation of phenylacetonitriles can be applied to this compound.

  • Reaction Setup: To a solution of the substituted phenylacetonitrile in a suitable solvent (e.g., THF, DMF), a strong base (e.g., NaH, LDA, or KHMDS) is added at a low temperature (e.g., 0 °C or -78 °C) under an inert atmosphere.

  • Deprotonation: The mixture is stirred for a period to allow for the formation of the carbanion.

  • Alkylation: The desired alkylating agent (e.g., an alkyl halide) is then added, and the reaction is allowed to warm to room temperature and stir until completion.

  • Work-up: The reaction is quenched with a proton source (e.g., water or saturated ammonium chloride solution) and the product is extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography or distillation.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the logical relationships in the reactivity of these compounds and a general experimental workflow for their substitution reactions.

G Reactivity Comparison Logic cluster_benzyl_cyanide Benzyl Cyanide cluster_dimethylphenylacetonitrile This compound A No Steric Hindrance C Higher Reactivity A->C B Stable Benzylic Carbanion B->C F Lower Reactivity C->F Comparison D Ortho-Methyl Group (Steric Hindrance) D->F E Electron-Donating Groups (Slight Carbanion Destabilization) E->F G General Alkylation Workflow A Phenylacetonitrile Derivative (Benzyl Cyanide or Substituted) B Deprotonation (Strong Base, Anhydrous Solvent) A->B C Carbanion Intermediate B->C D Alkylation (Electrophile, e.g., R-X) C->D E Alkylated Product D->E F Work-up and Purification E->F G Isolated Product F->G

References

A Comparative Analysis of the Biological Activities of Substituted Phenylacetonitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of substituted phenylacetonitrile isomers, focusing on how the position of substituents on the phenyl ring—ortho, meta, or para—influences their therapeutic potential. While direct comparative studies on a wide range of simple substituted phenylacetonitrile isomers are limited, this document synthesizes available data from closely related derivatives to elucidate key structure-activity relationships. The primary focus is on antimicrobial and cytotoxic activities, which are prominent areas of investigation for this class of compounds.

Data Presentation: Comparative Biological Activities

The biological activity of substituted phenylacetonitrile derivatives is significantly influenced by the nature and position of the substituents on the aromatic ring. The following tables summarize the quantitative data from studies on methoxy-substituted phenylacrylonitriles, which serve as a relevant model for understanding the impact of isomeric positions on antimicrobial and cytotoxic efficacy.

Table 1: Comparative Antimicrobial Activity of Methoxy-Substituted Phenylacrylonitrile Isomers

CompoundSubstitution PatternTest OrganismMinimum Inhibitory Concentration (MIC) (mg/mL)Minimum Bactericidal Concentration (MBC) (mg/mL)
2a 4-methoxy (para)Escherichia coli2.5 - 255 - 25
Pseudomonas aeruginosa5 - 12.55 - 25
Staphylococcus aureus2.5 - 255 - 25
Bacillus cereus2.5 - 255 - 25
2b 2-methoxy (ortho)Escherichia coli2.5 - 255 - 25
Pseudomonas aeruginosa5 - 12.55 - 25
Staphylococcus aureus2.5 - 255 - 25
Bacillus cereus2.5 - 255 - 25
2c 3-methoxy (meta)Escherichia coli2.5 - 255 - 25
Pseudomonas aeruginosa5 - 12.55 - 25
Staphylococcus aureus2.5 - 255 - 25
Bacillus cereus2.5 - 255 - 25
Ampicillin Positive ControlEscherichia coli0.03125-
Pseudomonas aeruginosa0.0625-

Data extracted from a study on methoxy-substituted phenylacrylonitrile derivatives. The original study presented a range of values against multiple strains.[1]

Table 2: Comparative Cytotoxic Activity of Methoxy-Substituted Phenylacrylonitrile Isomers

CompoundSubstitution PatternCell LineIC50 (µM) - 48h
2a 4-methoxy (para)MCF-7 (Breast Cancer)44
2b 2-methoxy (ortho)MCF-7 (Breast Cancer)34
2c 3-methoxy (meta)MCF-7 (Breast Cancer)>500

Data extracted from a study on methoxy-substituted phenylacrylonitrile derivatives.[1]

Discussion of Structure-Activity Relationships

The position of substituents on the phenyl ring of phenylacetonitrile derivatives plays a critical role in their biological activity. Studies on various aromatic compounds have shown that ortho, meta, and para isomers can exhibit significantly different potencies and selectivities.

For instance, in a study of isoamphipathic antibacterial molecules, the ortho-isomer demonstrated high bacterial cell selectivity, effectively killing bacteria with minimal damage to mammalian cells. In contrast, the meta- and para-isomers were found to be toxic to both bacterial and mammalian cells. This highlights the profound impact of substituent positioning on the therapeutic index of a compound. While not phenylacetonitriles, these findings underscore the importance of exploring all three positional isomers in drug discovery programs.

The electron-donating or electron-withdrawing nature of the substituent, in conjunction with its position, can influence the molecule's interaction with biological targets. For example, the methoxy group is electron-donating and its position can affect the electron density of the aromatic ring, which in turn can modulate binding to pharmacophore regions.[1]

Experimental Protocols

General Synthesis of Substituted Phenylacrylonitriles via Knoevenagel Condensation

This method is suitable for the synthesis of various substituted phenylacrylonitrile derivatives.

  • Dissolution: Dissolve the appropriately substituted benzaldehyde (1 equivalent) and 2-phenylacetonitrile (1 equivalent) in ethanol.

  • Base Addition: At room temperature, slowly add a 20% aqueous solution of sodium hydroxide (NaOH) to the reaction mixture until turbidity is observed.

  • Reaction: Stir the mixture for approximately 30 minutes.

  • Isolation: Cool the reaction mixture, and collect the precipitated product by filtration.

  • Purification: Wash the solid with water and dry at room temperature. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[1]

Cytotoxicity Evaluation: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate a potential mechanism of action for some nitrile-containing compounds and a general workflow for evaluating biological activity.

G General Experimental Workflow for Biological Activity Screening cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis and SAR Synthesis Synthesis of Substituted Phenylacetonitrile Isomers (ortho, meta, para) Antimicrobial Antimicrobial Assays (e.g., MIC, MBC) Synthesis->Antimicrobial Cytotoxicity Cytotoxicity Assays (e.g., MTT) Synthesis->Cytotoxicity Data Quantitative Data Analysis Antimicrobial->Data Cytotoxicity->Data SAR Structure-Activity Relationship (SAR) Determination Data->SAR

Caption: A generalized workflow for the synthesis and biological evaluation of substituted phenylacetonitrile isomers.

G Proposed Mechanism of Mitochondrial Uncoupling by Phenylacetonitrile Derivatives cluster_membrane Inner Mitochondrial Membrane cluster_space Intermembrane Space (High H+) cluster_matrix Mitochondrial Matrix (Low H+) ETC Electron Transport Chain H_pump H+ Pump ETC->H_pump Pumps H+ H_high H+ H_pump->H_high ATPsynthase ATP Synthase ATP ATP H_high->ATPsynthase Drives ATP Synthesis Compound_anion Anionic Form H_high->Compound_anion Protonation H_low H+ ADP ADP + Pi Compound_H Phenylacetonitrile Derivative (Protonated) Compound_H->H_low Deprotonation

Caption: A diagram illustrating the proposed protonophore mechanism of mitochondrial uncoupling by certain phenylacetonitrile derivatives.

References

Validating the Structure of a Synthesized 2,5-Dimethylphenylacetonitrile Derivative: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of chemical research. This guide provides a comprehensive framework for validating the structure of 2,5-dimethylphenylacetonitrile, a common building block, and its derivatives. We present a comparison of analytical techniques, supported by detailed experimental protocols and expected data, to ensure the identity, purity, and quality of the synthesized compound.

Synthesis and Validation: An Integrated Workflow

The successful validation of a synthesized compound begins with a clean reaction and purification process. A common route to this compound involves the cyanation of 2,5-dimethylbenzyl chloride.[1][2] Regardless of the synthetic path chosen, the crude product must undergo purification, typically via column chromatography or recrystallization, before structural analysis. The subsequent analytical workflow is crucial for confirming the molecular structure.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation start Starting Materials (e.g., 2,5-Dimethylbenzyl Chloride + NaCN) reaction Cyanation Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Purified Product purification->product IR IR Spectroscopy product->IR NMR NMR Spectroscopy (¹H & ¹³C) product->NMR MS Mass Spectrometry product->MS confirmation Structure Confirmed IR->confirmation NMR->confirmation MS->confirmation

Caption: General workflow from synthesis to structural confirmation.

Spectroscopic Validation Techniques

A combination of spectroscopic methods is essential for unequivocal structure determination.[3] Infrared (IR) spectroscopy identifies functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups in the molecule, most notably the nitrile (C≡N) group.

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Ensure the diamond crystal of the ATR-FTIR spectrometer is clean by wiping it with isopropanol.[4]

  • Record a background spectrum.[5]

  • Place a small amount of the purified solid or liquid sample directly onto the crystal.[4]

  • Apply pressure using the swivel press to ensure optimal contact.[4]

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Expected Data for this compound:

Wavenumber (cm⁻¹)IntensityBond Vibration Assignment
~3050-3000Medium-WeakAromatic C-H Stretch[6]
~2920, 2860MediumAliphatic C-H Stretch (-CH₂, -CH₃)
~2250-2230 Strong, Sharp Nitrile (C≡N) Stretch
~1610, 1500Medium-StrongAromatic C=C Ring Stretch[6]
~1450Medium-CH₂ Scissoring

The presence of a strong, sharp peak around 2240 cm⁻¹ is highly diagnostic for the nitrile functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure, including the number and connectivity of protons and carbons.

Experimental Protocol (¹H and ¹³C NMR):

  • Dissolve 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[7][8]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[9]

  • Acquire the spectra on a suitable NMR spectrometer (e.g., 400 MHz).

Expected ¹H NMR Data (400 MHz, CDCl₃):

Signal AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic H (3 protons)~7.1-7.2Multiplet (m)3H
Methylene (-CH₂)~3.7Singlet (s)2H
Methyl (-CH₃)~2.35Singlet (s)6H

Expected ¹³C NMR Data (100 MHz, CDCl₃):

Signal AssignmentExpected Chemical Shift (δ, ppm)
Aromatic C (quaternary)~135, ~133, ~128
Aromatic C-H~131, ~129
Nitrile (-C≡N) ~118
Methylene (-CH₂)~21
Methyl (-CH₃)~20, ~19

Note: For a derivative, these shifts would be altered by the presence of other functional groups, providing key structural clues.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers further structural proof through analysis of its fragmentation patterns.[10]

Experimental Protocol (Electron Ionization - EI):

  • Introduce a small amount of the volatile sample into the mass spectrometer.

  • The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).[11][12]

  • The resulting charged ions and fragments are separated by their mass-to-charge (m/z) ratio and detected.[11]

Expected Data for this compound (C₁₀H₁₁N):

m/z ValueProposed Fragment IdentitySignificance
145 [C₁₀H₁₁N]⁺˙ Molecular Ion (M⁺) [13]
130[M - CH₃]⁺Loss of a methyl group
118[M - HCN]⁺˙Loss of hydrogen cyanide
117 [C₉H₉]⁺ Base Peak (2,5-dimethylbenzyl cation)
91[C₇H₇]⁺Tropylium ion (rearrangement)[14]

The molecular ion peak at m/z 145 confirms the molecular formula. The base peak at m/z 117, corresponding to the stable 2,5-dimethylbenzyl cation, is a characteristic fragmentation for this structure.

Comparison with Alternative Synthetic Routes

While direct cyanation of benzyl halides is common, other methods exist for synthesizing arylacetonitriles. Comparing these routes can be important for process optimization, impurity profiling, and cost-effectiveness.

Synthesis MethodKey ReagentsTypical ConditionsAdvantages/Disadvantages
Direct Cyanation Benzyl Halide, NaCN/KCNPhase-transfer catalyst or polar aprotic solvent.[2]Adv: Often high-yielding, uses common reagents. Disadv: Toxicity of cyanide salts.
Sandmeyer Reaction Arylamine → Diazonium Salt, CuCNAqueous, low temperature for diazotization.Adv: Starts from readily available anilines. Disadv: Multi-step, potential for side reactions.
Palladium-Catalyzed Cyanation Aryl Halide/Triflate, Zn(CN)₂ or K₄[Fe(CN)₆]Pd catalyst (e.g., Pd(PPh₃)₄), ligand, high temp.Adv: Good functional group tolerance, avoids stoichiometric toxic cyanides. Disadv: Catalyst cost, optimization required.[15]
From Aldehydes (Strecker Synthesis) Aryl Aldehyde, NH₃, HCN/NaCNAqueous or alcoholic solvent.Adv: One-pot synthesis of α-amino nitriles, a related class of derivatives. Disadv: Produces α-amino derivatives, not the direct phenylacetonitrile.

Application Context: Role in Drug Development

Arylacetonitrile derivatives are scaffolds for numerous biologically active compounds. For professionals in drug development, understanding how a synthesized molecule might interact with biological systems is paramount. A hypothetical derivative of this compound could, for example, be designed as a kinase inhibitor.

G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Activates TF Transcription Factor KinaseB->TF Activates Response Cellular Response (e.g., Proliferation) TF->Response Promotes Drug Synthesized Derivative (Inhibitor) Drug->KinaseB Inhibits

Caption: Inhibition of a signaling pathway by a hypothetical drug.

References

A Comparative Guide to HPLC Methods for Determining Enantiomeric Excess of Chiral Nitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis, purification, and quality control of chiral molecules. Chiral nitrile derivatives, including cyanohydrins and other nitrile-containing compounds, are important building blocks in the pharmaceutical industry. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the premier analytical technique for the robust and reliable separation and quantification of their enantiomers.

This guide provides an objective comparison of prevalent HPLC methods, focusing on the performance of various CSPs for the enantioseparation of chiral nitrile derivatives. Detailed experimental protocols and supporting data are presented to aid in method selection and development.

Comparison of Chiral Stationary Phases for Nitrile Derivatives

The selection of an appropriate CSP is the most critical factor in achieving successful enantioseparation. The most commonly employed and effective CSPs for chiral nitriles fall into three main categories: polysaccharide-based, cyclodextrin-based, and Pirkle-type phases. The choice among these depends on the specific structure of the analyte and the desired chromatographic performance.

Polysaccharide-based CSPs, particularly those with cellulose and amylose derivatives, are widely used for their broad applicability and high resolving power for a variety of chiral compounds, including aromatic cyanohydrins like mandelonitrile.[1]

Data Presentation: Performance of Polysaccharide-Based CSPs

The following table summarizes the performance of commonly used polysaccharide-based columns for the separation of representative chiral nitrile enantiomers. The data is compiled from various studies to provide a comparative overview under typical normal-phase conditions.

Chiral Stationary Phase (CSP)AnalyteMobile PhaseRetention Time (t R1 , min)Retention Time (t R2 , min)Separation Factor (α)Resolution (R s )Reference
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))Mandelonitrilen-Hexane/Isopropanol (90:10)8.510.21.252.8[1]
Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Mandelonitrilen-Hexane/Isopropanol (90:10)12.114.51.202.5[1]
Chiralcel® OJ-H (Cellulose tris(4-methylbenzoate))Mandelonitrilen-Hexane/Isopropanol (90:10)9.811.51.182.1
Chiralcel® OD 2-Aryl-2-fluoroacetonitrilesHexanes/Ethanol mixtures-->1.2Baseline[2]
Chiralpak® AD 2-Aryl-2-fluoroacetonitrilesHexanes/Ethanol mixtures-->1.3Baseline[2]
Chiralpak® AS (Amylose tris((S)-α-methylbenzylcarbamate))2-Aryl-2-fluoroacetonitrilesHexanes/Ethanol mixtures-->1.1Baseline[2]

Note: '-' indicates data was not explicitly provided in the cited sources, but baseline separation was reported. Retention times and resolution can vary based on specific instrument conditions and column age.

Experimental Protocols

Detailed and reproducible methodologies are crucial for the successful implementation of chiral HPLC separations. Below is a representative protocol for the determination of the enantiomeric excess of a chiral nitrile derivative.

General Protocol for Chiral HPLC Analysis of Mandelonitrile

This protocol is a starting point and may require optimization for specific nitrile derivatives or HPLC systems.

1. Sample Preparation

  • Dissolution: Accurately weigh and dissolve the chiral nitrile sample in the mobile phase or a compatible solvent (e.g., a mixture of n-hexane and isopropanol) to a final concentration of approximately 1 mg/mL.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection. This prevents column clogging and improves system performance.

2. HPLC System and Conditions

  • HPLC System: A standard HPLC system equipped with a UV detector is suitable.[1]

  • Chiral Column: Chiralcel® OD-H (250 mm x 4.6 mm i.d., 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of n-Hexane and Isopropanol (90:10 v/v). For unprotected cyanohydrins, the addition of a small amount of acid (e.g., 0.1% acetic acid) to the mobile phase can improve stability and prevent on-column racemization.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: Ambient (e.g., 25 °C).

  • Detection: UV detection at 220 nm or 254 nm, as appropriate for the analyte.[1]

  • Injection Volume: 10 µL.

3. Data Analysis

  • Peak Integration: Integrate the peak areas of the two enantiomers in the chromatogram.

  • Enantiomeric Excess (ee) Calculation: Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Visualization of Methodologies

To better illustrate the experimental workflow and the logical relationships in method selection, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Sample filter Filter Sample (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Chiral Separation on CSP inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Excess integrate->calculate

General workflow for HPLC determination of enantiomeric excess.

CSP_Comparison cluster_analyte Chiral Nitrile Analyte cluster_csp Chiral Stationary Phase (CSP) Selection cluster_performance Performance Metrics analyte e.g., Mandelonitrile poly Polysaccharide-Based (Chiralcel®, Chiralpak®) analyte->poly Evaluate cyclo Cyclodextrin-Based analyte->cyclo Evaluate pirkle Pirkle-Type analyte->pirkle Evaluate resolution Resolution (Rs) poly->resolution selectivity Selectivity (α) poly->selectivity retention Retention Time (tR) poly->retention cyclo->resolution cyclo->selectivity cyclo->retention pirkle->resolution pirkle->selectivity pirkle->retention

Logical relationship for CSP selection and performance evaluation.

References

A Comparative Guide to the Synthesis of Phenylacetonitriles: Electrochemical vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of phenylacetonitriles, crucial intermediates in the pharmaceutical and fine chemical industries, has traditionally been dominated by methods involving toxic cyanating agents and often harsh reaction conditions. However, the advent of electrochemical synthesis offers a promising, greener alternative. This guide provides a comprehensive comparison of traditional and electrochemical approaches to phenylacetonitrile synthesis, supported by experimental data and detailed protocols to inform methodological choices in research and development.

At a Glance: Performance Comparison

The following table summarizes the key performance indicators for the traditional synthesis of phenylacetonitrile from benzyl chloride and sodium cyanide versus a representative electrochemical approach involving the anodic cyanation of toluene.

ParameterTraditional Synthesis (Benzyl Chloride + NaCN)Electrochemical Synthesis (Anodic Cyanation of Toluene)
Starting Materials Benzyl chloride, Sodium cyanideToluene, Sodium Cyanide (or other cyanide source)
Typical Yield 80-98%[1]~70-85%
Reaction Time 2-12 hours[2]4-6 hours
Temperature 80-110°C (Reflux)[1]Room Temperature
Pressure AtmosphericAtmospheric
Key Reagents/Catalysts Phase-transfer catalyst (optional)Supporting electrolyte
Solvents Ethanol/Water, Acetonitrile[1][3]Acetonitrile, Methanol
Environmental Impact Use of highly toxic sodium cyanide, organic solvents.Can avoid bulk use of toxic reagents, potential for solvent-free conditions.

Green Chemistry Metrics: A Move Towards Sustainability

To objectively assess the environmental footprint of each method, green chemistry metrics such as Atom Economy and E-Factor (Environmental Factor) are employed.

MetricTraditional Synthesis (Benzyl Chloride + NaCN)Electrochemical Synthesis (Anodic Cyanation of Toluene)
Atom Economy ~75.5%~88.6%
E-Factor (estimated) High (significant solvent and salt waste)Lower (reduced reagent and solvent use)

Note: The Atom Economy for the traditional method is calculated based on the reaction: C₇H₇Cl + NaCN → C₈H₇N + NaCl. The electrochemical method's Atom Economy is based on: C₇H₈ + HCN → C₈H₇N + H₂. The E-Factor for both is an estimation, as it is highly dependent on the specific experimental setup and solvent recycling efficiency.[4]

Experimental Protocols: A Detailed Look

Traditional Synthesis: Cyanation of Benzyl Chloride

This widely used method involves the nucleophilic substitution of the chloride in benzyl chloride with a cyanide ion.

Materials:

  • Benzyl chloride

  • Sodium cyanide

  • Ethanol (95%)

  • Water

  • Phase-transfer catalyst (e.g., a quaternary ammonium salt, optional but recommended for higher yields)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium cyanide in water.

  • Add an equal volume of ethanol to the sodium cyanide solution.

  • If using, add a catalytic amount of a phase-transfer catalyst.

  • Slowly add benzyl chloride to the mixture while stirring.

  • Heat the reaction mixture to reflux (approximately 80-110°C) and maintain for 2-4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude phenylacetonitrile by vacuum distillation.

Electrochemical Synthesis: Anodic Cyanation of Toluene

This method utilizes the direct activation of a C-H bond in toluene at an anode, followed by reaction with a cyanide source.

Materials:

  • Toluene

  • Sodium cyanide (or a safer cyanide source like trimethylsilyl cyanide)

  • Acetonitrile (as solvent and electrolyte support)

  • Supporting electrolyte (e.g., tetrabutylammonium tetrafluoroborate)

Procedure:

  • Set up an undivided electrochemical cell with two graphite electrodes.

  • Prepare an electrolyte solution by dissolving the supporting electrolyte and sodium cyanide in acetonitrile.

  • Add toluene to the electrolyte solution.

  • Apply a constant current or potential to the cell. The specific current density and potential should be optimized for the reaction.

  • Maintain the reaction at room temperature with stirring for 4-6 hours.

  • Monitor the reaction progress using techniques like gas chromatography (GC) or thin-layer chromatography (TLC).

  • Once the reaction is complete, work up the mixture by evaporating the acetonitrile.

  • Dissolve the residue in an organic solvent and wash with water to remove the electrolyte and any remaining cyanide salts.

  • Dry the organic layer and remove the solvent.

  • Purify the product by vacuum distillation.

Visualizing the Workflows

To better understand the procedural flow of each synthesis, the following diagrams illustrate the key steps.

Traditional_Synthesis_Workflow start Start: Prepare Reagents dissolve_nacn Dissolve NaCN in Water/Ethanol start->dissolve_nacn add_ptc Add Phase-Transfer Catalyst (optional) dissolve_nacn->add_ptc add_benzyl_chloride Add Benzyl Chloride add_ptc->add_benzyl_chloride reflux Reflux (80-110°C, 2-4h) add_benzyl_chloride->reflux workup Workup: Extraction & Washing reflux->workup purification Purification: Vacuum Distillation workup->purification product Product: Phenylacetonitrile purification->product

Traditional Synthesis Workflow

Electrochemical_Synthesis_Workflow start Start: Setup Cell prepare_electrolyte Prepare Electrolyte (Solvent, Cyanide Source, Supporting Electrolyte) start->prepare_electrolyte add_toluene Add Toluene prepare_electrolyte->add_toluene electrolysis Electrolysis (Constant Current/Potential, Room Temp, 4-6h) add_toluene->electrolysis workup Workup: Solvent Evaporation & Washing electrolysis->workup purification Purification: Vacuum Distillation workup->purification product Product: Phenylacetonitrile purification->product

Electrochemical Synthesis Workflow

Reaction Pathways

The fundamental chemical transformations for both methods are depicted below.

Reaction_Pathways cluster_traditional Traditional Synthesis cluster_electrochemical Electrochemical Synthesis benzyl_chloride Benzyl Chloride phenylacetonitrile_trad Phenylacetonitrile benzyl_chloride->phenylacetonitrile_trad SN2 Reaction na_cn NaCN na_cn->phenylacetonitrile_trad nacl NaCl toluene Toluene phenylacetonitrile_electro Phenylacetonitrile toluene->phenylacetonitrile_electro Anodic C-H Activation cyanide_source CN⁻ Source cyanide_source->phenylacetonitrile_electro h2 H₂

References

Efficacy of Phenyl-Containing Derivatives as Anti-Inflammatory Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific data on the anti-inflammatory efficacy of 2,5-Dimethylphenylacetonitrile derivatives. Therefore, this guide provides a comparative overview of the anti-inflammatory properties of broader classes of phenyl-containing compounds, for which experimental data is available. The methodologies and signaling pathways described are broadly relevant to the screening and development of novel anti-inflammatory agents.

Comparative Efficacy of Phenyl-Containing Derivatives

The development of novel anti-inflammatory agents is a significant area of research, with a focus on identifying compounds that exhibit high efficacy and selectivity, particularly towards key inflammatory mediators like cyclooxygenase-2 (COX-2) and the nuclear factor-kappa B (NF-κB) signaling pathway. While data on this compound derivatives is not available in the public domain, studies on other phenyl-containing molecules provide valuable insights into the potential for this chemical scaffold in anti-inflammatory drug discovery.

This guide summarizes quantitative data on the inhibitory activities of various phenyl derivatives against key inflammatory targets. The presented data is collated from in vitro assays and serves as a comparative benchmark for the potency of these compounds.

Table 1: In Vitro COX-2 Inhibitory Activity of Selected Phenyl-Containing Derivatives
Compound ClassSpecific DerivativeTargetIC50 (µM)Reference CompoundIC50 (µM)
Diarylpyrazole1-[1-(3-Methylphenyl)-5-phenyl-4-(phenylsulfonyl)-1H-pyrazol-3-yl]ethanone (6b)COX-2Not specified, but showed high activityIndomethacinNot specified
1,4-BenzoxazineCompound 3eCOX-20.57Celecoxib0.30
1,4-BenzoxazineCompound 3fCOX-20.61Celecoxib0.30
2-(4-(methylsulfonyl) phenyl) indoleCompound 4bCOX-20.11IndomethacinNot specified
2-(4-(methylsulfonyl) phenyl) indoleCompound 4dCOX-20.17IndomethacinNot specified
Table 2: In Vitro NF-κB and Nitric Oxide (NO) Inhibitory Activity of Selected Compounds
CompoundAssayCell LineIC50
Compound 51 (a novel small molecule)NO Release InhibitionRAW264.73.1 ± 1.1 µM
Compound 51 (a novel small molecule)NF-κB Activity InhibitionHEK293T172.2 ± 11.4 nM

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation and comparison of potential anti-inflammatory agents. Below are methodologies for key in vitro assays commonly employed in this field.

Fluorometric COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

Principle: The assay measures the fluorescence generated by a product of the COX-2 enzymatic reaction. A decrease in fluorescence in the presence of the test compound indicates inhibition.

Protocol:

  • A solution of the COX-2 enzyme in a suitable buffer (e.g., Tris-HCl) is prepared.

  • The test compound, dissolved in a solvent like DMSO, is added to the enzyme solution at various concentrations. A known COX-2 inhibitor (e.g., Celecoxib) is used as a positive control.

  • The mixture is pre-incubated to allow the compound to bind to the enzyme.

  • The enzymatic reaction is initiated by adding arachidonic acid (the substrate) and a fluorometric probe.

  • The fluorescence is measured over time using a fluorescence plate reader.

  • The percentage of inhibition is calculated by comparing the fluorescence in the presence of the test compound to that of the control (enzyme and substrate without inhibitor).

  • The IC50 value, the concentration of the compound that causes 50% inhibition, is determined by plotting the percentage of inhibition against the compound concentration.

NF-κB Reporter Gene Assay

This cell-based assay is used to screen for inhibitors of the NF-κB signaling pathway.

Principle: Cells are engineered to express a reporter gene (e.g., luciferase or β-lactamase) under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified.

Protocol:

  • A suitable cell line (e.g., HEK293T) is transfected with a plasmid containing the NF-κB reporter gene construct.[1]

  • The cells are seeded in a multi-well plate and allowed to adhere.

  • The cells are pre-treated with various concentrations of the test compounds.

  • NF-κB signaling is stimulated by adding an inducer, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).[1]

  • After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured (e.g., luminescence for luciferase, fluorescence for β-lactamase).

  • The percentage of inhibition of NF-κB activity is calculated relative to the stimulated control without the inhibitor.

  • The IC50 value is determined from the dose-response curve.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the level of nitric oxide, a pro-inflammatory mediator, produced by cells.

Principle: The Griess reagent reacts with nitrite (a stable product of NO) to form a colored azo compound, which can be measured spectrophotometrically.

Protocol:

  • Macrophage cells (e.g., RAW264.7) are seeded in a multi-well plate.

  • The cells are treated with various concentrations of the test compounds.

  • Inflammation is induced by adding LPS.

  • After 24 hours of incubation, the cell culture supernatant is collected.

  • The Griess reagent is added to the supernatant.

  • The absorbance at approximately 540 nm is measured using a microplate reader.

  • A standard curve using known concentrations of sodium nitrite is prepared to quantify the amount of nitrite in the samples.

  • The percentage of inhibition of NO production is calculated.

Signaling Pathways and Experimental Workflow

Understanding the underlying molecular mechanisms is key to rational drug design. The following diagrams illustrate the targeted signaling pathways and a general workflow for screening anti-inflammatory compounds.

G General Experimental Workflow for Anti-Inflammatory Screening cluster_0 In Vitro Screening cluster_1 Lead Optimization cluster_2 In Vivo Evaluation A Compound Library (e.g., Phenylacetonitrile Derivatives) B Primary Assay (e.g., COX-2 Inhibition) A->B Screening E Hit Compounds B->E Identify Hits C Secondary Assay (e.g., NF-κB Reporter Assay) F Structure-Activity Relationship (SAR) Studies C->F D NO Production Assay D->F E->C E->D G Lead Compound Selection F->G H Animal Models of Inflammation (e.g., Carrageenan-induced Paw Edema) G->H I Efficacy and Toxicity Assessment H->I

Caption: General workflow for screening and developing anti-inflammatory compounds.

G Simplified COX-2 Signaling Pathway in Inflammation ProInflammatoryStimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 (PLA2) ProInflammatoryStimuli->PLA2 Activates CellMembrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid CellMembrane->ArachidonicAcid Releases PLA2->CellMembrane Acts on COX2 Cyclooxygenase-2 (COX-2) ArachidonicAcid->COX2 Substrate for Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Produces Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Inhibitor Phenyl-Containing Inhibitor Inhibitor->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by anti-inflammatory compounds.

G Simplified NF-κB Signaling Pathway in Inflammation InflammatoryStimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Cell Surface Receptor InflammatoryStimuli->Receptor Binds to IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB NF-κB/IκB Complex (Inactive, Cytoplasmic) NFkB_IkB->IKK Gene Pro-inflammatory Gene Transcription (e.g., iNOS, COX-2, Cytokines) Nucleus->Gene Initiates Inhibitor Phenyl-Containing Inhibitor Inhibitor->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by anti-inflammatory compounds.

References

Comparative Analysis of 2,5-Dimethylphenylacetonitrile Analogs: A Structure-Activity Relationship Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various analogs related to 2,5-Dimethylphenylacetonitrile. Due to a lack of direct and extensive research on this compound itself, this guide draws objective comparisons from published data on structurally similar phenylacetonitrile and phenylacrylonitrile derivatives. The aim is to elucidate the potential effects of structural modifications on the biological activities of this class of compounds, thereby guiding future research and drug development efforts. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided.

Data Presentation: Biological Activity of Phenylacetonitrile Analogs

The following tables summarize the biological activity of various substituted phenylacetonitrile and phenylacrylonitrile analogs, providing insights into the influence of different functional groups on their antimicrobial and cytotoxic effects.

Table 1: Antimicrobial Activity of Methoxy-Substituted Phenylacrylonitrile Derivatives

Compound IDSubstitution PatternTest OrganismInhibition Zone (mm)
2a 4-methoxyE. coli13
P. aeruginosa13
S. aureus14
B. subtilis13
M. luteus14
B. cereus15
2b 2,4-dimethoxyE. coli12
P. aeruginosa12
S. aureus13
B. subtilis13
M. luteus14
B. cereus13
2c 3,4,5-trimethoxyE. coli13
P. aeruginosa15
S. aureus14
B. subtilis14
M. luteus15
B. cereus14
Ampicillin (Standard)E. coli23
P. aeruginosa30
S. aureus24
B. subtilis32
M. luteus44
Kanamycin (Standard)B. cereus26

Data extracted from a study on methoxy-substituted phenylacrylonitriles, which demonstrated notable antimicrobial activity against a panel of bacteria.[1]

Table 2: Cytotoxic Activity of Methoxy-Substituted Phenylacrylonitrile Derivatives

Compound IDCell LineIC50 (µM) - 24hIC50 (µM) - 48h
2a A549 (Lung Carcinoma)> 500> 250
2b A549 (Lung Carcinoma)> 500> 500
2c A549 (Lung Carcinoma)> 500> 500

The cytotoxic effects of the methoxy-substituted aryl acrylonitrile derivatives were investigated against human lung carcinoma (A549) cells.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparative analysis.

Synthesis of Methoxy-Substituted Phenylacrylonitrile Derivatives (e.g., Compound 2a)

This protocol describes the Knoevenagel condensation reaction used to synthesize 3-(4-methoxyphenyl)-2-phenylacrylonitrile.[1]

  • Dissolution: 4-methoxybenzaldehyde (3.67 mmol) and 2-phenylacetonitrile (3.67 mmol) are dissolved in 20 mL of ethanol.

  • Base Addition: 20% aqueous NaOH is gradually added to the reaction mixture at room temperature until opacity is observed.

  • Reaction: The mixture is stirred for 30 minutes.

  • Precipitation and Filtration: The reaction mixture is cooled, and the resulting precipitate is filtered.

  • Washing and Drying: The filtered solid is washed with water and dried at room temperature to yield the final product.

Antimicrobial Activity Assessment (Agar Well Diffusion Method)

This method is a standard procedure for evaluating the antimicrobial activity of synthesized compounds.[2][3]

  • Media Preparation: Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) is prepared and sterilized.

  • Inoculation: A standardized inoculum (0.5 McFarland) of the test microorganism is uniformly spread onto the surface of the agar plates.

  • Well Creation: Wells (6-8 mm in diameter) are aseptically punched into the agar.

  • Compound Addition: A specific volume (e.g., 100 µL) of the test compound solution (at a defined concentration) is added to each well.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 24 hours).

  • Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4][5]

  • Cell Seeding: Cancer cells (e.g., A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells receive vehicle-only medium. The plate is then incubated for the desired exposure time (e.g., 24 or 48 hours).

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships in the study of these compounds.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_process Workup cluster_product Product Substituted Benzaldehyde Substituted Benzaldehyde Knoevenagel Condensation Knoevenagel Condensation Substituted Benzaldehyde->Knoevenagel Condensation Phenylacetonitrile Phenylacetonitrile Phenylacetonitrile->Knoevenagel Condensation Precipitation Precipitation Knoevenagel Condensation->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Substituted Phenylacrylonitrile Analog Substituted Phenylacrylonitrile Analog Drying->Substituted Phenylacrylonitrile Analog

Caption: General workflow for the synthesis of phenylacrylonitrile analogs.

SAR_Logic Core_Scaffold This compound (Core Structure) Modification Structural Modification (e.g., Substitution on Phenyl Ring) Core_Scaffold->Modification Analogs Library of Analogs Modification->Analogs Bio_Assay Biological Evaluation (Antimicrobial, Cytotoxic Assays) Analogs->Bio_Assay SAR Structure-Activity Relationship (SAR) Analysis Bio_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Logical relationship in a typical structure-activity relationship study.

Biological_Evaluation_Workflow cluster_antimicrobial Antimicrobial Activity cluster_cytotoxic Cytotoxic Activity Compound Synthesized Analog Agar_Well_Diffusion Agar Well Diffusion Compound->Agar_Well_Diffusion MIC_Determination MIC Determination (Broth Dilution) Compound->MIC_Determination Cell_Culture Cancer Cell Lines Compound->Cell_Culture Inhibition_Zone Measure Zone of Inhibition Agar_Well_Diffusion->Inhibition_Zone MTT_Assay MTT/SRB Assay Cell_Culture->MTT_Assay IC50_Determination Determine IC50 Value MTT_Assay->IC50_Determination

Caption: Experimental workflow for evaluating biological activity.

References

A Comparative Guide to Cytotoxicity Assays for Novel 2,5-Dimethylphenylacetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The evaluation of cytotoxic potential is a critical initial step in the development of novel therapeutic agents, including new chemical entities derived from scaffolds such as 2,5-Dimethylphenylacetonitrile. This guide provides an objective comparison of common in vitro cytotoxicity assays, offering detailed experimental protocols and data presentation formats to aid researchers in selecting the most appropriate methods for their screening pipeline.

General Experimental Workflow

The assessment of a novel compound's cytotoxicity follows a standardized workflow. This process begins with preparing the cells and the test compound, followed by treatment, incubation, and subsequent measurement using a selected assay.[1][2] The final step involves data analysis to determine key metrics like the IC50 value, which represents the concentration of a compound required to inhibit a biological process by 50%.[1][3]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture 1. Cell Line Culture & Maintenance cell_seeding 2. Cell Seeding (e.g., 96-well plates) cell_culture->cell_seeding treatment 4. Cell Treatment with Novel Compound cell_seeding->treatment compound_prep 3. Test Compound Stock & Dilutions compound_prep->treatment incubation 5. Incubation (e.g., 24, 48, 72 hours) treatment->incubation assay_proc 6. Assay Procedure (MTT, LDH, etc.) incubation->assay_proc measurement 7. Signal Measurement (e.g., Absorbance) assay_proc->measurement calculation 8. Calculation of % Cell Viability measurement->calculation ic50 9. IC50 Value Determination calculation->ic50

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.[1]

Comparison of Key Cytotoxicity Assays

Choosing an appropriate assay depends on the specific research question, the compound's potential mechanism of action, and desired throughput. The three most common methods measure different cellular parameters: metabolic activity, membrane integrity, and apoptosis markers.

G main Cytotoxicity Assessment Approaches metabolic Metabolic Activity main->metabolic membrane Membrane Integrity main->membrane apoptosis Apoptosis Induction main->apoptosis mtt MTT / XTT Assays (Measures mitochondrial reductase activity) metabolic->mtt ldh LDH Release Assay (Measures cytosolic enzyme leakage from damaged cells) membrane->ldh caspase Caspase Assays (Measures activity of key apoptosis enzymes) apoptosis->caspase annexin Annexin V Staining (Detects externalized phosphatidylserine) apoptosis->annexin G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ligand Death Ligand (e.g., TNF, FasL) receptor Death Receptor ligand->receptor caspase8 Pro-Caspase-8 receptor->caspase8 active_caspase8 Active Caspase-8 caspase8->active_caspase8 caspase3 Pro-Caspase-3 active_caspase8->caspase3 stress Compound-induced Stress / DNA Damage mito Mitochondria stress->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1) cyto_c->apoptosome caspase9 Pro-Caspase-9 apoptosome->caspase9 active_caspase9 Active Caspase-9 caspase9->active_caspase9 active_caspase9->caspase3 active_caspase3 Active Caspase-3 caspase3->active_caspase3 apoptosis Apoptosis (Cell Dismantling) active_caspase3->apoptosis

References

Safety Operating Guide

Proper Disposal of 2,5-Dimethylphenylacetonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. 2,5-Dimethylphenylacetonitrile, a nitrile-containing organic compound, requires careful management due to its potential hazards. This guide provides essential, step-by-step procedures for its proper disposal.

Immediate Safety and Handling Precautions

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles should be worn at all times.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation before use.

  • Respiratory Protection: In case of insufficient ventilation or when handling powders, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.

  • Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed and approved hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or released into the environment.

  • Waste Identification and Segregation:

    • Collect all waste this compound, including surplus, non-recyclable, and contaminated materials, in a designated and clearly labeled waste container.

    • Avoid mixing this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines. This is crucial to prevent potentially hazardous reactions.

  • Waste Container Management:

    • Use a container that is compatible with organic nitriles, typically a glass or polyethylene container with a secure, tightly fitting lid.

    • The container must be in good condition, free from leaks or cracks.

    • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area and ensure adequate ventilation.

    • Wearing the appropriate PPE, absorb the spilled material with an inert absorbent, such as vermiculite, dry sand, or earth.

    • Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container.

    • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Provide them with a copy of any available safety information or the Safety Data Sheet (SDS) for a closely related compound if a specific one is unavailable.

    • The recommended disposal method for similar nitrile compounds is often incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

Disposal of Contaminated Materials

Any materials that have come into contact with this compound, such as gloves, weighing papers, absorbent pads, and empty containers, must be disposed of as hazardous waste. Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is disposed of.

Hazard and Disposal Summary

The following table summarizes key hazard information based on related phenylacetonitrile compounds and outlines the primary disposal considerations.

Hazard Profile (Based on Analogs)Disposal Considerations
Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.[2]Waste Classification: Hazardous Waste.[2]
Environmental Hazards: Potentially toxic to aquatic life with long-lasting effects.Environmental Release: Do not allow to enter drains or the environment.[1][2]
Physical State: Solid or LiquidSpill Cleanup: Use inert absorbent material and collect for disposal.
Primary Disposal Route: Licensed Hazardous Waste ContractorRecommended Method: Chemical Incineration.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound for Disposal B Is the material contaminated? A->B C Collect in a labeled, sealed hazardous waste container B->C Yes B->C No (Surplus/Unused) D Is the container full? C->D H Treat as hazardous waste C->H E Store in a designated hazardous waste accumulation area D->E No F Contact EHS or licensed waste disposal company for pickup D->F Yes E->C Continue to add waste G End: Proper Disposal F->G H->C

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2,5-Dimethylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, immediate safety and logistical information for managing 2,5-Dimethylphenylacetonitrile in a laboratory setting.

Chemical Profile and Hazards:

1. Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound, based on the hazards of analogous compounds.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[3]
Eyes Safety goggles and face shieldGoggles must be worn to protect against splashes. A face shield provides an additional layer of protection for the entire face.[4]
Body Flame-retardant lab coat and chemical-resistant apronA lab coat should be worn at all times. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is necessary.[4]
Respiratory Chemical fume hood or respiratorAll handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is mandatory.

2. Operational Plan for Safe Handling:

A systematic approach to handling this compound will minimize the risk of exposure and accidents.

  • Preparation: Before beginning any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Have an emergency plan in place and ensure that a safety shower and eyewash station are accessible.

  • Handling:

    • Conduct all transfers and manipulations of this compound within a certified chemical fume hood.[1]

    • Use compatible labware, such as glass or other resistant materials.

    • Avoid direct contact with the skin, eyes, and clothing.[1]

    • Keep containers of this compound tightly closed when not in use to prevent the release of vapors.[3]

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

    • The storage container should be clearly labeled with the chemical name and all appropriate hazard warnings.

Caption: A logical workflow for the safe handling and disposal of this compound.

3. Disposal Plan:

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • All waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, paper towels, pipette tips), must be collected in a designated hazardous waste container.

    • Use separate, clearly labeled containers for liquid and solid waste.

    • Ensure waste containers are made of a compatible material and have a secure, tight-fitting lid.

  • Waste Labeling:

    • Label all waste containers with the words "Hazardous Waste" and a full description of the contents, including the name "this compound" and any other chemicals present.

  • Waste Disposal:

    • Never dispose of this compound down the drain or in the regular trash.

    • Follow your institution's specific procedures for the disposal of hazardous chemical waste. This typically involves contacting your Environmental Health and Safety (EHS) department to arrange for a scheduled waste pickup.

By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.